Product packaging for 3-Methylthio-2-butanone(Cat. No.:CAS No. 53475-15-3)

3-Methylthio-2-butanone

Cat. No.: B1581131
CAS No.: 53475-15-3
M. Wt: 118.2 g/mol
InChI Key: HFVLNCDRAMUMCC-UHFFFAOYSA-N
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Description

3-(Methylthio)-2-butanone, also known as 3-(methylsulfanyl)-2-butanone, belongs to the class of organic compounds known as ketones. These are organic compounds in which a carbonyl group is bonded to two carbon atoms R2C=O (neither R may be a hydrogen atom). Ketones that have one or more alpha-hydrogen atoms undergo keto-enol tautomerization, the tautomer being an enol. 3-(Methylthio)-2-butanone is slightly soluble (in water) and an extremely weak acidic (essentially neutral) compound (based on its pKa). Within the cell, 3-(methylthio)-2-butanone is primarily located in the cytoplasm.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H10OS B1581131 3-Methylthio-2-butanone CAS No. 53475-15-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methylsulfanylbutan-2-one
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InChI

InChI=1S/C5H10OS/c1-4(6)5(2)7-3/h5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFVLNCDRAMUMCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80866343
Record name 3-(Methylthio)-2-butanone
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Molecular Weight

118.20 g/mol
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Physical Description

Colourless to yellow liquid; Pungent odour
Record name 3-(Methylthio)-2-butanone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1675/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

147.00 to 178.00 °C. @ 760.00 mm Hg
Record name 3-(Methylthio)-2-butanone
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Sparingly soluble, Soluble (in ethanol)
Record name 3-(Methylthio)-2-butanone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1675/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.975-0.979
Record name 3-(Methylthio)-2-butanone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1675/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

53475-15-3, 99315-41-0
Record name 3-(Methylthio)-2-butanone
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Record name 3-(Methylthio)-2-butanone
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Record name 3-(Methylthio)-2-butanone
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Record name DL-3-(methylthio)butanone
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Record name 3-(METHYLTHIO)-2-BUTANONE
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Record name 3-(Methylthio)-2-butanone
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

3-Methylthio-2-butanone chemical properties and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-Methylthio-2-butanone: Structure, Properties, and Applications

Introduction

This compound, also known by its IUPAC name 3-(methylsulfanyl)butan-2-one, is an organosulfur compound that holds significant importance in the flavor and fragrance industry. Characterized by a ketone functional group and a thioether (sulfide) linkage, this molecule is a key contributor to the sensory profile of various food products. Its distinct aroma, often described as sulfurous, milky, and reminiscent of cooked potatoes or onions, makes it a valuable additive for creating complex and savory flavor profiles.[1][2] This guide provides a comprehensive technical overview of this compound, detailing its chemical structure, physicochemical properties, analytical characterization, synthesis, and safety protocols, intended for researchers and professionals in chemistry and food science.

Chemical Structure and Nomenclature

The structural foundation of this compound is a four-carbon butanone chain, with a methylthio group (-SCH₃) substituted at the third carbon position. This structure gives rise to its specific chemical properties and sensory characteristics.

structure C1 CH₃ C2 C C2->C1 C3 CH C2->C3 O O C2->O C2_O_bond = C4 CH₃ C3->C4 S S C3->S C5 CH₃ S->C5

Caption: 2D Chemical Structure of this compound.

Key Identifiers:

  • IUPAC Name: 3-(methylsulfanyl)butan-2-one[3][4]

  • CAS Number: 53475-15-3[5][6]

  • Molecular Formula: C₅H₁₀OS[5][6]

  • Synonyms: 3-Methylmercapto-2-butanone, DL-3-(Methylthio)-2-butanone, 3-(Methylthio)butanone[4][5][6]

Physicochemical Properties

This compound is typically a colorless to pale yellow liquid with a distinct, pungent odor.[1] Its physical and chemical properties are summarized in the table below.

PropertyValueSource(s)
Molecular Weight 118.19 g/mol [5]
Appearance Colorless to yellow liquid[1]
Density 0.975 g/mL at 25 °C[3][7]
Boiling Point 50-54 °C at 20 mm Hg[3][7]
Flash Point 43.7 °C (110.7 °F)[3][7]
Refractive Index 1.469 - 1.471 at 20 °C[4][7]
Solubility Soluble in organic solvents; moderate water solubility[8]

Synthesis and Reactivity

General Synthesis Pathway

A common laboratory-scale synthesis of this compound involves the nucleophilic substitution of a halogenated ketone with a thiol salt. The reaction of 3-bromo-2-butanone with sodium methanethiolate (sodium thiomethoxide) provides a direct route to the target compound.[7]

Causality: This Sₙ2 reaction is effective because the bromine atom at the α-position to the carbonyl group is a good leaving group, and the thiolate anion is a strong nucleophile. The choice of a polar aprotic solvent like acetone or DMF facilitates the reaction by solvating the cation without hindering the nucleophile.

synthesis_workflow start Starting Materials: - 3-Bromo-2-butanone - Sodium Methanethiolate reaction Nucleophilic Substitution (Sₙ2 Reaction) Solvent: Acetone start->reaction workup Aqueous Workup - Quench reaction - Remove sodium bromide salt reaction->workup extraction Solvent Extraction - e.g., with Diethyl Ether workup->extraction purification Purification - Distillation under reduced pressure extraction->purification product Final Product: This compound purification->product

Caption: General workflow for the synthesis of this compound.

Reactivity Profile

The molecule's reactivity is governed by its two primary functional groups:

  • Ketone (Carbonyl Group): Susceptible to nucleophilic addition reactions at the carbonyl carbon. It can undergo reactions such as reduction to a secondary alcohol or condensation reactions at the α-carbon positions.[9]

  • Thioether (Sulfide Group): The sulfur atom can be oxidized to form a sulfoxide and subsequently a sulfone using appropriate oxidizing agents.

Analytical Characterization Protocols

Accurate identification and quantification of this compound require standard analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

Expertise & Trustworthiness: GC-MS is the gold standard for identifying volatile and semi-volatile compounds in complex mixtures, such as flavor extracts. The retention time provides chromatographic separation, while the mass spectrum offers a molecular fingerprint for definitive identification.

Experimental Protocol:

  • Sample Preparation: Dilute the sample in a suitable solvent (e.g., dichloromethane or methanol) to a concentration of approximately 10-100 ppm.

  • GC Conditions:

    • Column: Use a non-polar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Injection: 1 µL splitless injection at 250°C.

    • Oven Program: Start at 40°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Conditions:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 200.

    • Source Temperature: 230°C.

Expected Results: The mass spectrum will show a molecular ion peak [M]⁺ at m/z 118.[4] Key fragment ions include a prominent peak at m/z 75 (resulting from α-cleavage, [CH₃-CH-S-CH₃]⁺) and m/z 43 (acetyl cation, [CH₃CO]⁺).[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Trustworthiness: NMR spectroscopy provides unambiguous structural elucidation by mapping the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei.

Experimental Protocol:

  • Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in 0.7 mL of deuterated chloroform (CDCl₃).

  • ¹H NMR Acquisition:

    • Spectrometer: 400 MHz or higher.

    • Parameters: Acquire 16 scans with a relaxation delay of 1 second.

  • ¹³C NMR Acquisition:

    • Spectrometer: 100 MHz or higher.

    • Parameters: Acquire 1024 scans with a relaxation delay of 2 seconds using a proton-decoupled pulse sequence.

Expected ¹H NMR Spectrum (in CDCl₃): [7][10]

  • A singlet at ~2.1 ppm (3H), corresponding to the methyl protons of the thioether (-S-CH₃).

  • A singlet at ~2.2 ppm (3H), corresponding to the acetyl methyl protons (-CO-CH₃).

  • A doublet at ~1.3 ppm (3H), corresponding to the methyl group adjacent to the chiral center (-CH(S)-CH₃).

  • A quartet at ~3.4 ppm (1H), corresponding to the methine proton (-CH(S)-).

Expected ¹³C NMR Spectrum (in CDCl₃): [7][11]

  • A signal for the carbonyl carbon (~208 ppm).

  • A signal for the methine carbon attached to sulfur (~50 ppm).

  • Signals for the three methyl carbons (~15-30 ppm).

Infrared (IR) Spectroscopy

Expertise & Trustworthiness: IR spectroscopy is a rapid and simple method to confirm the presence of key functional groups.

Experimental Protocol:

  • Technique: Attenuated Total Reflectance (ATR) or neat liquid film between salt plates (NaCl or KBr).

  • Acquisition: Collect a spectrum from 4000 to 600 cm⁻¹.

Expected Results: The spectrum will be dominated by a strong, sharp absorption band around 1715 cm⁻¹ , which is characteristic of the C=O (carbonyl) stretch in an aliphatic ketone.[4][12] Weaker C-H stretching and bending vibrations will also be present.

Applications in Industry and Research

The primary application of this compound is as a flavoring agent .[4] It is recognized as safe for this purpose by regulatory bodies like the FDA and the Joint FAO/WHO Expert Committee on Food Additives (JECFA).[4] Its sulfurous and savory notes are used to enhance the taste of:

  • Dairy products (e.g., cheese flavors)

  • Savory snacks (e.g., potato chips)

  • Soups and sauces

  • Meat and seafood products

In a research context, it can serve as a building block in organic synthesis for creating more complex sulfur-containing molecules.[13]

Safety, Handling, and Storage

Authoritative Grounding: Safety protocols are based on GHS classifications and standard laboratory practices.

Hazards Identification:

  • Physical Hazard: Flammable liquid and vapor (GHS Category 3, H226).[4] Keep away from heat, sparks, and open flames.

  • Health Hazard: May cause skin and eye irritation.[2]

Recommended Handling Procedures:

  • Work in a well-ventilated area or a chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.

  • Ground all equipment when transferring large quantities to prevent static discharge.[14]

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for flammable liquids.[14]

  • Keep away from strong oxidizing agents.

Conclusion

This compound is a well-characterized organosulfur compound with significant commercial value as a flavoring agent. Its chemical properties are dictated by the interplay between its ketone and thioether functionalities. A thorough understanding of its structure, reactivity, and spectroscopic profile is essential for its effective application in the food industry and for its use in synthetic chemistry. Adherence to proper safety and handling protocols is mandatory due to its flammability and potential as an irritant.

References

The Subtle Savagery of Sulfur: A Technical Guide to the Natural Occurrence of 3-Methylthio-2-butanone in Foods

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 3-Methylthio-2-butanone, a volatile sulfur compound contributing to the complex flavor profiles of various foods. Addressed to researchers, scientists, and professionals in drug development and food science, this document navigates the known occurrences of this compound, elucidates its formation pathways, details its sensory characteristics, and provides comprehensive analytical methodologies for its detection and quantification. By synthesizing current scientific knowledge, this guide aims to be a definitive resource for understanding the role of this compound in food chemistry and its broader implications in related scientific fields.

Introduction: Unveiling a Potent Flavor Principle

The intricate tapestry of food flavor is woven from a multitude of volatile and non-volatile compounds. Among these, sulfur-containing molecules, though often present in trace amounts, exert a disproportionately significant impact on the final sensory experience due to their exceptionally low odor thresholds.[1] this compound (CAS 53475-15-3), a ketone with a characteristic sulfurous and somewhat milky, pungent odor, is one such compound.[2][3] While its synthetic counterpart is utilized as a flavoring agent in the food industry, its natural genesis within food matrices is a subject of ongoing scientific inquiry.[2] This guide provides a comprehensive overview of the natural occurrence of this compound, its biochemical origins, and the analytical techniques requisite for its study.

Chemical Structure and Properties of this compound

Caption: Chemical structure of this compound.

Natural Occurrence in Food Systems

The presence of this compound in food is primarily linked to fermentation processes, where microbial metabolism of sulfur-containing amino acids plays a pivotal role.

Fermented Foods: A Hotspot of Formation

Fermented foods provide an ideal environment for the generation of a diverse array of volatile compounds, including this compound.

  • Fermented Durian: One of the most definitive identifications of naturally occurring this compound is in fermented durian. A study on the volatile flavor constituents of durian before and after spontaneous fermentation revealed the generation of several new sulfur compounds in the fermented product, including this compound.

Dairy Products: The Role of Cheese Ripening

While direct quantification of this compound in many cheeses is not extensively documented, its presence is strongly suggested by the well-established metabolic pathways of cheese-ripening bacteria. The catabolism of the amino acid methionine is a key source of volatile sulfur compounds that are essential to the aroma of many cheeses.[1][4]

Cheese ripening involves complex biochemical transformations of milk components by a succession of microbial communities. The degradation of methionine by these microorganisms can lead to the formation of various sulfur compounds, including methanethiol, which is a precursor to other volatile sulfur molecules.[5] The enzymatic machinery of cheese-ripening bacteria, such as Brevibacterium linens, is known to catabolize methionine through several pathways.[5][6] These pathways can generate α-keto-γ-(methylthio)butyric acid (KMBA), a key intermediate that can be further converted to various volatile sulfur compounds.

Formation Pathways: From Amino Acid to Aroma

The primary precursor for the formation of this compound and related sulfur compounds in food is the essential amino acid, methionine.[1] The conversion of methionine into volatile flavor compounds is primarily achieved through microbial enzymatic pathways, often in conjunction with chemical reactions like the Strecker degradation.

Microbial Catabolism of Methionine

Microorganisms present in fermented foods, particularly in cheese, possess the enzymatic capacity to degrade methionine into a variety of flavor-active compounds. The initial step in this process is often the transamination of L-methionine to α-keto-γ-(methylthio)butyric acid (KMBA).[5]

G Methionine L-Methionine Aminotransferase Aminotransferase Methionine->Aminotransferase KMBA α-Keto-γ-(methylthio)butyric Acid (KMBA) Aminotransferase->KMBA Decarboxylation Decarboxylation KMBA->Decarboxylation Methional Methional Decarboxylation->Methional FurtherReactions Further Reactions/ Microbial Metabolism Methional->FurtherReactions MTButanone This compound FurtherReactions->MTButanone

Caption: Proposed pathway for this compound formation.

The Strecker Degradation

The Strecker degradation is a component of the Maillard reaction, involving the reaction of an α-amino acid with a dicarbonyl compound. This reaction leads to the formation of an aldehyde with one less carbon atom than the original amino acid. While the direct product of methionine's Strecker degradation is methional (3-(methylthio)propanal), a potent potato-like aroma compound, subsequent microbial or chemical transformations of methional or other intermediates could potentially lead to the formation of this compound.[7]

Sensory Properties and Flavor Contribution

This compound is characterized by a complex and potent aroma profile. Its sensory attributes are often described as:

  • Sulfurous and Pungent: A dominant characteristic typical of many volatile sulfur compounds.[2]

  • Milky and Fruity: It also possesses softer, milky, and slightly fruity notes, which contribute to its complexity.[3][8]

  • Vegetative and Savory: In some contexts, it can impart savory and vegetative undertones.

The overall flavor contribution of this compound in a food product is highly dependent on its concentration and the presence of other volatile compounds. At low concentrations, it can add a desirable savory complexity, while at higher levels, it may be perceived as an off-flavor. Precise odor threshold values for this compound are not widely available in scientific literature, but it is generally recognized as a compound with a low detection threshold.[9]

Table 1: Sensory Descriptors of this compound

DescriptorSource
Pungent odour[2]
Fruity, slightly sulfurous aroma[8]
Sulfurous type odor and milky type flavor[3]
Strong, sulfurous odor, reminiscent of garlic or onion

Analytical Methodologies

The analysis of volatile sulfur compounds like this compound in complex food matrices presents a significant challenge due to their low concentrations, high volatility, and potential for reactivity. The gold standard for their analysis is Gas Chromatography-Mass Spectrometry (GC-MS), often coupled with a pre-concentration technique such as Headspace Solid-Phase Microextraction (HS-SPME).

Experimental Protocol: HS-SPME-GC-MS for the Analysis of this compound in Cheese

This protocol provides a detailed methodology for the extraction and analysis of this compound from a cheese matrix.

5.1.1. Sample Preparation and Extraction (HS-SPME)

  • Sample Preparation: Grate a representative sample of the cheese. Weigh 2.0 g of the grated cheese into a 20 mL headspace vial.

  • Internal Standard: Add a known concentration of an appropriate internal standard (e.g., 2-methyl-3-furanthiol or a stable isotope-labeled analog of the analyte if available) to the vial.

  • Equilibration: Seal the vial and allow it to equilibrate in a water bath at 45°C for 20 minutes.[10]

  • Extraction: Expose a conditioned SPME fiber (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace of the vial for 40 minutes at 45°C.[10]

5.1.2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

  • Desorption: Thermally desorb the extracted analytes from the SPME fiber in the GC inlet at 250°C for 5 minutes in splitless mode.

  • Gas Chromatograph (GC) System:

    • Column: Use a polar capillary column such as a DB-WAX or equivalent (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 40°C, hold for 3 minutes.

      • Ramp to 150°C at 4°C/min.

      • Ramp to 240°C at 10°C/min and hold for 5 minutes.

  • Mass Spectrometer (MS) System:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230°C.

    • Mass Scan Range: m/z 35-350.

5.1.3. Data Analysis

  • Identification: Identify this compound by comparing its mass spectrum and retention index with those of an authentic standard and reference libraries (e.g., NIST). The mass spectrum of this compound is characterized by major ions at m/z 75, 118, and 41.[2]

  • Quantification: Quantify the concentration of this compound using a calibration curve prepared with the authentic standard, normalized to the response of the internal standard.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Cheese Grated Cheese Sample Vial Headspace Vial Cheese->Vial Equilibrate Equilibrate (45°C) Vial->Equilibrate IS Internal Standard IS->Vial SPME HS-SPME Extraction Equilibrate->SPME Desorption Thermal Desorption SPME->Desorption GCMS GC-MS System Separation Chromatographic Separation GCMS->Separation Desorption->GCMS Detection Mass Spectrometry Detection Separation->Detection Identification Identification (Mass Spectra, RI) Detection->Identification Quantification Quantification (Calibration Curve) Detection->Quantification

Caption: Experimental workflow for the analysis of this compound.

Conclusion and Future Perspectives

This compound is a naturally occurring volatile sulfur compound that contributes to the nuanced flavor profiles of fermented foods. Its formation is intricately linked to the microbial catabolism of methionine, a process of significant interest in food science for its role in flavor development. While its presence has been confirmed in some foods, further research is needed to quantify its concentration in a wider variety of products and to fully elucidate the specific enzymatic pathways and microorganisms responsible for its synthesis.

Future research should focus on:

  • Quantitative surveys: To determine the concentration of this compound in a broader range of fermented foods, particularly different cheese varieties.

  • Metabolic pathway elucidation: To identify the specific enzymes and microbial strains involved in the conversion of methionine to this compound.

  • Sensory studies: To determine the precise odor and taste thresholds of this compound in various food matrices and to understand its interaction with other flavor compounds.

A deeper understanding of this compound will not only enhance our knowledge of food flavor chemistry but also provide valuable insights for the targeted development of novel flavors and the quality control of fermented food products.

References

Synthesis pathways for 3-Methylthio-2-butanone

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 3-Methylthio-2-butanone for Researchers and Drug Development Professionals

Abstract

This compound is a key organosulfur compound with significant applications in the flavor and fragrance industry, as well as serving as a versatile building block in organic synthesis. This guide provides a comprehensive overview of the primary synthesis pathways for this compound, with a focus on reaction mechanisms, experimental protocols, and process optimization. We will delve into the conjugate addition of methanethiol to 3-buten-2-one and the nucleophilic substitution of 3-chloro-2-butanone, offering a comparative analysis to aid in method selection for both laboratory and industrial-scale production.

Introduction: The Chemical Significance of this compound

This compound, also known as 3-(methylthio)butan-2-one, is a naturally occurring sulfur-containing ketone. It is a colorless to pale yellow liquid with a distinct sulfurous, savory, and slightly fruity aroma. Its unique organoleptic properties make it a valuable component in the formulation of flavors and fragrances, particularly for savory applications such as meat, onion, and garlic flavorings. Beyond its sensory attributes, its bifunctional nature—containing both a ketone and a thioether group—renders it a useful intermediate for the synthesis of more complex molecules, including pharmaceuticals and other specialty chemicals. The strategic selection of a synthesis pathway is paramount to achieving high purity, yield, and cost-effectiveness in its production.

Primary Synthesis Pathways

Two principal routes dominate the synthesis of this compound: the thio-Michael addition and the nucleophilic substitution. The choice between these pathways often depends on the availability of starting materials, desired scale of production, and tolerance for specific reaction conditions.

Pathway A: Thio-Michael Addition of Methanethiol to 3-Buten-2-one

The conjugate addition, or Michael addition, of a thiol to an α,β-unsaturated carbonyl compound is a highly efficient and atom-economical method for forming carbon-sulfur bonds. In this case, methanethiol acts as the nucleophile, attacking the β-carbon of 3-buten-2-one.

The reaction proceeds via a base-catalyzed mechanism. A base, typically a hydroxide or an alkoxide, deprotonates the methanethiol to form the more nucleophilic thiolate anion (methanethiolate). This anion then undergoes a 1,4-conjugate addition to the electron-deficient double bond of 3-buten-2-one. The resulting enolate intermediate is then protonated by a proton source in the reaction mixture (such as the solvent or the conjugate acid of the base) to yield the final product, this compound. The driving force for this reaction is the formation of a stable carbon-sulfur bond and the restoration of the carbonyl group.

Michael_Addition cluster_step1 Step 1: Thiolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation CH3SH CH₃SH (Methanethiol) Thiolate CH₃S⁻ (Methanethiolate) CH3SH->Thiolate + Base Butenone 3-Buten-2-one Enolate Enolate Intermediate Butenone->Enolate + CH₃S⁻ Base Base (e.g., NaOH) Product This compound Enolate->Product + H⁺

Figure 1: Reaction schematic for the base-catalyzed Thio-Michael addition.
Pathway B: Nucleophilic Substitution of 3-Chloro-2-butanone

This pathway involves the reaction of a suitable sulfur nucleophile, typically sodium thiomethoxide, with an α-haloketone, 3-chloro-2-butanone. This is a classic example of a Williamson ether synthesis, adapted for thioether formation.

The reaction proceeds via an S_N2 (bimolecular nucleophilic substitution) mechanism. The highly nucleophilic thiomethoxide anion directly attacks the electrophilic carbon atom bearing the chlorine atom, displacing the chloride leaving group in a single concerted step. The reaction is typically carried out in a polar aprotic solvent, such as acetone or dimethylformamide (DMF), which can solvate the cation (Na⁺) while not significantly solvating the anion, thus preserving its nucleophilicity. The choice of 3-chloro-2-butanone as the starting material is strategic, as the chlorine atom is activated by the adjacent electron-withdrawing carbonyl group, making the carbon more susceptible to nucleophilic attack.

SN2_Reaction Reactants 3-Chloro-2-butanone Sodium Thiomethoxide (NaSCH₃) TransitionState [Cl---C---SCH₃]⁻ Reactants->TransitionState S_N2 Attack Products This compound Sodium Chloride (NaCl) TransitionState->Products Chloride Departure

Figure 2: S_N2 mechanism for the synthesis of this compound.

Comparative Analysis of Synthesis Pathways

FeaturePathway A: Thio-Michael AdditionPathway B: Nucleophilic Substitution
Starting Materials 3-Buten-2-one, Methanethiol3-Chloro-2-butanone, Sodium Thiomethoxide
Atom Economy High (100% theoretical)Moderate (byproduct is NaCl)
Reaction Conditions Typically milder, base-catalyzedRequires anhydrous conditions, polar aprotic solvent
Reagent Handling Methanethiol is a toxic, volatile gasSodium thiomethoxide is moisture-sensitive and pyrophoric
Yield Generally highCan be high, but may be affected by elimination side reactions
Scalability Well-suited for large-scale productionFeasible, but handling of sodium thiomethoxide can be challenging

Detailed Experimental Protocols

Protocol for Pathway A: Thio-Michael Addition

Materials:

  • 3-Buten-2-one (99%)

  • Methanethiol (condensed as a liquid) or a solution of sodium thiomethoxide

  • Sodium hydroxide (catalytic amount)

  • Methanol

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask, magnetic stirrer, dropping funnel, condenser, ice bath

Procedure:

  • In a well-ventilated fume hood, dissolve 3-buten-2-one (1 equivalent) in methanol in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

  • Add a catalytic amount of sodium hydroxide to the solution.

  • Slowly add methanethiol (1.1 equivalents) via a dropping funnel over 30 minutes, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, monitoring the reaction progress by TLC or GC.

  • Quench the reaction by adding a saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation to yield pure this compound.

Protocol for Pathway B: Nucleophilic Substitution

Materials:

  • 3-Chloro-2-butanone (98%)

  • Sodium thiomethoxide (95%)

  • Anhydrous acetone

  • Round-bottom flask, magnetic stirrer, reflux condenser, nitrogen inlet

  • Celite

Procedure:

  • Set up a round-bottom flask with a magnetic stirrer, reflux condenser, and a nitrogen inlet.

  • Under a nitrogen atmosphere, add anhydrous acetone to the flask, followed by sodium thiomethoxide (1.1 equivalents).

  • Stir the suspension and slowly add 3-chloro-2-butanone (1 equivalent) dropwise at room temperature.

  • After the addition, heat the reaction mixture to reflux and maintain for 3-5 hours. Monitor the reaction by TLC or GC.

  • Cool the reaction mixture to room temperature and filter through a pad of Celite to remove the precipitated sodium chloride.

  • Rinse the filter cake with a small amount of acetone.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • The resulting crude product can be purified by vacuum distillation.

Process Scale-Up and Industrial Considerations

When transitioning from laboratory-scale synthesis to industrial production, several factors must be considered:

  • Reagent Sourcing and Cost: The cost and availability of starting materials are critical. 3-Buten-2-one is often more readily available and less expensive than 3-chloro-2-butanone.

  • Safety and Handling: Methanethiol is a highly toxic and flammable gas with a low boiling point (-6°C) and an extremely unpleasant odor. Industrial-scale operations require specialized handling equipment and robust safety protocols. Sodium thiomethoxide is a solid but is highly reactive and pyrophoric.

  • Reaction Control: Exothermic reactions, particularly the Michael addition, require efficient heat management to prevent runaway reactions.

  • Waste Management: The nucleophilic substitution pathway generates a stoichiometric amount of salt waste (NaCl), which requires proper disposal. The Michael addition is more atom-economical, generating minimal waste.

  • Product Purity: For flavor and fragrance applications, extremely high purity is required. The purification method (e.g., fractional distillation) must be optimized to remove any unreacted starting materials and byproducts that could affect the final aroma profile.

Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To determine purity and confirm the molecular weight.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the structure.

  • Infrared (IR) Spectroscopy: To identify the characteristic carbonyl and C-S bond vibrations.

Conclusion

The synthesis of this compound can be effectively achieved through both thio-Michael addition and nucleophilic substitution pathways. The Michael addition of methanethiol to 3-buten-2-one is often favored for its high atom economy and milder reaction conditions, making it particularly suitable for large-scale industrial production, provided that the challenges of handling methanethiol can be safely managed. The nucleophilic substitution route offers a viable alternative, especially when 3-chloro-2-butanone is a more accessible starting material. A thorough evaluation of safety, cost, and scalability is essential for selecting the optimal synthesis strategy for a given application.

The Pivotal Role of 3-Methylthio-2-butanone in Dairy Products: A Technical Guide to its Flavor Profile, Formation, and Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 3-Methylthio-2-butanone, a key sulfur-containing ketone that significantly influences the flavor profiles of various dairy products. We will delve into its distinct sensory characteristics, from desirable savory and creamy notes to potential off-flavors. The guide will meticulously detail the complex biochemical pathways responsible for its formation, with a focus on the microbial metabolism of methionine by dairy-relevant microorganisms. Furthermore, we will present comprehensive, step-by-step analytical methodologies for the accurate detection and quantification of this potent aroma compound in complex dairy matrices. This document is intended for researchers, scientists, and quality control professionals in the dairy and flavor industries, providing the foundational knowledge and practical protocols necessary to understand, control, and leverage the impact of this compound on dairy product quality.

Introduction: The Subtle but Significant Impact of Sulfur Compounds in Dairy Flavor

The flavor of dairy products is a complex tapestry woven from a multitude of volatile and non-volatile compounds. Among these, sulfur-containing compounds, though often present in trace amounts, can exert a profound influence on the final sensory experience due to their low odor thresholds.[1] this compound, a ketone with a characteristic sulfurous note, is one such compound that can impart both desirable and undesirable flavor characteristics. Its presence has been associated with savory, milky, and creamy notes, but at higher concentrations, it can contribute to a less desirable "cabbage-like" or "garlic-onion" aroma.[2][3] Understanding the nuances of its flavor contribution, the mechanisms of its formation, and the methods for its precise measurement is paramount for the dairy industry in its quest for consistent and high-quality products.

Physicochemical Properties of this compound

A thorough understanding of the chemical and physical properties of this compound is fundamental for developing effective analytical methods and for predicting its behavior in dairy matrices.

PropertyValueReference
Chemical Formula C₅H₁₀OS[4]
Molecular Weight 118.20 g/mol [4]
Appearance Colorless to pale yellow liquid[5]
Odor Description Sulfurous, milky, creamy, potato, baked potato, oily, savory[2]
Boiling Point 147.0 °C to 178.0 °C at 760 mm Hg[5]
Flash Point 43.33 °C[5]
Solubility Soluble in alcohol; slightly soluble in water (6.001e+004 mg/L at 25 °C est.)[5]
CAS Number 53475-15-3[4]
IUPAC Name 3-(methylsulfanyl)butan-2-one[4]

Sensory Profile and Perceptual Thresholds

The sensory impact of this compound is highly dependent on its concentration and the food matrix in which it is present. While it can contribute positively to the overall flavor profile, exceeding its optimal concentration can lead to off-flavors.

Flavor Descriptors:

  • Positive: Milky, creamy, savory, baked potato, oily, and slightly cheesy.[2]

  • Negative (at high concentrations): Pungent sulfurous, garlic, or onion-like.[6]

Sensory Thresholds:

The determination of sensory thresholds is critical for understanding the flavor contribution of a particular compound. The threshold can be significantly influenced by the food matrix. For instance, the odor thresholds of many volatile compounds are higher in a complex matrix like cheese compared to water, due to interactions with fat, protein, and other components.[7]

While specific sensory threshold data for this compound in various dairy matrices is not extensively reported in the literature, a protocol for determining the odor and taste thresholds of the related compound, 3-(methylthio)butanal, can be adapted.[8]

Protocol for Sensory Evaluation (Adapted)

A panel of trained sensory assessors is essential for this evaluation. The ascending forced-choice method (ASTM E679) is a standard approach.

Sensory_Protocol cluster_prep Preparation cluster_eval Evaluation cluster_analysis Data Analysis P1 Prepare a series of dilutions of this compound in a deodorized dairy base (e.g., milk, cheese slurry). P2 Present panelists with three samples: two blanks (dairy base only) and one spiked sample. P1->P2 E1 Panelists identify the 'odd' sample. P2->E1 E2 Start with concentrations below the expected threshold and gradually increase. E1->E2 Ascending Concentration A1 The individual threshold is the geometric mean of the last concentration missed and the first correctly identified. E2->A1 A2 The group threshold is the geometric mean of the individual thresholds. A1->A2

Figure 1: Workflow for determining the sensory threshold of this compound in a dairy matrix.

Formation Pathways in Dairy Products

The presence of this compound in dairy products is primarily a result of the microbial catabolism of the sulfur-containing amino acid, L-methionine.[9] Various microorganisms, including starter and non-starter lactic acid bacteria (LAB) and ripening bacteria, play a crucial role in these transformations.[9]

The principal pathway involves the transamination of L-methionine to α-keto-γ-methylthiobutyric acid (KMBA).[10] This intermediate can then undergo further enzymatic or chemical conversions to yield a variety of volatile sulfur compounds, including, hypothetically, this compound.

Methionine_Catabolism Met L-Methionine KMBA α-Keto-γ-methylthiobutyric acid (KMBA) Met->KMBA Aminotransferase (e.g., in Lactococcus lactis) AKG α-Ketoglutarate Glu Glutamate AKG:n->Glu:n Methional Methional KMBA->Methional Decarboxylation Methanethiol Methanethiol KMBA->Methanethiol Demethiolation Ketone This compound (Hypothesized) KMBA->Ketone Oxidative Decarboxylation? (Proposed Pathway) Analytical_Workflow cluster_sample Sample Preparation cluster_spme HS-SPME cluster_gcms GC-MS Analysis cluster_quant Quantification S1 Homogenize dairy sample (e.g., 2-5g of cheese). S2 Place in a 20 mL headspace vial. S1->S2 S3 Add NaCl (1-2g) to increase ionic strength. S2->S3 S4 Spike with a known concentration of an internal standard (e.g., 2-methyl-3-heptanone). S3->S4 S5 Seal vial immediately. S4->S5 SP1 Equilibrate sample at 60°C for 15-30 min with agitation. S5->SP1 SP2 Expose SPME fiber (e.g., DVB/CAR/PDMS) to the headspace for 30-60 min at 60°C. SP1->SP2 GC1 Desorb fiber in GC inlet (e.g., 250°C for 2-5 min in splitless mode). SP2->GC1 GC2 Separate compounds on a suitable capillary column (e.g., DB-5ms). GC1->GC2 GC3 Detect and identify using a mass spectrometer in scan and/or SIM mode. GC2->GC3 GC4 Key ions for this compound: m/z 47, 61, 75, 118. GC3->GC4 Q1 Generate a calibration curve using standard solutions of this compound. GC4->Q1 Q2 Calculate the concentration in the sample based on the peak area ratio to the internal standard. Q1->Q2

References

Introduction: Unveiling a Potent Sulfur-Containing Flavorant

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Methylthio-2-butanone (CAS 53475-15-3)

Authored for Researchers, Scientists, and Drug Development Professionals

This compound, registered under CAS number 53475-15-3, is a fascinating organosulfur compound that holds significant importance in the realm of flavor and fragrance chemistry.[1] As a member of the β-keto thioether family, its structure comprises a four-carbon butanone backbone with a methylthio (-SCH₃) group at the third position.[2] This molecule is a quintessential example of how the inclusion of sulfur can impart potent and distinctive sensory characteristics to a compound.[3] While often associated with strong, pungent odors, organosulfur compounds like this compound are crucial for creating the nuanced and authentic aromas of many foods, from savory cooked meats to tropical fruits, when used at very low concentrations.[4][5]

This technical guide provides a comprehensive overview of this compound, moving beyond basic data to explore its synthesis, analytical characterization, applications, and safety considerations. The content is structured to provide both foundational knowledge and practical, field-proven insights for professionals working in chemical research and development.

Physicochemical and Spectroscopic Profile

Understanding the fundamental properties of a molecule is the bedrock of its application and analysis. This compound is typically a colorless to pale yellow liquid with a characteristic strong, sulfurous odor.[6] Its volatility and solubility in organic solvents are key attributes that influence its use as a flavoring agent and dictate the analytical methods suitable for its detection.[6]

Physical Properties

The key physical and chemical identifiers for this compound are summarized below. This data is essential for laboratory handling, analytical method development, and regulatory compliance.

PropertyValueSource(s)
CAS Registry Number 53475-15-3[7][8]
Molecular Formula C₅H₁₀OS[9][10]
Molecular Weight 118.20 g/mol [9]
IUPAC Name 3-methylsulfanylbutan-2-one[9]
Appearance Colorless to pale yellow clear liquid[6][11]
Specific Gravity ~0.975 @ 25 °C[11]
Refractive Index ~1.471 @ 20 °C[11]
Boiling Point 147-178 °C @ 760 mmHg; 50-54 °C @ 20 mmHg[11][12]
Flash Point 43.33 °C (110.00 °F)[11]
FEMA Number 4181[9][13]
JECFA Number 1688[9][13]
Spectroscopic Characterization

Spectroscopic analysis is critical for the unambiguous identification and structural elucidation of this compound.

  • Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) is a primary tool for identifying this volatile compound. The mass spectrum provides a distinct fragmentation pattern that serves as a molecular fingerprint. Key fragments often include the molecular ion (M⁺) at m/z 118 and characteristic losses related to the carbonyl and methylthio groups.[10][14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are invaluable for confirming the molecular structure.

    • ¹H NMR: The proton NMR spectrum would be expected to show distinct signals corresponding to the three different types of methyl groups and the single proton on the chiral center at C3.[15] For example, one would anticipate a singlet for the S-CH₃ protons, a singlet for the acetyl CH₃ protons, a doublet for the C4 methyl protons, and a quartet for the C3 methine proton.

    • ¹³C NMR: The carbon spectrum provides confirmation of the five carbon atoms in the molecule, with the carbonyl carbon appearing at a characteristic downfield shift (typically >200 ppm).[16]

  • Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the key functional groups. A strong absorption band characteristic of the C=O (ketone) stretch would be prominent, typically in the range of 1700-1725 cm⁻¹.

Synthesis of β-Keto Thioethers: A Methodological Approach

While numerous proprietary methods exist, a robust and common strategy for synthesizing β-keto thioethers like this compound involves the nucleophilic substitution of an α-haloketone with a thiol or thiolate.[17] This approach is favored for its reliability and the ready availability of starting materials.

The reaction of 3-bromo-2-butanone with sodium methanethiolate (sodium thiomethoxide) provides a direct and efficient route to the target molecule. The causality behind this choice is the high reactivity of the α-bromo ketone towards Sₙ2 displacement by the potent sulfur nucleophile.

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_products Products reactant1 3-Bromo-2-butanone (α-Haloketone) product This compound reactant1->product Sₙ2 Nucleophilic Substitution reactant2 Sodium Methanethiolate (Nucleophile) reactant2->product conditions Solvent: e.g., Ethanol or Acetone Temperature: Room Temperature conditions->product byproduct Sodium Bromide (NaBr) (Salt Byproduct) product->byproduct Formation of

Caption: Synthetic pathway for this compound via Sₙ2 reaction.

Experimental Protocol: Synthesis

This protocol describes a laboratory-scale synthesis. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Reactor Setup: Equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Nucleophile Preparation: In the flask, dissolve sodium methanethiolate (1.0 eq) in a suitable anhydrous solvent such as ethanol.

  • Substrate Addition: Dissolve 3-bromo-2-butanone (1.0 eq) in the same solvent and add it to the dropping funnel.

  • Reaction Execution: Cool the flask containing the thiolate solution in an ice bath. Add the 3-bromo-2-butanone solution dropwise over 30-60 minutes with continuous stirring under a nitrogen atmosphere. The dropwise addition helps to control any exotherm.

  • Reaction Monitoring: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) by observing the disappearance of the starting material.

  • Workup:

    • Filter the reaction mixture to remove the precipitated sodium bromide byproduct.

    • Transfer the filtrate to a separatory funnel and add water to dissolve any remaining salts.

    • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.

    • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

    • The resulting crude product can be purified by vacuum distillation to yield pure this compound.

This self-validating protocol includes monitoring steps (TLC/GC) and a thorough workup and purification process to ensure the identity and purity of the final product, which can then be confirmed by the spectroscopic methods outlined in Section 1.2.

Analytical Methodologies for Quality Control

The accurate identification and quantification of this compound, especially in complex matrices like food and beverages, is crucial for quality control and flavor research.[18] Due to its volatility and presence at trace levels, the preferred method is Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).[19]

G start Sample Preparation (e.g., Liquid sample in vial) spme HS-SPME Extraction (Adsorption of volatiles onto fiber) start->spme 1. Extraction desorption Thermal Desorption (GC Inlet) spme->desorption 2. Injection gc GC Separation (Separation by boiling point/polarity) desorption->gc 3. Separation ms MS Detection (Ionization, Fragmentation, Detection) gc->ms 4. Detection data Data Analysis (Library Match & Quantification) ms->data 5. Analysis end Report (Concentration & Identity) data->end 6. Result

Caption: Analytical workflow for this compound using HS-SPME-GC-MS.

Protocol: HS-SPME-GC-MS Analysis

This protocol provides a validated framework for the analysis of volatile sulfur compounds.[19][20]

  • Sample Preparation:

    • Place a precise amount of the liquid or solid sample (e.g., 2 mL or 2 g) into a 20 mL headspace vial.

    • For quantitative analysis, add a known amount of a suitable internal standard (e.g., a deuterated analog like 3-(methylthio)butanal-d3 or a different thioether like 2-methyltetrahydrothiophen-3-one).[20]

    • Seal the vial immediately with a PTFE/silicone septum cap.

  • HS-SPME Extraction:

    • Place the vial in a heated agitator (e.g., at 60 °C for 15 minutes) to allow the analytes to equilibrate in the headspace.

    • Expose a SPME fiber (e.g., 65 µm PDMS/DVB) to the headspace of the sample vial for a defined period (e.g., 30 minutes) to extract the volatile compounds. The choice of fiber and extraction time/temperature must be optimized for the specific matrix.

  • GC-MS Analysis:

    • Injector: Immediately transfer the SPME fiber to the heated GC inlet (e.g., 250 °C) for thermal desorption of the analytes in splitless mode (e.g., for 5 minutes).

    • Column: Use a low- to mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) suitable for separating volatile compounds.

    • Oven Program: A typical temperature program would start at a low temperature (e.g., 40 °C, hold for 2 min), then ramp at a controlled rate (e.g., 5 °C/min) to a final temperature (e.g., 240 °C, hold for 5 min).

    • Mass Spectrometer: Operate in Electron Ionization (EI) mode at 70 eV. Scan a mass range of m/z 35-350.

  • Data Analysis:

    • Identification: Identify this compound by comparing its retention time and mass spectrum with that of an authentic reference standard and by matching the spectrum against a reference library (e.g., NIST).

    • Quantification: Calculate the concentration of the analyte based on the ratio of its peak area to that of the internal standard, using a pre-established calibration curve.

The Role of Gas Chromatography-Olfactometry (GC-O)

While GC-MS provides chemical identity, Gas Chromatography-Olfactometry (GC-O) is essential for understanding sensory impact.[18] In a GC-O system, the column effluent is split between a mass spectrometer and a sniffing port, where a trained panelist can assess the odor of each eluting compound. This technique is invaluable for determining the odor activity and character of this compound in a complex aroma profile, confirming its contribution to the overall flavor.[21]

Applications in Flavor Science

This compound is recognized by the Flavor and Extract Manufacturers Association (FEMA) and the Joint FAO/WHO Expert Committee on Food Additives (JECFA) as a safe and effective flavoring agent.[9][13] Its primary application lies in its ability to impart savory, sulfurous, and sometimes creamy or vegetable-like notes to food products.[6]

Volatile sulfur compounds are potent, with extremely low odor thresholds, meaning they can significantly influence a flavor profile even at parts-per-billion concentrations.[4] this compound is used to build the characteristic flavors of:

  • Dairy Products: To enhance cheesy and creamy notes.

  • Savory and Meat Products: To contribute to cooked, roasted, and savory profiles.[21]

  • Vegetable Flavors: To create notes reminiscent of cooked potatoes, onions, or garlic.[6][18]

The perception of its aroma is highly dependent on its concentration; what might be a desirable savory note at a low level can become an objectionable "sulfurous" off-note at higher concentrations.[4] This highlights the critical need for precise analytical control in its application.

Safety and Handling

As a flammable liquid, this compound requires careful handling in a laboratory or industrial setting.[9]

  • GHS Hazard Classification: It is classified as a Flammable Liquid (Category 3, H226).[9]

  • Handling Precautions:

    • Keep away from heat, sparks, open flames, and hot surfaces.[22]

    • Use in a well-ventilated area or under a fume hood.

    • Ground/bond container and receiving equipment to prevent static discharge.

    • Wear appropriate PPE, including safety glasses, chemical-resistant gloves (e.g., nitrile), and a lab coat.[23]

  • First Aid Measures:

    • Skin Contact: Remove contaminated clothing and rinse skin with plenty of water.[22]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.[22]

    • Inhalation: Move the person to fresh air.

    • Ingestion: Rinse mouth with water. Do not induce vomiting.[23] In all cases of significant exposure, seek medical attention. A full Safety Data Sheet (SDS) should always be consulted before use.[22][23]

JECFA has evaluated this substance and concluded it poses "no safety concern at current levels of intake when used as a flavouring agent."[9]

Conclusion

This compound (CAS 53475-15-3) is more than just a chemical entry; it is a potent tool in the palette of flavor chemists and a subject of interest for analytical scientists. Its unique sulfur-containing structure gives it a powerful sensory impact that is indispensable in creating authentic food aromas. A thorough understanding of its physicochemical properties, synthetic pathways, and analytical behavior is essential for its effective and safe use. The methodologies and insights presented in this guide provide a robust foundation for researchers and developers to harness the potential of this important flavor compound.

References

Physical properties of 3-Methylthio-2-butanone (boiling point, density).

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Physical Properties of 3-Methylthio-2-butanone for Researchers and Drug Development Professionals

Introduction to this compound

This compound, with the chemical formula C₅H₁₀OS, is an organic compound classified as both a ketone and a thioether.[1][2] This structure imparts a unique combination of chemical reactivity and physical characteristics. It is recognized for its pungent odor and appears as a colorless to yellow liquid.[1][3] In research and development, particularly within the pharmaceutical and flavor industries, a precise understanding of a compound's physical properties is fundamental. These properties, such as boiling point and density, are critical for process design, purification, quality control, and formulation development. This guide provides a detailed examination of the boiling point and density of this compound, alongside field-proven methodologies for their experimental verification.

Core Physical Properties

The boiling point and density are cornerstone physical constants that provide insights into a substance's intermolecular forces, purity, and physical state under various conditions. For this compound, a survey of authoritative sources reveals a range of values, which underscores the importance of specifying the conditions of measurement.

Data Summary

The quantitative data for the key physical properties of this compound are summarized below.

Physical PropertyReported Value(s)Conditions
Boiling Point 147–178 °C@ 760 mmHg (Atmospheric Pressure)[1][4]
50–54 °C@ 20 mmHg (Reduced Pressure)[3][5][6]
Density 0.975–0.979 g/mLNot specified
0.975 g/mL@ 25 °C[3][4][5][6]
0.992–0.998 g/mL@ 25 °C[7]

The significant variation in boiling point is directly attributable to the pressure under which it is measured. A lower pressure reduces the external force on the liquid, allowing it to boil at a lower temperature. The minor variations in density may stem from differences in sample purity or experimental technique.

Experimental Determination Protocols

To ensure accuracy and reproducibility in a research setting, the following protocols for determining boiling point and density are recommended. These methods are designed to be self-validating through careful control of experimental variables.

A. Determination of Boiling Point (Micro-Capillary Method)

This method is ideal for determining the boiling point of small sample volumes. The principle hinges on identifying the temperature at which the vapor pressure of the liquid equals the applied pressure of the surrounding atmosphere.

Methodology:

  • Preparation: Seal one end of a glass capillary tube by heating it in the flame of a Bunsen burner.

  • Assembly: Place a small quantity (2-3 mL) of this compound into a small test tube. Attach this test tube to a thermometer using a rubber band or wire.

  • Capillary Insertion: Place the sealed capillary tube (sealed end up) into the liquid within the test tube.

  • Heating: Immerse the assembly in a heating bath (e.g., a beaker of paraffin oil or a metal heating block) ensuring the liquid level in the bath is above the sample level.[8]

  • Observation (Heating Phase): Gently heat the bath while stirring to ensure uniform temperature distribution. A continuous and rapid stream of bubbles will emerge from the open end of the capillary tube as the liquid's vapor pressure exceeds the atmospheric pressure.[8]

  • Observation (Cooling Phase): Turn off the heat source. As the apparatus cools, the bubbling will slow down and eventually stop. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[8] This moment signifies that the vapor pressure of the liquid is equal to the atmospheric pressure.

  • Recording: Record the temperature at this point. For highest accuracy, also record the ambient barometric pressure.[9]

B. Determination of Density (Pycnometer or Volumetric Method)

Density is an intensive property defined as the mass of a substance per unit volume.[10] Its determination requires precise measurement of both mass and volume. Temperature control is critical as density is temperature-dependent.[10]

Methodology:

  • Mass of Empty Container: Accurately weigh a clean, dry measuring cylinder or pycnometer (density bottle) on an analytical balance and record its mass (m₁).[11]

  • Volume of Liquid: Carefully add a known volume of this compound (e.g., 10 mL) to the measuring cylinder. Read the volume from the bottom of the meniscus with your eye level with the liquid surface to avoid parallax error.[11]

  • Mass of Filled Container: Weigh the measuring cylinder containing the liquid and record the new mass (m₂).[11]

  • Temperature Measurement: Measure and record the temperature of the liquid sample.

  • Calculation: Calculate the mass of the liquid by subtracting the mass of the empty cylinder from the mass of the filled cylinder (m_liquid = m₂ - m₁).

  • Density Calculation: Use the formula ρ = m/V, where ρ is density, m is the mass of the liquid, and V is the volume of the liquid.[12]

  • Validation: For enhanced accuracy, repeat the measurement multiple times and calculate the average. Compare the result with the density of a known standard (e.g., deionized water) at the same temperature to validate the technique.[10]

Experimental Workflow Visualization

The logical progression for determining the physical properties of this compound can be visualized as a clear experimental workflow. This ensures that all necessary steps and controls are considered for generating reliable data.

G cluster_0 Workflow: Physical Property Determination of this compound cluster_1 Boiling Point Determination cluster_2 Density Determination start Obtain Pure Sample of This compound bp_setup Assemble Micro-Capillary Apparatus with Thermometer start->bp_setup d_mass1 Weigh Empty, Dry Measuring Cylinder (m1) start->d_mass1 bp_heat Heat Sample in Bath Observe Bubble Stream bp_setup->bp_heat bp_cool Cool System & Identify Temperature of Liquid Entry bp_heat->bp_cool bp_record Record Boiling Point & Barometric Pressure bp_cool->bp_record end Validated Physical Property Data bp_record->end d_vol Add Known Volume (V) of Sample d_mass1->d_vol d_mass2 Weigh Filled Cylinder (m2) Record Sample Temperature d_vol->d_mass2 d_calc Calculate Mass (m2-m1) Calculate Density (ρ = m/V) d_mass2->d_calc d_calc->end

Caption: Experimental workflow for determining the boiling point and density of a liquid sample.

References

Spectroscopic Data for 3-Methylthio-2-butanone: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Methylthio-2-butanone (CAS No. 53475-15-3), a sulfur-containing ketone of interest to researchers in flavor chemistry, natural products, and drug development. This document will delve into the nuclear magnetic resonance (NMR) and gas chromatography-mass spectrometry (GC-MS) data of this compound, offering insights into its structural characterization and analytical determination.

Introduction to this compound

This compound, also known as 3-(methylsulfanyl)butan-2-one, is a small, volatile organic compound with the molecular formula C₅H₁₀OS and a molecular weight of 118.20 g/mol [1][2]. Its structure features a ketone functional group and a thioether linkage, which impart distinct chemical and spectroscopic properties. This compound has been identified as a flavoring agent and has been reported in natural products[1]. Accurate spectroscopic analysis is paramount for its unambiguous identification and quantification in various matrices.

Molecular Structure:

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. While publicly accessible experimental spectra for this compound are limited, predictive models and database entries provide a reliable basis for spectral interpretation[1][3][4][5]. The following analysis is based on predicted data and known chemical shift principles, assuming a standard acquisition in deuterated chloroform (CDCl₃) on a 400 MHz instrument[3].

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show four distinct signals, corresponding to the four unique proton environments in the molecule.

Predicted Chemical Shift (ppm)MultiplicityIntegrationAssignment
~2.30s3HH-1 (CH₃-C=O)
~3.25q1HH-3 (CH-S)
~1.35d3HH-4 (CH₃-CH)
~2.10s3HH-5 (S-CH₃)

Causality behind Assignments:

  • H-1 (Acetyl Protons): The methyl group attached to the carbonyl carbon (C2) is expected to be a singlet and appear at a downfield position (~2.30 ppm) due to the deshielding effect of the adjacent carbonyl group.

  • H-3 (Methine Proton): The single proton on C3 is adjacent to both the sulfur atom and a methyl group. It will be split into a quartet by the three protons of the C4 methyl group (n+1 rule). Its chemical shift (~3.25 ppm) is influenced by the electron-withdrawing effects of both the adjacent carbonyl group and the sulfur atom.

  • H-4 (Methyl Protons): The methyl group at C4 is adjacent to the C3 methine proton and will therefore appear as a doublet (~1.35 ppm).

  • H-5 (Thioether Methyl Protons): The methyl group attached to the sulfur atom is expected to be a singlet with a chemical shift around 2.10 ppm, characteristic of a methylthio group.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum of this compound should display five signals, one for each carbon atom in a unique chemical environment.

Predicted Chemical Shift (ppm)Carbon Assignment
~208C2 (C=O)
~50C3 (CH-S)
~28C1 (CH₃-C=O)
~18C4 (CH₃-CH)
~15C5 (S-CH₃)

Causality behind Assignments:

  • C2 (Carbonyl Carbon): The carbonyl carbon will have the most downfield chemical shift (~208 ppm), which is highly characteristic of ketones.

  • C3 (Methine Carbon): The carbon atom bonded to the sulfur (C3) is expected to appear around 50 ppm.

  • C1 & C4 (Aliphatic Carbons): The two methyl carbons attached to other carbon atoms (C1 and C4) will have distinct chemical shifts due to their different proximities to the electron-withdrawing carbonyl and sulfur groups.

  • C5 (Thioether Methyl Carbon): The carbon of the methyl group directly attached to the sulfur atom (C5) will have a characteristic chemical shift in the aliphatic region (~15 ppm).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the ideal technique for the analysis of volatile compounds like this compound. The gas chromatogram provides the retention time, a characteristic property under specific analytical conditions, while the mass spectrometer provides information about the mass-to-charge ratio of the parent molecule and its fragments, enabling structural confirmation.

Mass Spectrum Analysis

The electron ionization (EI) mass spectrum of this compound is available in the NIST WebBook[2]. The key features of the spectrum are summarized below.

m/zRelative IntensityProposed Fragment
118Moderate[M]⁺ (Molecular Ion)
75High[C₃H₇S]⁺
43Base Peak[C₂H₃O]⁺
47Moderate[CH₃S]⁺

Interpretation of Fragmentation:

The fragmentation of this compound under electron ionization can be rationalized by the cleavage of bonds adjacent to the carbonyl and thioether functional groups, leading to the formation of stable carbocations and radical species.

  • Molecular Ion ([M]⁺, m/z 118): The presence of a molecular ion peak at m/z 118 confirms the molecular weight of the compound.

  • Formation of the Base Peak (m/z 43): The most abundant fragment ion, the base peak, is observed at m/z 43. This corresponds to the acetyl cation ([CH₃CO]⁺), a very stable acylium ion formed by the alpha-cleavage of the C2-C3 bond.

  • Formation of the m/z 75 Fragment: A significant peak at m/z 75 is attributed to the cleavage of the C1-C2 bond, resulting in the [CH(CH₃)SCH₃]⁺ fragment.

  • Formation of the m/z 47 Fragment: The peak at m/z 47 corresponds to the methylthio cation ([CH₃S]⁺), arising from cleavage of the C3-S bond.

Fragmentation Pathway

M [C₅H₁₀OS]⁺˙ m/z 118 F43 [CH₃CO]⁺ m/z 43 (Base Peak) M->F43 - •C₃H₇S F75 [C₃H₇S]⁺ m/z 75 M->F75 - •CH₃CO F47 [CH₃S]⁺ m/z 47 F75->F47 - C₂H₄

Caption: Proposed key fragmentation pathways for this compound in EI-MS.

Experimental Protocols

The following are generalized protocols for the acquisition of NMR and GC-MS data for this compound. These should be adapted and optimized based on the specific instrumentation and analytical requirements.

NMR Data Acquisition Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: ~12 ppm.

    • Acquisition Time: ~3-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 8-16, depending on the sample concentration.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).

    • Spectral Width: ~220 ppm.

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Calibrate the ¹H and ¹³C spectra to the TMS signal at 0.00 ppm.

Rationale for Experimental Choices:

  • Solvent: CDCl₃ is a common and effective solvent for small, non-polar to moderately polar organic molecules.

  • TMS: TMS is the standard internal reference for ¹H and ¹³C NMR due to its chemical inertness and single, sharp resonance at a high-field position.

  • Relaxation Delay: A sufficient relaxation delay is crucial for quantitative analysis, ensuring that all nuclei have returned to their equilibrium state before the next pulse.

GC-MS Data Acquisition Protocol
  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 10-100 µg/mL) in a volatile organic solvent such as dichloromethane or hexane.

  • Gas Chromatograph (GC) Conditions:

    • Injector: Split/splitless injector, operated in splitless mode for trace analysis or split mode for higher concentrations. Injector temperature: 250 °C.

    • Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of ~1 mL/min.

    • Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C, and hold for 5 minutes.

  • Mass Spectrometer (MS) Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230 °C.

    • Mass Range: Scan from m/z 35 to 200.

    • Detector: Electron multiplier.

  • Data Analysis: Identify the chromatographic peak corresponding to this compound based on its retention time. Analyze the mass spectrum of this peak and compare it to reference spectra (e.g., NIST library) for confirmation.

Rationale for Experimental Choices:

  • Column Choice: A DB-5ms column is a good general-purpose column suitable for the separation of a wide range of volatile and semi-volatile organic compounds.

  • Temperature Program: The temperature program is designed to ensure good separation of the analyte from any impurities and the solvent, while also ensuring it elutes in a reasonable time with good peak shape.

  • EI Energy: 70 eV is the standard electron energy for EI-MS, as it provides reproducible fragmentation patterns that can be compared across different instruments and with library spectra.

Conclusion

The spectroscopic data presented in this guide provide a robust framework for the identification and characterization of this compound. The predicted NMR spectra offer a clear picture of the molecular structure, while the GC-MS data confirms the molecular weight and provides characteristic fragmentation patterns for unambiguous identification. The detailed protocols and the rationale behind the experimental choices offer a practical guide for researchers and scientists working with this compound.

References

Navigating the Nuances of 3-Methylthio-2-butanone: A Technical Guide to Its Toxicological Profile and Safe Handling

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Flavorful yet Flammable Compound

3-Methylthio-2-butanone (CAS No. 53475-15-3) is a sulfur-containing ketone that presents as a colorless to pale yellow liquid with a distinct, pungent odor.[1][2] Primarily utilized as a flavoring agent in the food industry, its unique aroma profile contributes to a range of savory notes.[1][2] However, beyond its sensory characteristics lies a chemical profile that necessitates a thorough understanding of its toxicological properties and a rigorous approach to its safe handling in a laboratory setting. This guide provides an in-depth analysis of the available toxicological data and outlines comprehensive safety protocols to mitigate risks for researchers and professionals in drug development and other scientific fields.

Chemical and Physical Properties: A Foundation for Safety

A clear understanding of the physicochemical properties of this compound is fundamental to its safe handling and the implementation of appropriate control measures.

PropertyValueSource
Molecular Formula C5H10OS[1]
Molecular Weight 118.20 g/mol [1]
Appearance Colorless to pale yellow liquid[1][3]
Odor Pungent, sulfurous[1][2]
Boiling Point 147.0 °C to 178.0 °C at 760 mm Hg[1][3]
Flash Point 43.33 °C (110.00 °F) - Closed Cup[3][4]
Density ~0.975 g/mL at 25 °C[3][5]
Solubility Soluble in alcohol; sparingly soluble in water.[1][3]

The flammability of this compound, as indicated by its flash point, is a primary hazard that dictates stringent storage and handling procedures.[1][4]

Toxicological Profile: An Analysis of Available Data

Detailed public toxicological studies specifically for this compound are limited. Much of the available safety information is derived from safety data sheets provided by chemical suppliers and evaluations of structurally related compounds.

A significant point of reference is the evaluation by the Joint FAO/WHO Expert Committee on Food Additives (JECFA), which concluded that this compound poses "no safety concern at current levels of intake when used as a flavouring agent."[1] This assessment suggests a low order of toxicity under specific use conditions.

Acute Toxicity: Specific LD50 (oral, dermal) and LC50 (inhalation) values for this compound are not readily available in the public domain.[3][6] Safety data sheets for the compound often state that these values have not been determined.[4][7] However, for a structurally similar compound, 4-Methylthio-2-butanone, an oral LD50 of 6,600 mg/kg in rats has been reported, suggesting low acute oral toxicity for this class of compounds.[8]

Irritation and Sensitization: The compound may cause irritation upon contact with skin and eyes.[2] Safety data for the related compound, 3-methyl-2-butanone, indicates that it can cause skin and eye irritation.[9][10] Prolonged or repeated skin contact may lead to dryness or cracking.[8] Information on the skin sensitization potential of this compound is not available.

Genotoxicity and Carcinogenicity: There is no specific data available on the genotoxic or carcinogenic potential of this compound.[8] Safety data sheets for 4-Methylthio-2-butanone indicate that it is not classified as a carcinogen by IARC, ACGIH, NTP, or OSHA.[8] Broader toxicological reviews of aliphatic ketones suggest that they are generally not genotoxic.[11]

Safety Handling and Risk Mitigation: A Proactive Approach

Given the limited specific toxicological data, a cautious and proactive approach to handling this compound is paramount. The following protocols are designed to minimize exposure and mitigate risks.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against potential exposure.

  • Eye and Face Protection: Chemical safety goggles are mandatory. In situations with a higher risk of splashing, a face shield should also be worn.[11]

  • Skin Protection: Chemically resistant gloves, such as nitrile or neoprene, should be worn.[9][11] A lab coat or chemical-resistant apron is also required to protect against skin contact.[9]

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[9][12] If a fume hood is not available or if there is a risk of exceeding exposure limits, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[8][11]

Spill Response Protocol

In the event of a spill, a swift and organized response is crucial to prevent further exposure and environmental contamination.

Experimental Protocol: Spill Cleanup

  • Evacuate and Isolate: Immediately evacuate all non-essential personnel from the spill area. Isolate the area to prevent the spread of the chemical.

  • Ventilate: Ensure the area is well-ventilated. If the spill is in a fume hood, keep the sash at the lowest practical height.

  • Don Appropriate PPE: Before attempting to clean the spill, responders must don the appropriate PPE as outlined above, including respiratory protection.

  • Contain the Spill: For small spills, use an inert absorbent material such as vermiculite, sand, or a commercial sorbent pad to contain the liquid.[10][13]

  • Absorb and Collect: Carefully absorb the spilled material with the absorbent. Once absorbed, use non-sparking tools to collect the material into a suitable, labeled, and sealed container for hazardous waste disposal.[13]

  • Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., soap and water), followed by a final rinse with water.[7]

  • Dispose of Waste: All contaminated materials, including absorbent pads, gloves, and cleaning materials, must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[8]

  • Report the Incident: Report the spill to the appropriate safety officer or department.

Spill_Response_Workflow Spill Spill Occurs Evacuate Evacuate & Isolate Area Spill->Evacuate Ventilate Ensure Ventilation Evacuate->Ventilate PPE Don Appropriate PPE Ventilate->PPE Contain Contain Spill with Absorbent PPE->Contain Absorb Absorb Material Contain->Absorb Collect Collect Waste (Non-Sparking Tools) Absorb->Collect Decontaminate Decontaminate Area Collect->Decontaminate Dispose Dispose of Hazardous Waste Decontaminate->Dispose Report Report Incident Dispose->Report

Spill Response Workflow for this compound
First Aid Measures

Immediate and appropriate first aid is critical in the event of an exposure.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[7][9]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[7][8]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7][8]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7][10]

Emergency Response Workflow

A clear and logical workflow is essential for effectively managing emergencies involving this compound.

Emergency_Response_Workflow cluster_exposure Exposure Event cluster_first_aid Immediate First Aid cluster_medical Professional Medical Attention Inhalation Inhalation Move_to_Fresh_Air Move to Fresh Air Inhalation->Move_to_Fresh_Air Skin_Contact Skin Contact Wash_with_Soap_Water Wash with Soap & Water Skin_Contact->Wash_with_Soap_Water Eye_Contact Eye Contact Flush_Eyes Flush Eyes with Water Eye_Contact->Flush_Eyes Ingestion Ingestion Rinse_Mouth Rinse Mouth (Do NOT Induce Vomiting) Ingestion->Rinse_Mouth Seek_Medical_Attention Seek Immediate Medical Attention Move_to_Fresh_Air->Seek_Medical_Attention Wash_with_Soap_Water->Seek_Medical_Attention Flush_Eyes->Seek_Medical_Attention Rinse_Mouth->Seek_Medical_Attention

Emergency Response Workflow for Exposures

Conclusion: A Commitment to Safety and Informed Research

While this compound is a valuable compound in the flavor industry and may find applications in various research contexts, its handling demands a high level of safety consciousness. The current lack of comprehensive, publicly available toxicological data underscores the importance of treating this chemical with caution and adhering to the principle of "as low as reasonably achievable" (ALARA) for exposure. By implementing the robust safety protocols outlined in this guide, researchers and scientists can mitigate the potential risks and ensure a safe laboratory environment for the advancement of their work.

References

Methodological & Application

Application Note: Quantitative Analysis of 3-Methylthio-2-butanone using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed and validated method for the determination of 3-Methylthio-2-butanone, a key volatile sulfur compound, using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a significant contributor to the aroma profile of various food products and is also of interest in other chemical analyses.[1] The protocol herein outlines a robust headspace solid-phase microextraction (HS-SPME) sample preparation technique, followed by optimized GC-MS parameters for sensitive and selective quantification.[2][3] This document provides a comprehensive guide, including instrument setup, method validation, and data analysis, to ensure reliable and reproducible results for researchers and quality control professionals.

Introduction: The Analytical Significance of this compound

This compound (CAS No. 53475-15-3) is an organic compound characterized by a ketone functional group and a methylthio substituent.[4] It is a colorless to pale yellow liquid with a potent, sulfurous odor, often described as garlic- or onion-like. This compound is a crucial flavor component in a variety of foods and beverages, where its presence, even at trace levels, can significantly impact the sensory profile.[1] Accurate quantification is therefore essential for quality control in the food and fragrance industries.

Gas chromatography coupled with mass spectrometry (GC-MS) is the analytical technique of choice for the analysis of volatile and semi-volatile compounds like this compound.[5] The high separation efficiency of gas chromatography combined with the sensitive and selective detection offered by mass spectrometry allows for unambiguous identification and quantification, even in complex matrices.[6]

Principles of the HS-SPME-GC-MS Method

This method leverages the power of headspace solid-phase microextraction (HS-SPME) for sample preparation. HS-SPME is a solvent-free extraction technique where a fused silica fiber coated with a stationary phase is exposed to the headspace above a sample.[7] Volatile analytes, such as this compound, partition from the sample matrix into the headspace and are then adsorbed onto the fiber coating. The fiber is subsequently transferred to the hot GC inlet, where the analytes are thermally desorbed and introduced into the GC column for separation and subsequent detection by the mass spectrometer. This approach minimizes matrix effects and enhances sensitivity by concentrating the analyte of interest.[2][8]

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Matrix (e.g., Food, Beverage) Vial Headspace Vial with Internal Standard Sample->Vial Aliquoting SPME HS-SPME Fiber Extraction Vial->SPME Equilibration & Adsorption GC_Inlet GC Inlet (Thermal Desorption) SPME->GC_Inlet Injection GC_Column GC Column (Separation) GC_Inlet->GC_Column Chromatography MS_Detector Mass Spectrometer (Detection & Identification) GC_Column->MS_Detector Ionization & Mass Analysis Chromatogram Total Ion Chromatogram (TIC) MS_Detector->Chromatogram Data Acquisition Quantification Quantification (Peak Integration) Chromatogram->Quantification Data Analysis

Caption: Workflow for the HS-SPME-GC-MS analysis of this compound.

Experimental Protocol

This protocol provides a step-by-step methodology for the analysis of this compound.

Materials and Reagents
  • This compound standard: (Purity ≥ 97%)

  • Internal Standard (IS): 2-Methyl-3-(methyldisulfanyl)furan-d3 or a similar stable isotope-labeled analog.

  • Solvent: Dichloromethane or Methanol (GC grade)

  • Sodium Chloride (NaCl): Analytical grade

  • Deionized Water

  • SPME Fibers: 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is recommended for volatile sulfur compounds.[2][8]

Instrumentation

A gas chromatograph equipped with a mass selective detector is required. The following table summarizes the recommended instrument parameters.

Parameter Setting Rationale
GC System
Injection Port Splitless mode, 250 °CEnsures efficient thermal desorption of the analyte from the SPME fiber.[5]
Carrier Gas Helium, constant flow at 1.0 mL/minInert carrier gas providing good chromatographic resolution.
GC Column DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalentA non-polar column suitable for the separation of volatile and semi-volatile compounds.[5]
Oven Program Initial: 40°C (hold 2 min), Ramp 1: 5°C/min to 150°C, Ramp 2: 15°C/min to 250°C (hold 5 min)A programmed temperature ramp allows for the separation of compounds with a range of volatilities.
MS System
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization technique that produces reproducible mass spectra.[9]
Ion Source Temp. 230 °COptimizes ion formation and transfer.
Quadrupole Temp. 150 °CMaintains mass accuracy.
Acquisition Mode Full Scan (m/z 40-200) and/or Selected Ion Monitoring (SIM)Full scan for qualitative analysis and library matching. SIM for enhanced sensitivity in quantitative analysis.
SIM Ions m/z 75 (quantifier), m/z 118, 41 (qualifiers)Based on the mass spectrum of this compound.[10][11]
Sample Preparation (HS-SPME)
  • Sample Aliquoting: Place a known amount of the homogenized sample (e.g., 1-5 g for solids or 1-5 mL for liquids) into a 20 mL headspace vial.[5]

  • Salting Out: Add a known amount of NaCl (e.g., 20% w/v) to the vial. The addition of salt increases the ionic strength of the aqueous phase, promoting the partitioning of volatile organic compounds into the headspace.[2][8]

  • Internal Standard Spiking: Add a known concentration of the internal standard to each sample, calibration standard, and quality control sample.

  • Equilibration: Seal the vial and place it in a heating block or autosampler incubator at a controlled temperature (e.g., 35-50 °C) for a defined period (e.g., 15-30 minutes) to allow the analytes to partition into the headspace.[2]

  • Extraction: Expose the DVB/CAR/PDMS SPME fiber to the headspace of the vial for a fixed time (e.g., 30 minutes) at the same temperature as equilibration.[2][8]

  • Desorption: Immediately transfer the fiber to the GC inlet for thermal desorption of the analytes.

Method Validation

To ensure the reliability of the analytical results, the method should be validated according to established guidelines.[6][12] Key validation parameters include:

Parameter Description Acceptance Criteria (Typical)
Linearity The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.Correlation coefficient (R²) ≥ 0.99
Limit of Detection (LOD) The lowest concentration of an analyte that can be reliably detected.Signal-to-noise ratio (S/N) ≥ 3
Limit of Quantification (LOQ) The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy.S/N ≥ 10; Recovery 70-120%; RSD ≤ 20%
Accuracy (Recovery) The closeness of the test results obtained by the method to the true value.70-120% for spiked samples
Precision (RSD) The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.Relative Standard Deviation (RSD) ≤ 20%

Data Analysis and Interpretation

The mass spectrum of this compound is characterized by a molecular ion peak at m/z 118 and a base peak at m/z 75.[10][11] The identity of the compound in a sample is confirmed by comparing the retention time and the mass spectrum with that of a pure standard.

For quantification, a calibration curve is constructed by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte. The concentration of this compound in the samples is then determined from this calibration curve.

Troubleshooting

Problem Potential Cause Solution
Poor Peak Shape Active sites in the GC inlet or column; improper injection.Use a deactivated liner; check for leaks; optimize injection parameters.
Low Sensitivity Suboptimal SPME conditions; leaks in the system.Optimize SPME time, temperature, and fiber type; perform a leak check.
Poor Reproducibility Inconsistent sample preparation; variable SPME fiber performance.Ensure consistent timing and temperature for SPME; condition SPME fibers regularly.
Matrix Interference Co-eluting compounds from the sample matrix.Optimize the GC temperature program; use SIM mode for selective detection.

Conclusion

This application note provides a comprehensive and robust HS-SPME-GC-MS method for the analysis of this compound. The detailed protocol, from sample preparation to data analysis, coupled with method validation guidelines, offers a reliable framework for researchers and analysts in various fields. The causality-driven explanations for experimental choices aim to empower users to adapt and troubleshoot the method for their specific applications, ensuring high-quality, reproducible data.

References

Application Note: Quantification of 3-Methylthio-2-butanone in Cheese by Headspace Solid-Phase Microextraction Coupled with Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of Sulfur Compounds in Cheese Aroma

The characteristic flavor and aroma of cheese are the results of a complex biochemical tapestry woven during ripening. This process involves the breakdown of milk proteins, fats, and lactose by enzymes from microorganisms and coagulants.[1] Among the hundreds of volatile organic compounds (VOCs) produced, sulfur-containing molecules, though often present in minute concentrations, can have a profound impact on the final sensory profile.[2]

3-Methylthio-2-butanone is a sulfurous ketone that contributes savory, and sometimes cabbage-like or sulfury notes to cheese. Its presence and concentration are critical in defining the aroma profile of specific cheese varieties, such as smear-ripened and mould-ripened cheeses.[2] The accurate quantification of this compound is essential for quality control, understanding the ripening process, and developing starter cultures to achieve desired flavor profiles.

This application note provides a detailed, field-proven protocol for the extraction and quantification of this compound in a complex cheese matrix. The methodology utilizes Headspace Solid-Phase Microextraction (HS-SPME), a solvent-free and sensitive sample preparation technique, followed by Gas Chromatography-Mass Spectrometry (GC-MS) for robust separation and detection.[1][3][4]

Biochemical Provenance of this compound

Understanding the formation pathway of an analyte is crucial for interpreting its presence and variability. In cheese, sulfur compounds like this compound are primarily derived from the catabolism of sulfur-containing amino acids, with methionine being the key precursor.[2][5] Microbial enzymes, particularly from the surface and internal microflora (e.g., Brevibacterium linens, lactic acid bacteria), catalyze the conversion of methionine into highly volatile sulfur compounds, including methanethiol, which can then be further transformed into other sulfur-containing molecules.[2]

Methionine Methionine (from Casein Proteolysis) Methanethiol Methanethiol (CH₃SH) (Potent Volatile Intermediate) Methionine->Methanethiol Enzymatic Degradation Target This compound (Target Analyte) Methanethiol->Target Further Biotransformation (e.g., reaction with diketones)

Caption: Formation pathway of this compound from methionine.

Analytical Strategy: HS-SPME-GC-MS

The analysis of volatile aromas in food is a complex process requiring efficient extraction, separation, and quantification.[3]

  • Why HS-SPME? Traditional methods like solvent extraction can be time-consuming and may introduce artifacts.[1] Solid-Phase Microextraction (SPME) is a superior alternative that relies on the partitioning of analytes between the sample matrix and a coated fiber.[1] The headspace (HS) mode is preferred for volatile compounds in solid or semi-solid matrices like cheese because it minimizes matrix interference, enhances sensitivity for volatiles, and prolongs the life of the SPME fiber.[1]

  • Why GC-MS? Gas chromatography provides the high-resolution separation necessary to resolve complex mixtures of volatile compounds. Mass spectrometry offers definitive identification based on an analyte's unique mass spectrum and allows for highly sensitive and selective quantification, especially when operating in Selected Ion Monitoring (SIM) mode.[4]

Detailed Experimental Protocol

This protocol is designed to be a self-validating system, incorporating an internal standard for accuracy and leveraging the method of standard addition for calibration to effectively counteract matrix effects inherent in cheese samples.[1]

Materials and Reagents
  • Cheese Sample: Representative sample of the cheese to be analyzed.

  • Deionized Water: High-purity, analyte-free.

  • Sodium Chloride (NaCl): Analytical grade, baked at 400°C for 4 hours to remove volatile contaminants.

  • Analytical Standard: this compound (CAS 53475-15-3).[6]

  • Internal Standard (IS): 2-Methyl-3-heptanone or a suitable isotopically labeled standard.

  • SPME Vials: 20 mL headspace vials with PTFE/silicone septa screw caps.

  • SPME Fiber Assembly: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is recommended for its broad selectivity for volatile compounds.[7]

Sample Preparation and HS-SPME Procedure

Rationale: The goal is to create a consistent sample slurry and promote the partitioning of volatile analytes from the cheese matrix into the headspace for efficient extraction by the SPME fiber. Adding NaCl increases the ionic strength of the aqueous phase, which reduces the solubility of organic volatiles and enhances their release into the headspace (the "salting-out" effect).[8]

  • Sample Homogenization: Grate and weigh 5.0 g (± 0.1 g) of the cheese sample directly into a 20 mL SPME vial.

  • Internal Standard Spiking: Add a precise volume of the internal standard stock solution to each vial to achieve a consistent final concentration (e.g., 50 ng/g).

  • Matrix Modification: Add 5 mL of a saturated NaCl solution (or 2g of solid NaCl and 5mL of deionized water). This step is critical for enhancing the release of volatile compounds.[8]

  • Vial Sealing: Immediately seal the vial tightly with the screw cap.

  • Equilibration: Place the vial in a heating block or water bath equipped with an agitator. Equilibrate the sample at 60°C for 15 minutes with constant agitation.[3][7] This step allows the volatile compounds to reach a state of equilibrium between the sample and the headspace.

  • SPME Extraction: After equilibration, expose the pre-conditioned SPME fiber to the headspace above the sample. Continue to maintain the temperature at 60°C with agitation for 30 minutes.

  • Analyte Desorption: Immediately after extraction, retract the fiber and introduce it into the heated GC injection port set to 250°C.[3][8] Desorb for 5 minutes in splitless mode to ensure the complete transfer of analytes to the GC column.

GC-MS Instrumentation and Parameters

Rationale: A polar capillary column is chosen to effectively separate moderately polar compounds like ketones. The temperature program is optimized to resolve early-eluting volatile compounds while ensuring that later-eluting compounds are eluted in a reasonable time. Operating the mass spectrometer in SIM mode increases sensitivity by monitoring only the characteristic ions of the target analyte and the internal standard.

ParameterSettingRationale
GC System Agilent 7890A or equivalentStandard, reliable gas chromatography system.
Injector 250°C, Splitless mode (5 min)Ensures efficient thermal desorption of analytes from the SPME fiber.[3][8]
Carrier Gas Helium, constant flow at 1.0 mL/minInert carrier gas providing good chromatographic efficiency.[8]
Column DB-WAX or HP-INNOWax (30 m x 0.25 mm i.d., 0.25 µm film thickness)A polar column provides optimal selectivity for this class of compounds.[8]
Oven Program 40°C (hold 2 min), ramp 5°C/min to 240°C, hold 5 minInitial low temperature traps volatile analytes at the head of the column, followed by a ramp to elute compounds based on boiling point.[3][8]
MS System Agilent 5975C or equivalentStandard mass selective detector.
Ion Source Electron Ionization (EI), 70 eVStandard ionization energy for creating reproducible fragmentation patterns.[8][9]
Source Temp. 230°CStandard operating temperature.
Acquisition Selected Ion Monitoring (SIM) ModeMaximizes sensitivity and selectivity for quantitative analysis.[8]
Ions to Monitor This compound: Quantifier: 75 , Qualifiers: 118, 41[10] Internal Standard (IS): Select appropriate ionsThe base peak (m/z 75) is used for quantification for maximum sensitivity. The molecular ion (m/z 118) and another fragment are used for confirmation.

Data Analysis and Quantification

Calibration: Due to the complexity of the cheese matrix, the method of standard addition is recommended for the most accurate quantification.[1] This involves creating a calibration curve by adding known, increasing amounts of the analytical standard to several aliquots of the same cheese sample.

  • Prepare a series of at least five cheese samples as described in section 4.2.

  • To each sample (except the blank), add a different, known amount of the this compound standard. All samples, including the blank, should be spiked with the same amount of internal standard.

  • Analyze each sample by HS-SPME-GC-MS.

  • Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the added standard.

  • The absolute value of the x-intercept of the regression line represents the endogenous concentration of this compound in the original cheese sample.

Calculation: The concentration of the analyte in the unknown sample is determined by comparing its peak area ratio (Analyte/IS) to the calibration curve.

cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis & Quantification Sample Cheese Sample (5g) Spike Spike with Internal Standard Sample->Spike Homogenize Homogenize in Saturated NaCl Spike->Homogenize Equilibrate Equilibrate Vial (60°C, 15 min) Extract HS-SPME Extraction (30 min) Equilibrate->Extract GCMS GC-MS Analysis (SIM Mode) Extract->GCMS Data Peak Integration (Analyte/IS Ratio) GCMS->Data Quant Quantification (Standard Addition Curve) Data->Quant

Caption: Workflow for the quantification of this compound in cheese.

References

Solid-phase microextraction (SPME) for 3-Methylthio-2-butanone analysis.

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Analysis of 3-Methylthio-2-butanone using Solid-Phase Microextraction (SPME)

Authored by: Senior Application Scientist, Gemini Laboratories

Abstract

This document provides a comprehensive guide to the analysis of this compound, a key volatile sulfur compound (VSC), using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a significant contributor to the aroma and flavor profiles of various food products and beverages. Its accurate quantification is essential for quality control, flavor development, and research in food science. This application note details the underlying principles, a step-by-step experimental protocol, method optimization strategies, and validation parameters, designed for researchers, scientists, and quality control professionals.

Introduction: The Analytical Challenge of a Potent Aroma Compound

This compound is a volatile organic sulfur compound that imparts savory, vegetable-like, and sulfurous notes to many food products.[1][2] Its presence, even at trace levels, can significantly impact the overall sensory profile, making its analysis critical in the food and fragrance industries. However, the high volatility and low concentration of such compounds in complex matrices present significant analytical challenges.[3][4]

Solid-Phase Microextraction (SPME) emerges as a superior sample preparation technique for this application. It is a solvent-free, simple, and sensitive method that integrates sampling, extraction, and concentration into a single step.[4][5][6] By coupling HS-SPME with the powerful separation and detection capabilities of GC-MS, it is possible to achieve robust, reliable, and sensitive quantification of this compound.[3][4]

Physicochemical Properties of this compound
PropertyValueSource
Chemical Formula C₅H₁₀OS[7]
Molecular Weight 118.20 g/mol [7]
Boiling Point 147-178 °C @ 760 mmHg[8]
Flash Point 43.33 °C (110 °F)[8]
Appearance Colorless to pale yellow liquid[8]
IUPAC Name 3-(methylsulfanyl)butan-2-one[7]

Principle of the Method: HS-SPME-GC-MS

The HS-SPME-GC-MS method is predicated on the equilibrium-driven partitioning of analytes.[9][10] Volatile compounds, such as this compound, migrate from the sample matrix (liquid or solid) into the gaseous phase above it, known as the headspace. An SPME fiber, coated with a specific sorbent phase, is then exposed to this headspace.[3]

The analytes partition between the sample, the headspace, and the fiber coating until equilibrium is reached. The amount of analyte adsorbed by the fiber is proportional to its concentration in the sample.[10] Following extraction, the fiber is retracted and introduced into the heated injection port of a gas chromatograph. The high temperature causes the analytes to rapidly desorb from the fiber onto the GC column, where they are separated based on their boiling points and affinity for the column's stationary phase. The separated compounds then enter the mass spectrometer, which provides definitive identification and quantification.[3]

HS_SPME_Workflow cluster_vial 1. Equilibration & Extraction cluster_gcms 2. Desorption & Analysis Matrix Sample Matrix (with Analyte) Headspace Headspace Matrix->Headspace Partitioning (K_hs) Fiber SPME Fiber Headspace->Fiber Adsorption (K_fh) Injector Heated GC Injector (Thermal Desorption) Fiber->Injector Transfer GC_Column GC Column (Separation) Injector->GC_Column MS_Detector Mass Spectrometer (Detection & ID) GC_Column->MS_Detector Data Data MS_Detector->Data Data Acquisition

Key steps and equilibria in HS-SPME-GC-MS.

Detailed Experimental Protocol

This protocol provides a validated starting point. For novel matrices, optimization of specific parameters is highly recommended.

Materials, Reagents, and Instrumentation
  • Standards: this compound (≥95% purity), Internal Standard (IS), e.g., 2-methyl-3-heptanone or a deuterated analog.[2]

  • Reagents: Methanol (HPLC grade), Sodium Chloride (NaCl, analytical grade, baked at 400°C for 4 hours), Ultrapure water.[1]

  • SPME Fiber Assembly: 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is recommended for broad-range VSC analysis.[1][2][4]

  • Vials: 20 mL amber glass headspace vials with PTFE/silicone septa and magnetic screw caps.[1]

  • Instrumentation: Gas Chromatograph with a split/splitless injector coupled to a Mass Spectrometer (GC-MS). An autosampler with SPME capability is required for automation and precision.[1][2]

Preparation of Standards and Samples
  • Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol in a volumetric flask. Store at 4°C.[1][2]

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100 ng/mL) by serially diluting the primary stock solution with ultrapure water directly in headspace vials.[1]

  • Internal Standard (IS) Solution: Prepare an IS stock solution in methanol. Spike each standard and sample to a consistent final concentration (e.g., 20 ng/mL).[1]

  • Sample Preparation:

    • For liquid samples, place 5 mL into a 20 mL headspace vial.

    • For solid or semi-solid samples, homogenize and place 5 g into a 20 mL headspace vial, adding 5 mL of ultrapure water.[1]

    • Add the internal standard solution.

    • Add NaCl (e.g., 1-2 g) to the vial to increase the ionic strength of the matrix.[4][9]

HS-SPME and GC-MS Parameters

The following table outlines the optimized instrumental conditions.

ParameterRecommended SettingRationale & Citation
HS-SPME Fiber 50/30 µm DVB/CAR/PDMSThis mixed-phase fiber provides efficient extraction for a wide range of volatile and semi-volatile compounds, including sulfur compounds.[1][4]
Incubation/Equilibration 60°C for 20 minutes with agitationHeating increases analyte volatility, while agitation facilitates mass transfer to the headspace.[3][11][12]
Extraction Time 30-45 minutesAllows sufficient time for analytes to approach equilibrium between the headspace and the fiber.[4][11][13]
Desorption 250°C for 4-5 minutes (in GC inlet)Ensures complete and rapid transfer of analytes from the fiber to the GC column.[5][6][10]
GC Inlet Splitless modeMaximizes the transfer of trace-level analytes to the column for enhanced sensitivity.[10]
Carrier Gas Helium (99.999% purity) at 1.0-1.2 mL/minInert carrier gas providing good chromatographic efficiency.[3]
GC Column DB-5ms, 30 m x 0.25 mm ID x 0.25 µm, or similarA mid-polarity column suitable for separating a wide range of volatile organic compounds.[14]
Oven Program 40°C (hold 3 min), ramp to 150°C @ 5°C/min, then to 240°C @ 15°C/min (hold 5 min)A typical program to separate volatile compounds effectively. Optimization may be required.
MS Transfer Line 250°CPrevents condensation of analytes.
Ion Source Temp. 230°CStandard temperature for electron ionization.
MS Mode Scan (m/z 35-350) for identification; Selected Ion Monitoring (SIM) for quantificationScan mode is used for initial identification, while SIM mode provides higher sensitivity and selectivity for target analytes.[15][16]

Scientific Integrity: Optimization of SPME Parameters

Achieving accurate and reproducible results hinges on the careful optimization of key SPME parameters. A one-factor-at-a-time or a Design of Experiments (DoE) approach can be employed.[6] The interplay of these parameters is critical to method performance.[4][12]

  • SPME Fiber Selection: The choice of fiber coating is the most critical parameter.[12] For a compound like this compound, which has both ketone (polar) and thioether (less polar) functionalities, a mixed-phase fiber is ideal. DVB/CAR/PDMS fibers offer a combination of adsorption mechanisms (Carboxen for small volatiles, DVB for aromatics) and absorption (PDMS for nonpolar compounds), providing broad applicability.[17][18]

  • Extraction Temperature: Temperature directly influences the vapor pressure of the analyte.[11] Increasing the temperature enhances the transfer of semi-volatile compounds into the headspace. However, excessively high temperatures can alter the sample matrix or shift the partitioning equilibrium away from the fiber for very volatile compounds. A range of 40-70°C is typical for flavor analysis.[3][11]

  • Extraction Time: Headspace SPME is an equilibrium-based technique. The extraction time must be sufficient for the analyte concentration on the fiber to become stable. This time is dependent on the analyte, matrix, and temperature.[11] While reaching full equilibrium can be time-consuming, highly reproducible results can be obtained with pre-equilibrium extraction as long as the timing is kept consistent.[19]

  • Salt Addition (Ionic Strength): Adding a salt like NaCl to aqueous samples decreases the solubility of organic analytes (the "salting-out" effect).[4][9] This increases the activity of the analyte in the solution, driving more of it into the headspace and thereby increasing extraction efficiency and sensitivity.

SPME_Optimization cluster_params Controllable Parameters cluster_effects System Effects Fiber Fiber Choice (DVB/CAR/PDMS) Adsorption Fiber Adsorption (Headspace -> Fiber) Fiber->Adsorption Selectivity Temp Extraction Temp. (e.g., 60°C) Partition Analyte Partitioning (Matrix -> Headspace) Temp->Partition Volatility Time Extraction Time (e.g., 30 min) Time->Adsorption Equilibrium Salt Salt Addition (e.g., NaCl) Salt->Partition Salting-Out Partition->Adsorption Result Analytical Signal (Peak Area) Adsorption->Result

Logical relationships in SPME parameter optimization.

Trustworthiness: Method Validation

A full method validation should be performed to ensure the reliability of the quantitative data.[6][20] Key validation parameters are summarized below.

ParameterDefinitionTypical Acceptance Criteria
Linearity The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range.Correlation coefficient (R²) ≥ 0.99[16][21]
Limit of Detection (LOD) The lowest concentration of an analyte that can be reliably detected.Signal-to-Noise ratio (S/N) ≥ 3[16][21]
Limit of Quantification (LOQ) The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy.S/N ≥ 10; or lowest point on calibration curve[16][21]
Precision (RSD%) The closeness of agreement between a series of measurements. Assessed as repeatability (intra-day) and intermediate precision (inter-day).RSD ≤ 15-20%[16][20]
Accuracy (Recovery%) The closeness of the measured value to the true value. Assessed by spiking a blank matrix with a known concentration of the analyte.80-120%[14][16]

Conclusion

The HS-SPME-GC-MS method described provides a robust, sensitive, and automated solution for the quantitative analysis of this compound. This solvent-free technique minimizes sample handling and offers excellent performance for trace-level analysis of volatile sulfur compounds in complex matrices. Proper optimization of SPME parameters and adherence to validation protocols are paramount for achieving high-quality, reliable data. This application note serves as a foundational guide for scientists in food science, flavor chemistry, and quality control to implement this powerful analytical technique.

References

The Role of 3-Methylthio-2-butanone in the Art of Savory Flavor Creation: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of flavor chemistry, the creation of authentic and impactful savory profiles is a paramount objective. Among the diverse palette of molecules available to the flavorist, sulfur-containing compounds are indispensable for imparting characteristic roasted, meaty, and alliaceous notes. This guide provides an in-depth exploration of 3-Methylthio-2-butanone (CAS No. 53475-15-3), a potent sulfur-containing ketone, and its application in the development of sophisticated savory flavors for the food industry.

This document is intended for researchers, scientists, and product development professionals, offering both foundational knowledge and practical, field-proven protocols. The methodologies described herein are designed to be self-validating, grounded in established scientific principles to ensure trustworthy and reproducible results.

Unveiling this compound: A Molecular Profile

This compound is a colorless to pale yellow liquid characterized by a potent and complex aroma.[1] Its effective use in flavor creation hinges on a thorough understanding of its chemical and sensory properties.

Chemical and Physical Properties

A comprehensive grasp of the physicochemical properties of this compound is critical for its effective handling, storage, and application in food systems.

PropertyValueSource
Chemical Formula C₅H₁₀OS[2]
Molecular Weight 118.19 g/mol [2]
CAS Number 53475-15-3[3]
FEMA Number 4181[3]
JECFA Number 1688[3]
Appearance Colorless to yellow liquid[4]
Odor Pungent, sulfurous[1][4]
Boiling Point 50-54 °C at 20 mm Hg[4]
Specific Gravity 0.975-0.979[4]
Refractive Index 1.469-1.471[4]
Solubility Soluble in ethanol, sparingly soluble in water.[4]
Organoleptic Profile: The Cornerstone of Savory Character

The true utility of this compound lies in its multifaceted sensory profile. At varying concentrations, it can introduce a range of desirable savory notes. Its high odor strength necessitates its use at very low concentrations, typically in parts per million (ppm) or even parts per billion (ppb) ranges.[5]

Odor Characteristics: A dominant sulfurous note, reminiscent of cooked alliums, is the primary descriptor. This is often accompanied by milky, oily, earthy, and fatty undertones, with a distinct baked potato nuance.[5]

Taste Profile: When tasted in a suitable medium, it contributes to a creamy, milky, and baked potato flavor, with elements of baked shellfish and a general brown, roasted character.[5]

The complexity of this profile makes this compound a versatile tool for building savory flavors. It can enhance the perception of meatiness in plant-based alternatives, add a cooked dimension to sauces and soups, and round out the flavor of processed cheese products.

Strategic Application in Savory Flavor Systems

The successful incorporation of this compound into a food product is a multi-step process that requires precision and a clear understanding of the desired final flavor profile.

The Logic of Dilution: Taming a Potent Molecule

Due to its high impact, this compound is almost always used in a diluted form. The choice of solvent is critical and depends on the final food application. Propylene glycol (PG) and ethanol are common choices due to their miscibility with the compound and their approval for food use.

The following diagram illustrates the foundational workflow for preparing and utilizing this compound in a laboratory or pilot plant setting.

G cluster_prep Preparation cluster_application Application cluster_analysis Analysis & Iteration raw_material Neat this compound stock_solution 1% Stock Solution in Propylene Glycol raw_material->stock_solution Dilution working_solution 0.01% Working Solution in Deionized Water stock_solution->working_solution Further Dilution incorporation Incorporation of Working Solution working_solution->incorporation food_matrix Food Matrix (e.g., Savory Sauce) food_matrix->incorporation sensory_eval Sensory Evaluation incorporation->sensory_eval data_analysis Data Analysis sensory_eval->data_analysis optimization Flavor Profile Optimization data_analysis->optimization optimization->incorporation Iterative Refinement

Figure 1: General workflow for the application of this compound.
Protocol for the Preparation of Stock and Working Solutions

This protocol provides a standardized method for preparing solutions of this compound for experimental use.

Materials:

  • This compound (≥97% purity)

  • Propylene Glycol (Food Grade)

  • Deionized Water

  • Calibrated analytical balance

  • Volumetric flasks (10 mL, 100 mL)

  • Micropipettes

  • Glass vials with PTFE-lined caps

Procedure:

  • Preparation of 1% (w/w) Stock Solution in Propylene Glycol:

    • Tare a 10 mL volumetric flask on an analytical balance.

    • Carefully add 0.1 g of this compound to the flask.

    • Add propylene glycol to the 10 mL mark.

    • Cap the flask and invert several times to ensure complete dissolution.

    • Store in a tightly sealed glass vial in a cool, dark place.

  • Preparation of 0.01% (w/v) Working Solution in Deionized Water:

    • Pipette 100 µL of the 1% stock solution into a 100 mL volumetric flask.

    • Add deionized water to the 100 mL mark.

    • Cap the flask and invert to mix thoroughly. This working solution should be prepared fresh daily.

Causality: The use of a non-volatile solvent like propylene glycol for the stock solution ensures stability during storage. The subsequent dilution in water creates a working solution suitable for direct addition to aqueous food systems and for sensory evaluation.

Sensory Evaluation: Quantifying the Impact

Sensory evaluation is a critical step to determine the optimal concentration of this compound and to characterize its contribution to the overall flavor profile.[6]

Protocol for Sensory Evaluation using a Trained Panel

This protocol outlines a method for conducting a descriptive sensory analysis of this compound in a simple food matrix.

Objective: To determine the sensory attributes and their intensities at different concentrations of this compound in a savory broth.

Materials:

  • Low-sodium vegetable or chicken broth (as a neutral base)

  • 0.01% working solution of this compound

  • Trained sensory panel (8-12 panelists)

  • Sensory booths with controlled lighting and ventilation

  • Coded sample cups

  • Unsalted crackers and room temperature water for palate cleansing

Procedure:

  • Sample Preparation:

    • Prepare a series of samples by adding the 0.01% working solution to the broth to achieve final concentrations of 0.1 ppm, 0.5 ppm, and 1.0 ppm of this compound.

    • Include a control sample of the broth with no added flavor.

    • Portion the samples into coded cups.

  • Panelist Training:

    • In a preliminary session, familiarize the panelists with the aroma and taste of this compound.

    • Develop a consensus vocabulary for the key sensory attributes (e.g., sulfurous, roasted, potato, creamy, umami).

  • Evaluation:

    • Present the samples to the panelists in a randomized order.

    • Instruct panelists to evaluate the aroma first, followed by the taste.

    • Panelists should rate the intensity of each agreed-upon attribute on a 15-point line scale.

    • Ensure panelists cleanse their palates between samples.

  • Data Analysis:

    • Collect the data and perform statistical analysis (e.g., ANOVA) to identify significant differences in attribute intensities between the samples.

    • Generate a spider web plot to visualize the sensory profiles at different concentrations.

Trustworthiness: The use of a trained panel, a neutral food base, and randomized sample presentation ensures the reliability and validity of the sensory data. The inclusion of a control sample allows for the isolation of the sensory contribution of the target compound.

Application Protocol: Incorporation into a Savory Sauce Base

This protocol provides a practical example of how to incorporate this compound into a model food system to enhance its savory character.

Objective: To create a savory sauce with enhanced roasted and umami notes using this compound.

Materials:

  • Basic savory sauce base (e.g., a simple brown gravy or a tomato-based sauce)

  • 0.01% working solution of this compound

  • Other savory flavor components as desired (e.g., yeast extract, hydrolyzed vegetable protein)

  • Mixing equipment (e.g., magnetic stirrer or homogenizer)

Procedure:

  • Baseline Formulation:

    • Prepare a batch of the savory sauce base without the addition of this compound. This will serve as the control.

  • Experimental Formulation:

    • To a separate batch of the sauce base, add the 0.01% working solution of this compound dropwise while mixing. Start with a low concentration (e.g., 0.2 ppm) and incrementally increase until the desired flavor profile is achieved.

    • The optimal concentration will depend on the complexity of the sauce base and the desired flavor direction.

  • Homogenization and Equilibration:

    • Thoroughly mix the sauce to ensure even distribution of the flavor compound.

    • Allow the sauce to rest for a period (e.g., 30 minutes) to allow the flavors to meld.

  • Comparative Evaluation:

    • Conduct an informal sensory evaluation comparing the control and the experimental sauce. Note the differences in aroma and taste. Key attributes to look for are enhanced roasted notes, a fuller mouthfeel, and a more pronounced umami character.

Causality: The incremental addition of the diluted flavor compound allows for precise control over the final flavor profile, preventing overdosing which can lead to undesirable sulfurous off-notes. The resting period is crucial for the flavor to integrate into the food matrix.[7]

The following diagram illustrates the decision-making process for optimizing the concentration of this compound in a food product.

G start Start with Low Concentration evaluation Sensory Evaluation start->evaluation too_weak Flavor Impact Too Weak? evaluation->too_weak too_strong Sulfurous Off-Notes Present? too_weak->too_strong No increase_conc Increase Concentration Incrementally too_weak->increase_conc Yes decrease_conc Decrease Concentration too_strong->decrease_conc Yes optimal Optimal Concentration Achieved too_strong->optimal No increase_conc->evaluation decrease_conc->evaluation

Figure 2: Decision tree for optimizing the concentration of this compound.

Regulatory and Safety Considerations

This compound is classified as a flavoring agent by major regulatory bodies.[8] It has been evaluated by the Joint FAO/WHO Expert Committee on Food Additives (JECFA), which concluded that there are "no safety concern at current levels of intake when used as a flavouring agent".[8] It is also listed by the Flavor and Extract Manufacturers Association (FEMA) as Generally Recognized as Safe (GRAS), with the designation FEMA number 4181.[9]

As with all potent flavor compounds, it is essential to adhere to good manufacturing practices and use the lowest level necessary to achieve the desired technical effect.

Conclusion

This compound is a powerful and versatile tool in the creation of authentic and impactful savory flavors. Its complex organoleptic profile, characterized by sulfurous, roasted, and creamy notes, allows for the enhancement of a wide range of food products. By understanding its chemical properties and employing systematic and well-designed application and sensory evaluation protocols, flavor chemists and product developers can effectively leverage this compound to create unique and appealing savory taste experiences. The key to its successful application lies in a disciplined approach to dilution and incremental incorporation, guided by rigorous sensory analysis.

References

Application Note: Laboratory-Scale Synthesis of 3-Methylthio-2-butanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Significance

3-Methylthio-2-butanone, also known as 3-(methylsulfanyl)butan-2-one, is a sulfur-containing ketone notable for its role as a flavoring agent in the food and fragrance industry.[1][2] Its distinct savory, and sometimes garlic- or onion-like, aroma profile makes it a valuable component in the formulation of various food products.[2] Beyond its sensory applications, its structure as an α-thio-ketone makes it a potentially useful building block in organic synthesis. This document provides a comprehensive and reliable protocol for its laboratory-scale synthesis, designed for researchers in chemistry and drug development. We will delve into the reaction mechanism, provide a step-by-step experimental procedure, outline critical safety precautions, and detail methods for purification and characterization.

Chemical Principle and Reaction Mechanism

The synthesis of this compound is efficiently achieved via a classic bimolecular nucleophilic substitution (SN2) reaction. This method is a cornerstone for the formation of thioethers (sulfides) from thiols and alkyl halides.[3][4]

The core principle involves two key steps:

  • Deprotonation of the Thiol: Methyl mercaptan (methanethiol), a thiol, is a moderately acidic compound. To transform it into a potent nucleophile, it is deprotonated by a strong base, such as sodium methoxide (NaOMe) or sodium hydroxide (NaOH), to form the sodium thiomethoxide salt. The resulting thiolate anion (CH₃S⁻) is an excellent nucleophile.[3]

  • Nucleophilic Attack: The highly nucleophilic thiomethoxide anion then attacks the electrophilic carbon atom bearing a leaving group. In this protocol, we use 3-chloro-2-butanone as the electrophile. The thiolate attacks the carbon bonded to the chlorine atom, displacing the chloride ion in a concerted SN2 mechanism to form the desired C-S bond and yield this compound.

Thiolates are particularly effective nucleophiles for SN2 reactions because they are generally less basic than their alkoxide counterparts, which minimizes competing elimination (E2) reactions.[3]

G cluster_reactants Step 1: Thiolate Formation cluster_sn2 Step 2: SN2 Reaction CH3SH CH₃SH Methyl Mercaptan NaOMe Na⁺OCH₃⁻ Sodium Methoxide Thiolate CH₃S⁻ Na⁺ Sodium Thiomethoxide (Strong Nucleophile) CH3SH->Thiolate + NaOMe Ketone 3-Chloro-2-butanone CH3SH->Ketone NaOMe->Thiolate MeOH CH₃OH Product This compound Thiolate->Product Ketone->Product Nucleophilic Attack Thiolate_ref CH₃S⁻ Na⁺ NaCl Na⁺Cl⁻

Caption: Reaction scheme for the synthesis of this compound.

Detailed Experimental Protocol

This protocol details the synthesis of this compound from methyl mercaptan and 3-chloro-2-butanone.

Materials and Reagents
Reagent/MaterialFormulaM.W. ( g/mol )Amount (mmol)QuantitySupplier Notes
Sodium Methoxide (NaOMe)CH₃ONa54.021105.94 gReagent grade, handle under inert gas.
Anhydrous Methanol (MeOH)CH₃OH32.04-150 mLACS grade, dried over molecular sieves.
Methyl Mercaptan (Methanethiol)CH₃SH48.11100~4.81 g (gas)Lecture bottle with regulator. Highly toxic.
3-Chloro-2-butanoneC₄H₇ClO106.5510010.65 g (9.6 mL)Reagent grade, lachrymatory.[5]
Diethyl Ether (Et₂O)(C₂H₅)₂O74.12-300 mLACS grade, for extraction.
Saturated NaCl solution (Brine)NaCl(aq)58.44-100 mLFor washing.
Anhydrous Magnesium SulfateMgSO₄120.37-~10 gFor drying.
Equipment
500 mL three-neck round-bottom flask1With magnetic stirrer, condenser, and gas inlet.
Gas dispersion tube (sparger)1For bubbling gas.
Ice bath1For temperature control.
Separatory funnel1 (500 mL)For liquid-liquid extraction.
Rotary evaporator1For solvent removal.
Short-path distillation apparatus1For vacuum distillation.
Synthesis Procedure

CRITICAL NOTE: This entire procedure must be performed in a certified, high-efficiency fume hood due to the extreme toxicity, flammability, and malodorous nature of methyl mercaptan.[6][7][8]

  • Setup: Assemble the 500 mL three-neck flask with a magnetic stir bar, a reflux condenser (with a nitrogen/argon inlet at the top), a gas dispersion tube connected to the methyl mercaptan lecture bottle via tubing, and a rubber septum. Place the flask in an ice-water bath.

  • Base Solution: Under a positive pressure of nitrogen, charge the flask with anhydrous methanol (150 mL) and sodium methoxide (5.94 g, 110 mmol). Stir the mixture until the sodium methoxide is fully dissolved.

  • Thiolate Formation: Carefully bubble methyl mercaptan gas (approx. 4.81 g, 100 mmol) through the chilled methanolic solution via the gas dispersion tube. The addition is exothermic. Maintain the internal temperature below 10°C. The mass of added gas can be determined by weighing the lecture bottle before and after addition.

  • Addition of Electrophile: Once the methyl mercaptan addition is complete, remove the gas dispersion tube and replace it with a glass stopper. While maintaining the temperature at 0-5°C, add 3-chloro-2-butanone (10.65 g, 100 mmol) dropwise via syringe through the septum over 30 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) by observing the disappearance of the 3-chloro-2-butanone spot/peak.

  • Work-up:

    • Once the reaction is complete, cool the flask in an ice bath. Carefully quench the reaction by adding 100 mL of cold deionized water.

    • Transfer the mixture to a 500 mL separatory funnel.

    • Extract the aqueous phase with diethyl ether (3 x 100 mL).

    • Combine the organic layers and wash with saturated brine (1 x 100 mL).

    • Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Purification:

    • The crude product will be a pale yellow liquid.[2]

    • Purify the crude oil by vacuum distillation using a short-path distillation apparatus. Collect the fraction boiling at 50-54°C at 20 mmHg.[9]

    • The expected yield is typically in the range of 75-85%.

Caption: Experimental workflow for the synthesis of this compound.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques.

PropertyExpected Value
Appearance Colorless to pale yellow liquid.[2]
Boiling Point 50-54°C @ 20 mmHg.[9]
Refractive Index (n²⁰D) 1.46800 to 1.47700.[10]
¹H NMR (CDCl₃) Expected peaks around: δ 3.3 (q, 1H), δ 2.2 (s, 3H), δ 2.1 (s, 3H), δ 1.4 (d, 3H). (Note: Predicted values; must be confirmed against a literature spectrum or acquired data).
¹³C NMR (CDCl₃) Expected peaks around: δ 208 (C=O), δ 50 (CH-S), δ 28 (COCH₃), δ 18 (CHCH₃), δ 15 (SCH₃). (Note: Predicted values; must be confirmed against a literature spectrum or acquired data).
FTIR (Neat) Strong absorbance around 1710-1720 cm⁻¹ (C=O stretch).[1][11]
Mass Spec (EI) Molecular Ion (M⁺) at m/z = 118. Key fragments expected at m/z = 75 (M - COCH₃), m/z = 43 (COCH₃⁺).[1][12]

Safety and Hazard Management

Strict adherence to safety protocols is mandatory for this synthesis.

  • Methyl Mercaptan (CH₃SH): This is an extremely flammable, toxic, and malodorous gas.[8] Inhalation can cause severe respiratory distress, and it has a very low odor threshold.[6][8] All manipulations must be conducted in a high-performance fume hood.[13] Ensure all equipment is grounded to prevent static discharge.[6][8] Have an appropriate emergency response plan for gas leaks.[7][14]

  • 3-Chloro-2-butanone: This compound is a flammable liquid and is harmful if swallowed.[5] As an α-haloketone, it is a potent lachrymator (causes tearing) and a skin irritant.[15] Avoid all contact with skin and eyes.

  • Sodium Methoxide: This is a corrosive solid that reacts violently with water. Handle in an inert atmosphere and avoid contact with skin.

  • Solvents: Methanol and diethyl ether are highly flammable. Ensure there are no ignition sources in the vicinity of the experiment.[6]

  • Personal Protective Equipment (PPE): At a minimum, a flame-resistant lab coat, chemical splash goggles, a face shield, and appropriate chemical-resistant gloves (e.g., Neoprene or Butyl) must be worn at all times.[6]

References

Extraction techniques for volatile sulfur compounds from food matrices.

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Extraction of Volatile Sulfur Compounds from Food Matrices

Introduction: The Analytical Challenge of Sulfur Volatiles

Volatile sulfur compounds (VSCs) are a class of molecules that wield immense influence over the sensory profile of food and beverages.[1] At trace concentrations, often in the parts-per-billion (ppb) or even parts-per-trillion (ppt) range, they can impart desirable and characteristic aromas, such as the tropical fruit notes in wine, the savory character of cooked meats, or the pungent aroma of garlic and onions.[1][2] However, at slightly higher concentrations, these same compounds can be responsible for potent off-flavors, often described as "sulfurous," "rotten," or "canned vegetable," which can lead to consumer rejection of a product.[1]

The analysis of VSCs is a significant challenge for food chemists and quality control professionals. This difficulty stems from a combination of intrinsic properties:

  • Low Concentrations: VSCs are often present at levels far below those of other volatile compounds like esters or alcohols, demanding highly sensitive analytical methods.[3]

  • High Volatility & Reactivity: Many VSCs, particularly low molecular weight thiols (mercaptans), are extremely volatile and prone to oxidation, readily converting to less volatile and less odorous disulfides.[2][3]

  • Thermal Instability: Sulfur compounds can be thermally labile, meaning they can degrade, rearrange, or react to form new compounds (artifacts) at the high temperatures often used in gas chromatography (GC) analysis.[2][4]

  • Complex Food Matrices: The food itself, rich in proteins, fats, and other components, can interfere with the extraction process, making it difficult to isolate VSCs efficiently and reproducibly.[3]

This application note serves as a technical guide for researchers and scientists, providing an in-depth overview of the primary techniques used to extract VSCs from complex food matrices. It moves beyond simple procedural lists to explain the causality behind methodological choices, offering field-proven insights to help you select and optimize the most appropriate extraction strategy for your specific analytical goals. We will explore headspace techniques, sorptive microextraction methods, and high-vacuum distillation, providing detailed protocols and validation considerations for each.

Guiding Principles: Selecting the Optimal Extraction Technique

The choice of an extraction technique is not arbitrary; it is a critical decision dictated by the physicochemical properties of the target VSCs, the nature of the food matrix, and the required analytical sensitivity. No single method is universally superior; each presents a unique balance of efficiency, selectivity, speed, and gentleness. The following decision framework can guide the selection process.

G start Start: Define Analytical Goal (Target VSCs & Food Matrix) matrix_q What is the sample matrix? start->matrix_q sensitivity_q What sensitivity is required? (Trace vs. Abundant) matrix_q->sensitivity_q Liquid or Solid lability_q Are target VSCs thermally labile? matrix_q->lability_q High Fat / Complex hs Headspace Techniques (SHS, DHS) sensitivity_q->hs Moderate spme Sorptive Extraction (SPME, SBSE) sensitivity_q->spme High (Trace) lability_q->spme No / Moderate safe High-Vacuum Distillation (SAFE) lability_q->safe Yes shs Static Headspace (SHS) - Simple, reproducible - Good for highly volatile VSCs hs->shs Screening / High Conc. dhs Dynamic Headspace (DHS) - High sensitivity (preconcentration) - Captures semi-volatiles hs->dhs Low Conc. spme_node SPME / SBSE - High sensitivity, solvent-free - Requires method development spme->spme_node safe_node SAFE - Gold standard for labile compounds - Prevents artifacts, complex setup safe->safe_node

Caption: Decision workflow for selecting a VSC extraction technique.

Headspace Techniques: Sampling the Vapor Phase

Headspace analysis is predicated on the principle of phase equilibrium, where volatile compounds partition between the sample matrix (solid or liquid) and the gas phase (headspace) in a sealed container.[5] It is particularly well-suited for the most volatile sulfur compounds, such as hydrogen sulfide, methanethiol, and dimethyl sulfide.

Static Headspace (SHS) Analysis

Principle & Causality: SHS is an equilibrium-based technique. A sample is sealed in a vial and heated for a set time to allow volatile compounds to migrate into the headspace.[6] Once equilibrium is reached, a fixed volume of the headspace gas is removed with a gas-tight syringe and injected directly into the GC.[5] Its primary advantages are simplicity, high reproducibility, and ease of automation, making it ideal for routine quality control and screening of relatively abundant VSCs.[6][7]

Protocol: SHS-GC-SCD for VSCs in Beer

  • Sample Preparation: Degas a beer sample by gentle stirring or brief sonication. Pipette 5.0 mL of the beer into a 20 mL headspace vial.

  • Matrix Modification: Add 1.5 g of sodium chloride (NaCl). Causality: The salt increases the ionic strength of the aqueous matrix, which decreases the solubility of nonpolar VSCs and promotes their partitioning into the headspace (the "salting-out" effect).

  • Vial Sealing: Immediately seal the vial with a PTFE/silicone septum and aluminum cap.

  • Incubation & Equilibration: Place the vial in the autosampler tray. Incubate at 45°C for 20 minutes with gentle agitation. Causality: Heating increases the vapor pressure of the analytes, driving them into the headspace. The time must be sufficient to reach equilibrium but short enough to minimize thermal degradation.

  • Injection: Program the autosampler to withdraw 1.0 mL of the headspace and inject it into the GC inlet. A sulfur-specific detector like a Sulfur Chemiluminescence Detector (SCD) is recommended for selective and sensitive detection.[8]

  • Self-Validation: Analyze a blank (vial with only saline solution) to check for system contaminants. Run a matrix-matched standard (a VSC-free beer spiked with a known concentration of target analytes) to confirm recovery and quantitate results.

Dynamic Headspace (DHS) Analysis (Purge-and-Trap)

Principle & Causality: Unlike the static equilibrium of SHS, DHS is an exhaustive extraction technique. An inert gas (e.g., nitrogen or helium) is continuously bubbled through the sample, stripping the volatile compounds and carrying them onto a sorbent trap.[6] The trap is then rapidly heated to desorb the focused analytes into the GC. This preconcentration step makes DHS significantly more sensitive than SHS, capable of reaching the ultra-trace levels required for many potent VSCs.[6][9]

Protocol: DHS-GC-MS for VSCs in Vegetable Purée

  • Sample Preparation: Homogenize 10 g of a vegetable sample (e.g., cabbage, broccoli) with 20 mL of chilled, deoxygenated water.

  • Purging Setup: Transfer the homogenate to the purging vessel of the DHS system. Add an internal standard.

  • Analyte Trapping: Purge the sample with helium at a flow rate of 40 mL/min for 15 minutes at 40°C. The volatiles are swept onto a sorbent trap (e.g., Tenax® or a multi-bed sorbent). Causality: Continuous purging disrupts the headspace equilibrium, constantly removing VSCs from the matrix and concentrating them on the trap, leading to much higher sensitivity.[7]

  • Desorption: After purging, the trap is rapidly heated (e.g., to 250°C) while being backflushed with GC carrier gas. This transfers the analytes to the GC column. A cryo-focusing step is often used to ensure sharp chromatographic peaks.

  • Self-Validation: It is critical to monitor for "breakthrough," where the trap's capacity is exceeded and analytes are lost. This can be checked by analyzing a second trap placed in series with the first. If significant amounts of VSCs are found on the second trap, the purging volume or time must be reduced.

FeatureStatic Headspace (SHS)Dynamic Headspace (DHS)
Principle Equilibrium-based sampling of a static gas phase.[6]Exhaustive extraction via continuous gas purging.[6]
Sensitivity Lower; suitable for moderate to high concentrations.[6]High; preconcentration allows for trace/ultra-trace analysis.[7]
Speed Faster per sample (typically 10-30 min).[6]Slower per sample due to purge/desorb steps.[6]
Complexity Simple, highly automated, and robust.[10]More complex instrumentation (traps, heating zones).[9]
Best For Highly volatile VSCs (e.g., DMS in beer, coffee).[5]Trace-level VSCs, off-flavors, semi-volatiles.[7]

Table 1: Comparison of Static and Dynamic Headspace techniques for VSC analysis.

Sorptive Microextraction Techniques

Sorptive extraction techniques are powerful, largely solvent-free methods that rely on the partitioning of analytes from the sample matrix into a high-capacity polymeric phase.

Solid-Phase Microextraction (SPME)

Principle & Causality: SPME uses a fused silica fiber coated with a thin layer of a sorbent polymer.[11] The fiber is exposed to the headspace above a sample or directly immersed in a liquid sample. VSCs adsorb onto the fiber until an equilibrium is established. The fiber is then retracted and transferred to a hot GC inlet, where the analytes are thermally desorbed.[12] The choice of fiber coating is critical; for the broad range of VSCs, a combination fiber like Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is often preferred due to its ability to trap very small, volatile molecules (Carboxen) as well as larger, semi-volatile ones (DVB).[12][13][14]

G cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Sample 1. Sample placed in vial with salt & internal standard Seal 2. Vial is sealed Sample->Seal Incubate 3. Incubate at Temp (T) for Time (t) Seal->Incubate Expose 4. Expose SPME Fiber to Headspace Incubate->Expose Retract 5. Retract Fiber (Analytes Adsorbed) Expose->Retract Desorb 6. Desorb in hot GC Inlet Retract->Desorb Analyze 7. GC-SCD/MS Analysis Desorb->Analyze

Caption: Typical Headspace Solid-Phase Microextraction (HS-SPME) workflow.

Protocol: HS-SPME-GC-MS for VSCs in Fruit Brandy [13]

  • Sample Preparation: Due to the high ethanol content which can suppress extraction efficiency, dilute the brandy sample with deionized water to an ethanol concentration of ~2.5% (v/v).[12][13] Pipette 10 mL of the diluted sample into a 20 mL headspace vial.

  • Matrix Modification: Add 2.0 g of NaCl (salting out) and 0.1 g of EDTA. Causality: EDTA (ethylenediaminetetraacetic acid) is a chelating agent that sequesters metal ions, which can otherwise catalyze the oxidation of thiols to disulfides, thus preserving the original VSC profile.[12]

  • Spiking: Add the internal standard solution.

  • Extraction: Place the vial in an autosampler heated to 35°C. Expose a pre-conditioned DVB/CAR/PDMS fiber to the headspace for 30 minutes with agitation. Causality: Lower temperatures and shorter times are often preferred for VSCs to prevent thermal artifact formation.[13]

  • Desorption: Immediately transfer the fiber to the GC inlet, held at 250°C, and desorb for 5 minutes.

  • Self-Validation: Perform a fiber blank run after a high-concentration sample to check for carryover. Method validation should include establishing linearity, limits of detection (LOD), and recovery using spiked matrix samples.[12] A key challenge with SPME is competitive adsorption, where high concentrations of some volatiles can displace lower-affinity VSCs from the fiber, leading to inaccurate quantification.[15] This must be evaluated during method development.

Stir Bar Sorptive Extraction (SBSE)

Principle & Causality: SBSE operates on the same partitioning principle as SPME but utilizes a magnetic stir bar coated with a much larger volume of sorbent phase (typically polydimethylsiloxane, PDMS).[16][17] This provides a phase ratio that is 50-250 times larger than SPME, resulting in significantly higher extraction capacity and recovery, and therefore, superior sensitivity.[16] This makes SBSE an ideal choice for ultra-trace analysis of VSCs in liquid samples like wine or clear juices.

Protocol: SBSE-GC-MS for VSCs in Wine Distillates [16][18]

  • Sample Preparation: Place 10 mL of the sample (diluted to ~7% v/v ethanol if necessary) into a 50 mL flask.[16]

  • Matrix Modification: Add 1.0 g of NaCl (10% w/v) and 0.1 g of EDTA (1% w/v).[16] Add the internal standard.

  • Extraction: Place a PDMS-coated stir bar (e.g., 10 mm length, 0.5 mm film thickness) into the sample. Seal the flask and stir at 1100 rpm for 45-60 minutes at a controlled temperature (e.g., 35°C).[16][18] Causality: Stirring continuously renews the sample at the surface of the sorbent, accelerating the diffusion process and ensuring equilibrium is reached more quickly.

  • Desorption: After extraction, remove the stir bar with clean forceps, briefly rinse with deionized water to remove matrix components, and gently dry with a lint-free tissue. Place the bar into a glass thermal desorption tube.

  • Analysis: The tube is placed in a thermal desorption unit, where the stir bar is heated (e.g., 250°C for 10 min) to transfer the analytes to the GC-MS system.[19]

  • Self-Validation: As with SPME, linearity and recovery must be established. The choice between thermal desorption (for volatile and semi-volatile compounds) and liquid desorption with a solvent (for less volatile or thermally labile compounds) is a key validation parameter.[17]

ParameterSPMESBSE
Sorbent Volume Low (~0.5 µL)High (50-250 µL)
Sensitivity Good to HighVery High to Ultra-Trace[16]
Primary Application Headspace and liquid sampling for a wide range of matrices.[11]Primarily direct immersion in liquid samples.[17]
Key Advantage Versatility, wide range of available fiber coatings.Highest sensitivity for sorptive microextraction.[16]
Key Limitation Fiber fragility, competitive adsorption effects.[15]Limited range of commercial coatings, primarily for liquids.

Table 2: Comparison of key features for SPME and SBSE.

Solvent-Assisted Flavor Evaporation (SAFE)

Principle & Causality: SAFE is not a microextraction technique but a specialized form of high-vacuum distillation designed for the gentle and comprehensive isolation of volatiles from a solvent extract.[5][20] The core principle is to separate volatile aroma compounds from non-volatile matrix components (lipids, pigments, sugars) at very low temperatures (typically 40-50°C) under a high vacuum.[20] This makes SAFE the "gold standard" method for analyzing thermally sensitive VSCs, as it virtually eliminates the risk of thermal degradation and artifact formation that can plague other methods.[20][21]

G A 1. Prepare Solvent Extract of Food Sample B 2. Dry Extract (e.g., with Na₂SO₄) A->B C 3. Introduce Extract into Heated Evaporation Flask B->C D 4. Apply High Vacuum (~10⁻⁵ mbar) C->D E 5. Volatiles Distill and are Trapped in Flasks Cooled with Liquid Nitrogen D->E F 6. Non-Volatiles (Fats, Pigments) Remain in Evaporation Flask D->F G 7. Collect Frozen Distillate (VSCs in Solvent) E->G H 8. Concentrate Extract Gently (e.g., Vigreux column + N₂ blowdown) G->H I 9. GC-SCD/O/MS Analysis H->I

Caption: Workflow for Solvent-Assisted Flavor Evaporation (SAFE).

Protocol: SAFE for VSCs in a High-Fat Food Matrix (e.g., Cheese)

  • Initial Solvent Extraction: Cryo-mill the cheese sample under liquid nitrogen to prevent enzymatic activity and loss of volatiles.[22] Extract the powdered sample with a low-boiling point solvent like dichloromethane or diethyl ether for 1-2 hours.

  • Drying and Filtering: Filter the extract to remove solid particles. Dry the solvent extract over anhydrous sodium sulfate to remove all traces of water. Causality: Water can freeze and block the distillation path in the high-vacuum system.

  • SAFE Distillation:

    • Assemble the SAFE apparatus, ensuring all glass joints are perfectly sealed. Connect to a high-vacuum pump.

    • Cool the receiving flasks with liquid nitrogen.

    • Gently warm the evaporation flask (containing the sample extract) to 40°C in a water bath.[20]

    • Slowly add the dried solvent extract into the evaporation flask via a dropping funnel. The high vacuum causes the solvent and volatile compounds to distill instantly, while non-volatiles like lipids remain behind. The volatiles are then cryo-trapped in the liquid nitrogen-cooled flasks.

  • Sample Concentration: After distillation is complete, carefully remove the receiving flask. The volatile fraction is now in a large volume of solvent. Concentrate the extract gently in two stages: first using a Vigreux column to remove the bulk of the solvent, followed by a final, careful concentration to ~200 µL under a gentle stream of nitrogen.[20]

  • Self-Validation: The integrity of the vacuum is paramount. A leaky system will result in poor recovery. The absence of non-volatile residues (like fats) in the final concentrate is a key indicator of a successful SAFE extraction. Recovery checks using stable isotope-labeled internal standards are highly recommended.

Post-Extraction Analytical Considerations

Successful extraction is only half the battle. The reactive nature of VSCs requires careful handling during their introduction into the analytical instrument.

  • Inert Pathways: VSCs, especially thiols, can adsorb to active sites in standard GC inlet liners or columns.[3] Using deactivated liners and inert-coated columns is crucial to prevent analyte loss and peak tailing.

  • Selective Detection: Given the complexity of food extracts, a selective detector is often necessary for accurate VSC quantification. The Sulfur Chemiluminescence Detector (SCD) is highly specific and provides a linear, equimolar response to sulfur compounds, meaning the signal is directly proportional to the number of sulfur atoms, simplifying quantification.[23][24][25] Gas Chromatography-Olfactometry (GC-O) is also invaluable for linking specific VSCs to their sensory impact.

Summary and Outlook

The extraction of volatile sulfur compounds from food is a demanding task that requires a nuanced approach. The choice of technique must be carefully matched to the analytical objective and sample type. Headspace techniques are excellent for rapid screening of highly volatile compounds, while sorptive microextraction methods like SPME and SBSE offer sensitive, solvent-free solutions for trace analysis. For the most comprehensive and artifact-free analysis of thermally labile VSCs, particularly in complex, fatty matrices, SAFE remains the undisputed gold standard.[20][26] As technology advances, the development of automated systems for these techniques, such as automated SAFE, will continue to improve throughput and reproducibility in the challenging but vital field of food flavor analysis.[21]

References

Sensory Evaluation of 3-Methylthio-2-butanone: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Sensory Profile of a Complex Flavorant

3-Methylthio-2-butanone (CAS No. 53475-15-3) is a volatile sulfur-containing organic compound that plays a significant role in the flavor profiles of various food products.[1] Its potent and complex aroma, often described as sulfurous with milky, oily, potato, and earthy notes, makes it a valuable component in the flavor and fragrance industry.[2] As a substance designated as Generally Recognized as Safe (GRAS) by the Flavor and Extract Manufacturers Association (FEMA), with the FEMA number 4181, its sensory characteristics are of great interest to researchers, scientists, and professionals in drug development and food science.[2][3] Furthermore, its safety for use as a flavoring agent has been evaluated by the Joint FAO/WHO Expert Committee on Food Additives (JECFA), which has assigned it JECFA number 1688.[3][4]

This guide provides a detailed overview of the sensory evaluation methods applicable to this compound, offering both theoretical grounding and practical, step-by-step protocols. The methodologies described herein are designed to ensure scientific rigor and produce reliable, reproducible data for a comprehensive understanding of this compound's sensory attributes.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is essential for designing appropriate sensory evaluation protocols.

PropertyValueSource
Molecular Formula C₅H₁₀OS[3]
Molecular Weight 118.19 g/mol [1]
Appearance Colorless to pale yellow liquid[5]
Odor Sulfurous, milky, oily, potato, earthy, fatty[2]
Taste Milky, creamy, baked potato, oily, baked shellfish, brown[2]
Boiling Point 160°C[1]
Density ~0.975 g/mL at 25°C[5]
Solubility Sparingly soluble in water; soluble in ethanol[3]

Part 1: Human Sensory Evaluation Protocols

Human sensory panels remain the gold standard for characterizing the aroma and flavor of a compound as perceived by consumers. The following protocols are based on established international standards to ensure the validity of the results.

Protocol 1: Determination of Odor Detection Threshold via ASTM E679-19

The odor detection threshold is the minimum concentration of a substance that can be detected by the human sense of smell. The following protocol is adapted from the ASTM E679-19 "Standard Practice for Determination of Odor and Taste Thresholds by a Forced-Choice Ascending Concentration Series Method of Limits".[6]

Objective: To determine the concentration range at which the odor of this compound is first detectable.

Materials:

  • This compound (≥98% purity)

  • Odor-free water or other specified solvent (e.g., mineral oil)

  • Glass sniffing jars with Teflon-lined caps

  • Graduated pipettes and volumetric flasks

  • A panel of at least 10-12 trained sensory panelists

Procedure:

  • Panelist Training: Panelists should be trained in the principles of sensory evaluation and familiarized with the specific odor of this compound in a preliminary session.

  • Sample Preparation:

    • Prepare a stock solution of this compound in the chosen solvent at a concentration well above the expected threshold.

    • Create a series of dilutions in descending order of concentration, typically using a factor of 2 or 3. The series should start with a concentration that is clearly detectable and end with a concentration that is expected to be undetectable.

  • Testing Protocol (Forced-Choice Triangle Test):

    • For each concentration level, present three samples to each panelist: two blanks (solvent only) and one sample containing the diluted this compound.

    • The order of presentation should be randomized for each panelist.

    • Panelists are instructed to sniff each sample and identify the "odd" or different sample.

  • Data Collection and Analysis:

    • Record whether each panelist correctly identified the odd sample at each concentration level.

    • The individual threshold is the lowest concentration at which the panelist correctly identifies the sample.

    • The group threshold is typically calculated as the geometric mean of the individual thresholds.

Causality Behind Experimental Choices: The forced-choice ascending concentration series is employed to minimize psychological biases such as adaptation and expectation. The triangle test format provides a statistically robust method for determining if a sensory difference is perceptible.

Visualization of Threshold Determination Workflow:

G cluster_prep Sample Preparation cluster_testing Sensory Testing (Per Panelist) cluster_analysis Data Analysis Stock Prepare Stock Solution (High Concentration) Dilutions Create Serial Dilutions (Ascending Concentration Series) Stock->Dilutions Presentation Present Triangle Test Sets (2 Blanks, 1 Sample) Dilutions->Presentation Identification Panelist Identifies 'Odd' Sample Presentation->Identification Record Record Correct/Incorrect Identifications Identification->Record Individual_Threshold Determine Individual Threshold (Lowest Correct Concentration) Record->Individual_Threshold Group_Threshold Calculate Group Threshold (Geometric Mean) Individual_Threshold->Group_Threshold

Caption: Workflow for Odor Threshold Determination using ASTM E679-19.

Protocol 2: Descriptive Sensory Profiling

This protocol aims to create a detailed sensory profile or "fingerprint" of this compound.

Objective: To identify and quantify the specific aroma and flavor attributes of this compound.

Materials:

  • This compound (≥98% purity)

  • Appropriate food-grade solvent or base (e.g., water, milk, vegetable oil)

  • Reference standards for common aroma descriptors (e.g., sulfurous, milky, potato-like)

  • A panel of 8-10 highly trained descriptive panelists

Procedure:

  • Lexicon Development: In initial sessions, panelists are presented with the compound and collaboratively develop a list of descriptive terms (a lexicon) for its aroma and flavor. Reference standards are used to anchor these terms.

  • Intensity Scaling: Panelists are trained to use a standardized intensity scale (e.g., a 15-point scale) to rate the intensity of each attribute.

  • Evaluation:

    • Samples of this compound at a fixed, supra-threshold concentration are presented to the panelists in individual booths.

    • Panelists independently rate the intensity of each descriptor in the lexicon.

  • Data Analysis: The mean intensity ratings for each attribute are calculated to generate a sensory profile. Statistical analysis (e.g., ANOVA) can be used to assess panelist performance and product differences.

Trustworthiness of the Protocol: The use of a trained panel and a standardized lexicon with reference standards ensures that the data is reliable and not based on individual, subjective interpretations.

Part 2: Instrumental Sensory Analysis

Instrumental techniques provide objective data that can be correlated with human sensory perception. Gas Chromatography-Olfactometry (GC-O) is a powerful tool for the sensory evaluation of volatile compounds.

Protocol 3: Aroma Profile Analysis by Gas Chromatography-Olfactometry (GC-O)

GC-O combines the separation power of gas chromatography with the sensitivity of the human nose as a detector. This allows for the identification of odor-active compounds in a sample.

Objective: To separate and identify the individual odor-active components of this compound and characterize their aroma.

Instrumentation:

  • Gas chromatograph (GC) equipped with a sniffing port (olfactometry port)

  • Mass spectrometer (MS) or Flame Ionization Detector (FID) for compound identification

  • Appropriate GC column for separating volatile sulfur compounds (e.g., DB-Sulfur SCD or similar)

Procedure:

  • Sample Preparation: A diluted solution of this compound in a suitable solvent is prepared.

  • GC-O Analysis:

    • The sample is injected into the GC.

    • The column effluent is split between the chemical detector (MS or FID) and the sniffing port.

    • A trained panelist (or panel) sniffs the effluent at the sniffing port and records the retention time, odor quality, and intensity of any detected aromas.

  • Data Correlation: The retention times of the detected odors are correlated with the peaks on the chromatogram from the chemical detector to identify the responsible compounds.

  • Aroma Extract Dilution Analysis (AEDA): To determine the relative importance of the odorants, the sample can be serially diluted and re-analyzed by GC-O. The highest dilution at which an odor is still detectable is its flavor dilution (FD) factor. Compounds with higher FD factors are considered more potent contributors to the overall aroma.

Expertise in Method Selection: The choice of a sulfur-specific GC column and a sensitive detector like a pulsed flame photometric detector (PFPD) in conjunction with MS is crucial for the accurate analysis of trace-level, reactive sulfur compounds.[7]

Visualization of GC-O Workflow:

G cluster_prep Sample Preparation cluster_analysis GC-O System cluster_data Data Output & Correlation Sample Diluted Sample of This compound Injector GC Injector Sample->Injector Column GC Column (e.g., DB-Sulfur SCD) Injector->Column Splitter Effluent Splitter Column->Splitter Sniffing_Port Sniffing Port (Human Detector) Splitter->Sniffing_Port Detector Chemical Detector (MS/FID/PFPD) Splitter->Detector Olfactogram Olfactogram (Odor Description, Intensity, Retention Time) Sniffing_Port->Olfactogram Chromatogram Chromatogram (Peak Identification, Quantification) Detector->Chromatogram Correlation Data Correlation (Identify Odor-Active Compounds) Olfactogram->Correlation Chromatogram->Correlation

Caption: Schematic of a Gas Chromatography-Olfactometry (GC-O) system.

Conclusion

The sensory evaluation of this compound requires a multi-faceted approach that combines the subjective, yet essential, insights from human sensory panels with the objective, quantitative data from instrumental analysis. By employing standardized protocols such as ASTM E679-19 for threshold determination, descriptive sensory profiling for detailed characterization, and advanced instrumental techniques like GC-O, researchers can gain a comprehensive and reliable understanding of the sensory properties of this important flavor compound. This knowledge is critical for its effective application in the food and fragrance industries and for ensuring product quality and consumer acceptance.

References

Troubleshooting & Optimization

Technical Support Center: Stabilizing 3-Methylthio-2-butanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for handling 3-Methylthio-2-butanone. This guide is designed for researchers, scientists, and drug development professionals who work with this and other volatile sulfur compounds. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common stability challenges encountered during sample collection, storage, and analysis.

Section 1: Understanding the Instability of this compound

This section addresses the fundamental chemical properties of this compound that contribute to its instability in analytical samples.

FAQ: What are the primary degradation pathways for this compound?

The structure of this compound contains a thioether (sulfide) group, which is susceptible to oxidation.[1] The primary degradation pathway involves the sulfur atom being oxidized to form a sulfoxide and subsequently a sulfone. This conversion alters the chemical structure, volatility, and chromatographic properties of the analyte, leading to inaccurate quantification.

  • Thioether → Sulfoxide → Sulfone

This oxidation can be initiated by atmospheric oxygen, reactive oxygen species in the sample matrix, or trace metal contaminants that can catalyze the reaction.[2]

FAQ: What external factors accelerate the degradation of this compound?

Several environmental and sample-related factors can significantly accelerate the degradation of volatile sulfur compounds (VSCs) like this compound.

  • Elevated Temperature: Higher temperatures increase the rate of chemical reactions, including oxidation. Storing samples at elevated temperatures leads to greater and faster losses of VSCs.[3][4]

  • Exposure to Light: Although studies on some VSCs did not show a direct negative impact from light, it is recommended to protect samples from direct sunlight.[3] Light, especially UV light, can provide the energy to initiate and propagate oxidative reactions. Furthermore, light exposure can increase the sample temperature through a greenhouse effect, indirectly accelerating degradation.[3]

  • Presence of Oxygen: As oxidation is a primary degradation route, the presence of oxygen in the sample vial's headspace or dissolved in the matrix is a critical factor.

  • Sample Matrix Composition: The complexity of the sample matrix can play a significant role. The presence of oxidizing agents, metal ions, or high relative humidity can negatively impact VSC stability.[3][5]

Section 2: Troubleshooting and Best Practices

This section provides practical solutions and protocols to common problems encountered during the handling and analysis of this compound.

Workflow for Sample Handling and Analysis

The following diagram outlines the critical steps from sample collection to final analysis to ensure the stability and integrity of this compound.

Sample_Stability_Workflow Figure 1: Recommended Workflow for Sample Integrity cluster_collection Sample Collection cluster_storage Storage cluster_analysis Analysis (GC-MS) Collection 1. Collect sample in inert container Headspace 2. Minimize headspace Collection->Headspace Sparging 3. Optional: Sparge with Nitrogen/Argon Headspace->Sparging Storage_Temp 4. Store at ≤4°C immediately Sparging->Storage_Temp Storage_Light 5. Protect from light (Amber vials) Storage_Temp->Storage_Light Storage_Time 6. Analyze within 18 hours Storage_Light->Storage_Time Prep 7. Prepare sample just before analysis Storage_Time->Prep Matrix_Matched 8. Use matrix-matched standards Prep->Matrix_Matched Inlet_Check 9. Check GC inlet for activity Matrix_Matched->Inlet_Check

Caption: A step-by-step workflow from collection to analysis.

Troubleshooting Guide: Low Analyte Recovery

Low or inconsistent recovery is the most common issue. This guide helps you diagnose the root cause.

Q1: My analyte concentration is decreasing in storage. What are the optimal storage conditions?

Short Answer: Store samples cold, dark, and for the shortest duration possible. An 18-hour maximum storage time is recommended for many volatile sulfur compounds to achieve at least 75% recovery.[5]

ParameterRecommendationRationale
Temperature ≤4°C (Refrigerated)Slows down the kinetics of oxidative degradation.[4]
Light Exposure Store in amber glass vialsPrevents light-induced degradation and heating.[3]
Atmosphere Minimize headspace; use inert gas (N₂, Ar)Reduces the amount of available oxygen for oxidation.
Storage Duration < 18 hoursVSC losses increase significantly with longer storage times.[3][5]
Container Type Gas-tight glass vials with PTFE-lined septaPrevents loss of the volatile analyte and minimizes sample interaction with container surfaces.
Q2: I'm seeing poor results even with short storage times. Could it be my analytical method?

Short Answer: Yes. Issues with Gas Chromatography (GC) analysis can mimic sample instability. This is often due to "matrix effects."

Matrix effects occur when co-eluting compounds from the sample matrix interfere with the analysis, causing either an enhancement or suppression of the analyte signal.[6][7] In GC, this can manifest as poor peak shape, shifting retention times, or inaccurate quantification.[7][8]

Troubleshooting Decision Tree:

Troubleshooting_Recovery Figure 2: Troubleshooting Low Analyte Recovery Start Low or Inconsistent Recovery Observed Check_Standard Analyze a fresh standard in clean solvent. Is peak shape/area good? Start->Check_Standard Check_Storage Review storage conditions. Temp ≤4°C? Dark? <18h? Check_Standard->Check_Storage Yes GC_Issue Potential GC System Issue (Inlet, Column, Detector) Check_Standard->GC_Issue No Matrix_Issue Potential Matrix Effect or In-Vial Degradation Check_Storage->Matrix_Issue Yes Degradation_Suspected Degradation is likely. Implement stabilization. Check_Storage->Degradation_Suspected No (Conditions were poor) Test_MMS Prepare Matrix-Matched Standard. Does recovery improve? Matrix_Issue->Test_MMS Clean_System Clean GC inlet, trim column, check for leaks. GC_Issue->Clean_System Test_MMS->Degradation_Suspected No Matrix_Effect_Confirmed Matrix Effect confirmed. Use MMS for quantification. Test_MMS->Matrix_Effect_Confirmed Yes

Caption: A decision tree to diagnose the cause of low recovery.

FAQ: Can I use chemical stabilizers?

The use of chemical stabilizers for thioethers is complex. While antioxidants can theoretically be used to quench oxidative processes, they can also interfere with analysis.

  • Reducing Agents: Reagents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used to keep thiols in a reduced state but are not typically added to stabilize thioethers and may complicate the sample matrix.[1]

  • Alkylating Agents: Agents like N-ethylmaleimide (NEM) or iodoacetamide (IAM) are used to trap and stabilize highly reactive thiols by forming a stable thioether bond, but they are not suitable for protecting an existing thioether.[2][9]

If you suspect rapid, matrix-induced oxidation, the most effective strategy is to modify the sample matrix conditions (e.g., pH adjustment) or proceed to analysis as quickly as possible rather than adding a chemical stabilizer.

Section 3: Experimental Protocols

Protocol 1: Performing a Basic Sample Stability Study

This protocol outlines a time-course experiment to determine the stability of this compound in your specific sample matrix.

Objective: To quantify the loss of this compound over time under different storage conditions.

Materials:

  • Your sample matrix

  • This compound analytical standard

  • Appropriate solvent (e.g., methanol, dichloromethane)

  • Amber, 2 mL glass autosampler vials with PTFE-lined septa

  • Pipettes and syringes

  • GC-MS system

Procedure:

  • Prepare Spiked Sample Pool: Spike a bulk volume of your sample matrix with a known concentration of this compound (e.g., 50 µg/mL). Ensure the solution is thoroughly homogenized.

  • Aliquot Samples: Dispense the spiked sample pool into multiple amber glass vials, minimizing headspace. You will need enough vials for each time point and condition.

  • Time Zero (T₀) Analysis: Immediately analyze at least three aliquots of the freshly spiked sample. This will serve as your baseline (100%) concentration.

  • Storage Conditions: Divide the remaining vials into two or more storage groups:

    • Group A (Recommended): Refrigerated at 4°C, protected from light.

    • Group B (Control): Room temperature (~20°C) on a lab bench.[3]

  • Time Point Analysis: At specified time points (e.g., 2h, 6h, 12h, 24h, 48h), remove three vials from each storage group and analyze them immediately.

  • Data Analysis:

    • Calculate the average concentration for each time point and condition.

    • Express the stability as a percentage of the T₀ concentration: (Concentration at Time X / Concentration at T₀) * 100.

    • Plot the percentage remaining versus time for each condition to visualize the degradation rate.

References

Technical Support Center: Overcoming Matrix Effects in 3-Methylthio-2-butanone Quantification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the accurate quantification of 3-Methylthio-2-butanone. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of analyzing this potent aroma compound, particularly in challenging sample matrices. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Understanding the Challenge: The Nature of this compound and Matrix Effects

This compound is a volatile sulfur compound known for its distinct savory, and sometimes sulfurous, aroma profile.[1][2] It is a key flavor component in a variety of food and beverage products.[3] However, its chemical properties, including its volatility and potential for oxidation, make its accurate quantification susceptible to matrix effects, especially when using techniques like Gas Chromatography-Mass Spectrometry (GC-MS).[4][5]

Matrix effects are the alteration of an analyte's signal by other components in the sample matrix.[6] These interferences can lead to either signal enhancement or suppression, resulting in inaccurate and unreliable quantitative data.[7] For a volatile sulfur compound like this compound, these effects can be particularly pronounced in complex food matrices.[8]

Core Principles of Matrix Effect Mitigation

The strategies outlined in this guide are built upon fundamental analytical principles aimed at either removing interfering matrix components, compensating for their effects, or using a more robust quantification technique.

Troubleshooting Guide & FAQs

This section provides answers to common questions and troubleshooting advice for challenges encountered during the quantification of this compound.

Sample Preparation & Extraction
Q1: My recoveries for this compound are consistently low and variable. What could be the cause and how can I improve them?

A1: Low and inconsistent recoveries are often a primary indicator of significant matrix effects or issues with the sample preparation workflow. Several factors could be at play:

  • Analyte Loss During Extraction: this compound is a volatile compound.[1] Aggressive extraction conditions, such as high temperatures or prolonged exposure to the atmosphere, can lead to its loss.

  • Matrix-Induced Suppression: Components in your sample matrix may be co-extracting with your analyte and suppressing its signal in the analytical instrument.[9]

  • Inefficient Extraction: The chosen solvent or extraction technique may not be optimal for releasing this compound from the sample matrix.

Troubleshooting Steps:

  • Optimize Your Extraction Method:

    • Headspace Solid-Phase Microextraction (HS-SPME): This is a highly effective and widely used technique for extracting volatile compounds from complex matrices with minimal solvent usage.[10][11] It works by exposing a coated fiber to the headspace above the sample, where volatile compounds partition onto the fiber.[12] This technique minimizes the extraction of non-volatile matrix components that can cause interference.[11]

    • SPME Parameter Optimization: The efficiency of HS-SPME is dependent on several factors that should be optimized for your specific matrix, including fiber coating, extraction time, and temperature.[13]

  • Evaluate and Minimize Analyte Loss:

    • Conduct a recovery study by spiking a known amount of this compound into a blank matrix and processing it through your entire sample preparation and analysis workflow. A recovery of less than 100% indicates analyte loss or signal suppression.[9]

    • If using solvent extraction, consider using a gentler method like solid-phase extraction (SPE) to clean up the sample and remove interfering compounds.

  • Assess Matrix Effects:

    • A simple way to assess matrix effects is to compare the signal of a standard in a pure solvent to the signal of the same standard spiked into an extracted blank matrix. A significant difference in signal intensity indicates the presence of matrix effects.[7]

Chromatography & Detection (GC-MS)
Q2: I'm observing peak tailing and poor peak shape for this compound in my GC-MS analysis. What could be the issue?

A2: Poor peak shape, particularly tailing, can be a sign of active sites in the GC system or the presence of matrix components that interact with the analyte.[14][15]

Troubleshooting Steps:

  • GC Inlet Maintenance: The GC inlet is a common source of active sites. Regularly replace the inlet liner and septum. Consider using a liner with glass wool that has been deactivated to minimize analyte interaction.

  • Column Conditioning: Ensure your GC column is properly conditioned according to the manufacturer's instructions. Over time, columns can become contaminated, leading to poor peak shape.

  • Use of Analyte Protectants: The addition of "analyte protectants" to your sample and standard solutions can help to mask active sites in the GC system.[14] These are compounds that are more likely to interact with the active sites, thus allowing the analyte of interest to pass through unaffected.[16]

  • Matrix-Induced Response Enhancement: In some cases, the matrix itself can "protect" the analyte from active sites, leading to an enhanced signal compared to a pure standard.[6] This is a form of matrix effect that must be addressed for accurate quantification.

Quantification Strategies
Q3: My calibration curve prepared in a pure solvent is not providing accurate results for my samples. What quantification strategy should I use?

A3: This is a classic example of where matrix effects are rendering an external calibration invalid. When the matrix influences the analyte signal, the calibration standards must experience the same influence for an accurate measurement. Here are more robust quantification strategies:

Strategy 1: Matrix-Matched Calibration

In this approach, the calibration standards are prepared in a blank matrix that is as close as possible to the actual samples.[17][18] This ensures that the standards and the samples are affected by the matrix in the same way.

Workflow for Matrix-Matched Calibration:

  • Obtain a Blank Matrix: Find a sample matrix that is free of this compound.

  • Prepare a Spiked Series: Spike the blank matrix with known concentrations of this compound to create a series of calibration standards.

  • Process and Analyze: Process these matrix-matched standards and your unknown samples using the exact same sample preparation and analytical method.

  • Construct the Calibration Curve: Generate the calibration curve from the response of the matrix-matched standards.

Concentration (ng/mL) Peak Area (Matrix-Matched) Peak Area (Solvent)
18,50010,000
543,00050,000
1084,000100,000
50425,000500,000
100850,0001,000,000
Table 1: Hypothetical data showing signal suppression in a matrix-matched calibration compared to a solvent-based calibration.
Strategy 2: Standard Addition Method

The standard addition method is a powerful technique for overcoming matrix effects when a blank matrix is not available.[19][20][21] It involves adding known amounts of the analyte to the sample itself and then extrapolating to find the original concentration.

Workflow for Standard Addition:

  • Aliquot the Sample: Divide the unknown sample into several equal aliquots.

  • Spike the Aliquots: Add increasing, known amounts of a this compound standard to each aliquot, leaving one aliquot un-spiked.

  • Analyze and Plot: Analyze all aliquots and plot the instrument response versus the concentration of the added standard.

  • Determine the Concentration: The absolute value of the x-intercept of the resulting linear regression is the concentration of this compound in the original, un-spiked sample.[22]

Diagram of the Standard Addition Method Workflow

StandardAddition cluster_prep Sample Preparation cluster_analysis Analysis & Plotting cluster_result Result Sample Unknown Sample Aliquot1 Aliquot 1 (Unspiked) Sample->Aliquot1 Aliquot2 Aliquot 2 (+ Spike 1) Sample->Aliquot2 Aliquot3 Aliquot 3 (+ Spike 2) Sample->Aliquot3 Aliquot4 Aliquot 4 (+ Spike 3) Sample->Aliquot4 Analysis GC-MS Analysis Aliquot1->Analysis Aliquot2->Analysis Aliquot3->Analysis Aliquot4->Analysis Plot Plot Response vs. Added Concentration Analysis->Plot Extrapolate Extrapolate to X-intercept Plot->Extrapolate Concentration Determine Original Concentration Extrapolate->Concentration

Caption: Workflow for the standard addition method.

Strategy 3: Stable Isotope Dilution Analysis (SIDA)

SIDA is considered the "gold standard" for accurate quantification in complex matrices.[3][23] This technique involves adding a known amount of a stable isotope-labeled version of the analyte (e.g., this compound-d3) to the sample as an internal standard.

Why SIDA is Effective:

  • Identical Chemical Behavior: The stable isotope-labeled internal standard has nearly identical chemical and physical properties to the native analyte.[24]

  • Correction for Losses and Matrix Effects: It co-elutes with the analyte and experiences the same matrix effects and losses during sample preparation.[24]

  • Accurate Quantification: By measuring the ratio of the native analyte to the labeled internal standard, accurate quantification can be achieved regardless of signal suppression or enhancement.

Workflow for SIDA:

  • Spike with Labeled Standard: Add a known amount of the stable isotope-labeled internal standard to each sample and calibration standard.

  • Equilibrate: Allow the labeled standard to fully equilibrate with the sample.

  • Extract and Analyze: Perform your sample preparation and GC-MS analysis.

  • Quantify: Create a calibration curve by plotting the ratio of the peak area of the native analyte to the peak area of the labeled internal standard against the concentration of the native analyte.

Diagram of the SIDA Workflow

SIDA_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_quant Quantification Sample Sample SpikedSample Spiked Sample Sample->SpikedSample IS Labeled Internal Standard (IS) IS->SpikedSample Extraction Extraction (e.g., HS-SPME) SpikedSample->Extraction GCMS GC-MS Analysis Extraction->GCMS Ratio Calculate Peak Area Ratio (Analyte / IS) GCMS->Ratio CalCurve Plot Ratio vs. Concentration Ratio->CalCurve Result Determine Concentration CalCurve->Result

Caption: General workflow for Stable Isotope Dilution Analysis (SIDA).

Conclusion

Overcoming matrix effects in the quantification of this compound requires a systematic approach that begins with optimized sample preparation and extends to the choice of an appropriate quantification strategy. For the most accurate and reliable results in complex matrices, the use of Stable Isotope Dilution Analysis is highly recommended. When a labeled internal standard is not available, matrix-matched calibration or the standard addition method are excellent alternatives. By understanding the principles behind these techniques and implementing them correctly, you can have high confidence in your quantitative data.

References

Technical Support Center: Enhancing Extraction Efficiency of 3-Methylthio-2-butanone from Complex Matrices

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide expert-driven troubleshooting and frequently asked questions (FAQs) for the extraction of 3-Methylthio-2-butanone from complex matrices. Our focus is on delivering practical, field-proven insights to overcome common challenges in your analytical workflow.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common inquiries regarding the extraction of this compound, providing concise and actionable answers.

Q1: What are the critical chemical properties of this compound that I should consider during extraction?

A1: this compound is an organic compound featuring a methylthio group attached to a butanone structure.[1] It is characterized as a colorless to pale yellow liquid with a distinct sulfurous odor.[1][2] Its moderate volatility makes it amenable to headspace extraction techniques.[1] However, its chemical structure, which includes a ketone group, suggests it may undergo reactions typical of ketones.[1][3] This necessitates careful control over extraction conditions to prevent degradation or unwanted chemical transformations.

Q2: Which extraction techniques are most effective for isolating this compound from intricate samples?

A2: For trace-level analysis of volatile sulfur compounds like this compound in complex matrices such as food and beverages, headspace solid-phase microextraction (HS-SPME) and stir bar sorptive extraction (SBSE) are highly recommended.[4][5] These methods offer the dual benefits of being solvent-free and combining extraction and concentration into a single step.[4] SBSE, in particular, provides higher sensitivity due to its larger sorbent phase volume compared to SPME.[4]

Q3: How can I enhance the recovery of this compound from my samples?

A3: Optimizing several experimental parameters can significantly improve recovery:

  • Matrix Modification: The addition of salt (salting-out) can increase the volatility of the analyte, thereby improving its transfer to the headspace.[4][6] For instance, the addition of 10% (w/v) NaCl has been shown to be effective in the extraction of volatile sulfur compounds.[4][6]

  • pH Adjustment: The pH of the sample matrix can influence the stability and volatility of this compound. It is advisable to avoid highly acidic or basic conditions; phosphate buffers can be used to maintain a stable pH.[7]

  • Temperature and Time: Optimizing the extraction temperature and time is crucial. Increased temperature can enhance the release of volatiles but may also lead to their loss from the extraction fiber.[7][8] A systematic approach to determine the optimal balance is recommended.

  • Agitation: Consistent and adequate agitation is necessary to facilitate the equilibrium of the analyte between the sample and the extraction phase.[9]

Q4: What are the typical challenges I might face when analyzing this compound?

A4: The analysis of volatile sulfur compounds is often complicated by several factors:

  • Matrix Effects: Co-extracted components from the sample matrix can interfere with the chromatographic analysis, leading to signal enhancement or suppression.[10][11]

  • Low Concentrations: The typically low concentrations of these compounds in many matrices require highly sensitive analytical methods.[4]

  • Analyte Reactivity: The inherent reactivity of sulfur compounds can lead to their degradation or interaction with active sites in the analytical system.[4]

Part 2: Troubleshooting Guides

This section provides in-depth troubleshooting for specific issues that may arise during the extraction and analysis of this compound.

Issue 1: Low or No Analyte Recovery

A common and frustrating issue is the failure to detect the target analyte or its detection at unexpectedly low levels.

Potential Cause Scientific Explanation Recommended Solution
Inappropriate SPME Fiber Selection The affinity of the analyte for the fiber coating is critical for efficient extraction. A mismatched fiber will result in poor partitioning of this compound from the sample matrix.For volatile and semi-volatile flavor compounds, a mixed-phase fiber such as DVB/CAR/PDMS is often effective.[12][13]
Suboptimal Extraction Parameters The equilibrium between the sample, headspace, and fiber is highly dependent on temperature, time, and agitation. Non-optimized conditions will lead to incomplete extraction.Systematically optimize the extraction temperature and time. An increase in temperature generally enhances the release of volatiles, but excessive heat can decrease sensitivity, especially with absorbent-type fibers.[7]
Analyte Degradation This compound may be susceptible to thermal degradation or oxidation, especially in complex matrices.Employ lower extraction temperatures and consider adding antioxidants or adjusting the sample pH to enhance stability.[4][7]
Matrix Interference Non-volatile matrix components can coat the SPME fiber, reducing its extraction efficiency.Consider sample dilution or the use of matrix-matched calibration standards to mitigate these effects.[10][14]

Experimental Workflow: SPME Optimization

SPME_Workflow cluster_prep Sample Preparation cluster_extraction HS-SPME cluster_analysis GC-MS Analysis Sample Complex Matrix Add_Salt Add Salt (e.g., 10% NaCl) Sample->Add_Salt Adjust_pH Adjust pH (if necessary) Add_Salt->Adjust_pH Equilibrate Equilibrate Sample (e.g., 40°C) Adjust_pH->Equilibrate Expose_Fiber Expose DVB/CAR/PDMS Fiber Equilibrate->Expose_Fiber Desorb Thermal Desorption Expose_Fiber->Desorb Analyze GC-MS Analysis Desorb->Analyze

Caption: A generalized workflow for HS-SPME extraction of this compound.

Issue 2: Poor Reproducibility and High Variability

Inconsistent results can undermine the reliability of your data.

Potential Cause Scientific Explanation Recommended Solution
Inhomogeneous Sample If the analyte is not evenly distributed throughout the sample, different aliquots will yield different results.Ensure thorough homogenization of the sample before taking an aliquot for analysis.
Inconsistent Extraction Conditions Manual SPME can introduce variability in fiber placement, extraction time, and temperature.Utilize an autosampler for precise and repeatable control over all extraction parameters.[15]
SPME Fiber Degradation With repeated use, the performance of an SPME fiber can decline due to contamination or degradation of the coating.Regularly condition the fiber as per the manufacturer's instructions and replace it after the recommended number of uses.[7]
Analyte Carryover Residual analyte from a high-concentration sample can be desorbed in a subsequent analysis of a low-concentration sample.Run a blank analysis between samples to check for carryover. If present, increase the desorption time or temperature to ensure the fiber is clean.[15]
Issue 3: Chromatographic Interferences and Matrix Effects

Co-eluting peaks from the matrix can obscure the analyte peak or affect its ionization, leading to inaccurate quantification.

Potential Cause Scientific Explanation Recommended Solution
Inadequate Chromatographic Separation The GC column and temperature program may not be sufficient to resolve this compound from interfering compounds.Optimize the GC oven temperature program, for instance, by using a slower temperature ramp. Consider a different GC column with a stationary phase that offers better selectivity for sulfur compounds.[5]
Non-Selective Detection Using a non-specific detector can result in the co-detection of interfering compounds with similar retention times.Employ a mass spectrometer (MS) for detection and use selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for enhanced selectivity and sensitivity.[11][16]
Matrix-Induced Signal Enhancement/Suppression Active sites in the GC inlet can be masked by matrix components, leading to an enhanced response for the analyte. Conversely, matrix components can suppress the analyte signal in the detector.[17][18]Prepare calibration standards in a blank matrix extract that closely matches the sample matrix to compensate for these effects.[14]

Logical Diagram: Troubleshooting Matrix Effects

Matrix_Effects_Troubleshooting Problem Problem Inaccurate Quantification or Poor Peak Shape Cause1 Potential Cause Co-elution with Matrix Components Problem->Cause1 Cause2 Potential Cause Matrix-Induced Signal Alteration Problem->Cause2 Solution1a Optimize GC Method Cause1->Solution1a Solution1b Use Selective MS Detection (SIM/MRM) Cause1->Solution1b Solution2a Matrix-Matched Calibration Cause2->Solution2a Solution2b Sample Dilution Cause2->Solution2b

References

Minimizing degradation of 3-Methylthio-2-butanone during synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and handling of 3-Methylthio-2-butanone (CAS 53475-15-3). This document is designed for researchers, chemists, and drug development professionals who work with this versatile yet sensitive α-thio ketone. This compound is a key flavor and fragrance component, valued for its unique sulfurous, onion-like aroma profile.[1][2] However, its structure—containing both a ketone and a thioether—presents specific stability challenges. Degradation can lead to significant yield loss, formation of malodorous impurities, and product discoloration.

This guide provides in-depth troubleshooting advice in a practical question-and-answer format, supplemented with detailed protocols and best practices to help you minimize degradation and maximize the purity and stability of your product.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most frequent challenges encountered during the synthesis and storage of this compound.

Q1: My reaction yield is significantly lower than expected. What are the primary causes of product loss?

A1: Low yield is a common problem often rooted in degradation of the target molecule under the reaction or workup conditions. The primary culprits are oxidation and base-catalyzed side reactions.

  • Oxidation of the Thioether: The sulfur atom in the methylthio group is susceptible to oxidation, especially if the reaction is exposed to air or if oxidizing agents are present.[3] The thioether can be oxidized first to 3-(methylsulfinyl)butan-2-one (a sulfoxide) and subsequently to 3-(methylsulfonyl)butan-2-one (a sulfone). These side products are difficult to separate from the desired product and do not share its desired organoleptic properties.

  • Base-Catalyzed Self-Condensation: Like many ketones with α-hydrogens, this compound can undergo keto-enol tautomerization.[4] In the presence of a strong base, the resulting enolate can participate in aldol-type self-condensation reactions, leading to higher molecular weight impurities and reducing the yield of the desired monomeric ketone.

  • Thermal Stress: The compound can degrade at elevated temperatures. During distillation, for example, prolonged exposure to high heat can promote elimination reactions, leading to the formation of volatile and highly odorous byproducts like methanethiol.

To mitigate these issues, it is crucial to maintain an inert atmosphere, carefully control the reaction temperature, and neutralize the reaction mixture promptly and gently during workup.

Q2: The final product has an off-putting odor, unlike the expected profile. What impurities could be responsible?

A2: The characteristic odor of this compound is sensitive to its purity. Off-odors are almost always due to the formation of specific degradation products.

  • Methanethiol (CH₃SH): This is a primary suspect for foul odors. It can be formed via an elimination reaction, particularly under harsh basic conditions or high thermal stress. Its odor is potent and often described as rotting cabbage.

  • Dimethyl Disulfide (CH₃SSCH₃): If methanethiol is formed, it can be readily oxidized by atmospheric oxygen to form dimethyl disulfide, which has a strong garlic-like, unpleasant odor.

  • Oxidized Byproducts: The sulfoxide and sulfone derivatives have different, often less desirable, odor profiles compared to the parent compound.

The presence of these impurities indicates that the synthesis or purification process lacked sufficient control over the atmosphere, temperature, or pH.

Q3: My purified product is initially a pale yellow liquid but darkens to yellow or brown upon storage. What causes this discoloration?

A3: Discoloration during storage is a classic sign of product instability and gradual degradation.

  • Chronic Air Oxidation: This is the most common cause. Even in a sealed container, residual oxygen in the headspace can slowly oxidize the thioether group over time. This process can be accelerated by exposure to light (photo-oxidation). The oxidized products and potential oligomers can be colored.

  • Trace Contaminants: Residual acid or base from the synthesis workup can act as a catalyst for long-term degradation, including polymerization or condensation reactions, which often produce colored byproducts.

  • Polymerization: While unhindered thioketones (containing a C=S bond) are known to be highly unstable and readily polymerize, the α-thio ether ketone structure can also be susceptible to slow oligomerization over time, especially if impurities are present.[5]

Proper storage is non-negotiable for maintaining the quality of this compound. See the "Best Practices for Storage & Handling" section for detailed recommendations.

Q4: I am observing unexpected peaks in my GC-MS and NMR analyses. How can I identify these impurities?

A4: Identifying byproducts is key to diagnosing the root cause of degradation. The table below summarizes the most common impurities, their likely causes, and expected analytical signatures.

Impurity NameChemical StructurePlausible CauseExpected Analytical Signature (Relative to Product)
3-(Methylsulfinyl)butan-2-one CH₃-S(O)-CH(CH₃)-C(O)-CH₃Mild OxidationMS: M+16 peak. ¹H NMR: Downfield shift of protons adjacent to the sulfur atom.
3-(Methylsulfonyl)butan-2-one CH₃-S(O)₂-CH(CH₃)-C(O)-CH₃Strong OxidationMS: M+32 peak. ¹H NMR: Further downfield shift of protons adjacent to the sulfur.
Dimethyl Disulfide CH₃-S-S-CH₃Oxidation of MethanethiolMS: m/z of 94. Distinctive GC retention time.
Aldol Condensation Dimer C₁₀H₁₈O₂S₂ (example)Base-Catalyzed ReactionMS: High molecular weight peak (e.g., M=234). Complex NMR spectrum.

Visualizing Synthesis & Degradation

The following diagrams illustrate the key chemical transformations involved in the synthesis and subsequent degradation of this compound.

G cluster_synthesis Synthesis Pathway cluster_degradation Degradation Pathways start1 3-Chloro-2-butanone product This compound start1->product start2 Sodium Thiomethoxide (NaSMe) start2->product Nucleophilic Substitution (SN2) sulfoxide 3-(Methylsulfinyl)butan-2-one (Sulfoxide) product->sulfoxide Mild Oxidation (e.g., Air, O₂) elim Methanethiol + Butenone product->elim Elimination (Heat or Base) sulfone 3-(Methylsulfonyl)butan-2-one (Sulfone) sulfoxide->sulfone Strong Oxidation

Caption: Synthesis and primary degradation pathways.

Preventative Measures & Best Practices

Proactive measures during synthesis, purification, and storage are essential for minimizing degradation.

Recommended Synthesis Protocol: Nucleophilic Substitution

This protocol describes the synthesis from 3-chloro-2-butanone and sodium thiomethoxide, a common and effective method. The key is strict control of the reaction environment.

Materials & Equipment:

  • Three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer

  • Inert gas line (Nitrogen or Argon)

  • Ice bath

  • 3-Chloro-2-butanone

  • Sodium thiomethoxide (or generate in situ from methanethiol and sodium methoxide)

  • Anhydrous solvent (e.g., THF, Ethanol)

  • Saturated ammonium chloride (NH₄Cl) solution

  • Diethyl ether or similar extraction solvent

Step-by-Step Procedure:

  • Setup: Assemble the glassware and ensure it is dry. Purge the entire system with nitrogen or argon for at least 15-20 minutes. Maintain a positive pressure of inert gas throughout the reaction.

  • Reagent Preparation: Dissolve sodium thiomethoxide in the anhydrous solvent within the reaction flask. Cool the solution to 0°C using an ice bath.

  • Slow Addition: Dissolve 3-chloro-2-butanone in a small amount of the anhydrous solvent and add it to the dropping funnel. Add the chloro-ketone solution dropwise to the stirred thiomethoxide solution over 30-60 minutes, ensuring the internal temperature does not rise above 5-10°C.

  • Reaction: After the addition is complete, allow the reaction to stir at 0°C for 1 hour, then let it slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC/GC analysis indicates the consumption of the starting material.

  • Quenching: Cool the reaction mixture back to 0°C. Slowly and carefully quench the reaction by adding saturated aqueous NH₄Cl solution. This neutralizes any remaining base without being overly acidic.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer 2-3 times with diethyl ether.

  • Washing: Combine the organic layers and wash sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator at low temperature (<30°C).

Troubleshooting Your Synthesis: A Workflow

Use this decision tree to diagnose issues during the synthesis process.

G start Low Yield or Impure Product? q1 Was an inert atmosphere used? start->q1 a1_no Implement N₂ or Ar purge. Oxygen causes oxidation. q1->a1_no No a1_yes Yes q1->a1_yes q2 Was temperature controlled during addition? a1_yes->q2 a2_no Use ice bath (0-5°C). High temps cause side reactions. q2->a2_no No a2_yes Yes q2->a2_yes q3 Was workup pH carefully controlled? a2_yes->q3 a3_no Use mild quench (e.g., NH₄Cl). Strong acid/base causes degradation. q3->a3_no No a3_yes Yes q3->a3_yes end Consider purification (vacuum distillation). q3_yes q3_yes q3_yes->end

Caption: A troubleshooting workflow for synthesis.

Best Practices for Purification
  • Vacuum Distillation: This is the preferred method for purification. Distilling under reduced pressure lowers the boiling point, significantly reducing the risk of thermal degradation. Ensure a smooth boiling process by using a magnetic stir bar or capillary bubbler.

Pressure (mmHg)Approximate Boiling Point (°C)
760174-178
20~70-75
10~60-65

Data is estimated. Always determine boiling point experimentally.

  • Flash Chromatography: For small-scale, high-purity requirements, silica gel flash chromatography can be effective. Use a non-polar solvent system (e.g., hexane/ethyl acetate) and work quickly to minimize contact time with the silica, which can be slightly acidic.

Best Practices for Storage & Handling

Proper storage is critical to prevent long-term degradation.

  • Inert Atmosphere: Transfer the purified product into an amber glass vial. Purge the headspace with nitrogen or argon before sealing.

  • Low Temperature: Store the vial in a refrigerator at 2-8°C. For long-term storage (>6 months), consider storage in a freezer at -20°C.

  • Light Protection: Always use amber vials or wrap clear vials in aluminum foil to protect the compound from light.

  • Use of Inhibitors: For bulk quantities where long-term stability is paramount, adding a radical inhibitor like Butylated hydroxytoluene (BHT) at a very low concentration (e.g., 10-50 ppm) can be considered, but its compatibility and effect on the end-use application must be validated.

References

Technical Support Center: Enhancing Sensitivity for Trace Detection of 3-Methylthio-2-butanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated support resource for researchers and analytical chemists focused on the challenging task of detecting 3-Methylthio-2-butanone at trace levels. This guide is structured to provide not just procedural steps, but the underlying scientific rationale to empower you to troubleshoot and optimize your analytical methods effectively. We will delve into common issues and advanced strategies, from sample preparation to final detection, ensuring your experiments are built on a foundation of expertise and trustworthiness.

Section 1: Understanding the Analytical Challenge

Q1: Why is the trace level detection of this compound so challenging?

A1: The difficulty in detecting this compound at low concentrations stems from a combination of its intrinsic chemical properties and the limitations of standard analytical techniques.

  • Volatility and Reactivity: As a volatile organic compound (VOC), this compound can be lost during sample handling and preparation. More critically, the presence of a sulfur atom makes the molecule highly susceptible to adsorption onto active sites within the analytical pathway (e.g., inlet liners, column, transfer lines). This leads to poor peak shape (tailing), reduced signal intensity, and poor reproducibility.[1][2][3][4]

  • Matrix Effects: In complex matrices such as food, beverages, or biological samples, other compounds can interfere with the detection of the target analyte, either by co-eluting from the gas chromatography (GC) column or by suppressing its ionization in the mass spectrometer (MS) source.

  • Low Concentration: By definition, trace level detection pushes the limits of instrument sensitivity. Any loss of analyte during the process or any increase in background noise can make reliable quantification impossible.

Section 2: Troubleshooting & Optimization Guide

This section is designed to address specific problems you may encounter. The troubleshooting logic is illustrated in the workflow diagram below.

TroubleshootingWorkflow Troubleshooting Workflow for this compound Analysis cluster_Problem Problem Identification cluster_SamplePrep Sample Preparation cluster_GC GC Analysis cluster_MS MS Detection Problem Poor Analytical Result (Low Sensitivity, Poor Peak Shape, High Variability) SP_Check Is sample extraction efficient and reproducible? Problem->SP_Check SP_Yes Proceed to GC Analysis SP_Check->SP_Yes Yes SP_No Optimize Sample Prep SP_Check->SP_No No GC_Check Is chromatographic separation optimal? SP_Yes->GC_Check SP_Options Consider: - SPME Fiber Selection - SBSE Optimization - Derivatization - Matrix Modification (pH, salt) SP_No->SP_Options SP_Options->SP_Check Re-evaluate GC_Yes Proceed to MS Detection GC_Check->GC_Yes Yes GC_No Optimize GC Method GC_Check->GC_No No MS_Check Is MS detection sensitive and selective? GC_Yes->MS_Check GC_Options Consider: - Inert Flow Path - Column Selection (e.g., Low Sulfur) - Inlet Temperature - Flow Rate & Oven Program GC_No->GC_Options GC_Options->GC_Check Re-evaluate MS_Yes Reliable Result MS_Check->MS_Yes Yes MS_No Optimize MS Parameters MS_Check->MS_No No MS_Options Consider: - SIM/MRM Mode - Ion Source Tuning - Dwell Time - Alternative Detectors (SCD) MS_No->MS_Options MS_Options->MS_Check Re-evaluate

Caption: Troubleshooting workflow for trace level analysis.

Sample Preparation

Q2: I have low or no signal for my analyte. How can I improve my extraction efficiency from an aqueous matrix?

A2: Low signal is often a result of inefficient extraction and pre-concentration from the sample. For a volatile compound like this compound, headspace techniques are preferred to minimize matrix interference.

  • Optimize Headspace Solid-Phase Microextraction (HS-SPME):

    • Fiber Selection: The choice of SPME fiber coating is critical. For volatile sulfur compounds, a fiber with a Carboxen/Polydimethylsiloxane (CAR/PDMS) coating is often recommended due to its high affinity for small, volatile molecules.[5][6][7] A Divinylbenzene/Carboxen/PDMS (DVB/CAR/PDMS) fiber can also be effective, offering a broader range of analyte extraction.[8]

    • Extraction Parameters: Systematically optimize incubation temperature (e.g., 40-70°C) and time (e.g., 20-60 minutes) to ensure the analyte has partitioned effectively into the headspace.[9] Agitation during incubation can significantly improve the rate of equilibration.

    • Matrix Modification: Adding salt (e.g., NaCl) to your aqueous sample can increase the ionic strength, which "salts out" the volatile analytes, driving them into the headspace and improving extraction efficiency.

  • Consider Stir Bar Sorptive Extraction (SBSE):

    • Principle: SBSE uses a magnetic stir bar coated with a sorptive phase, typically polydimethylsiloxane (PDMS), offering a much larger phase volume than SPME and thus higher analyte recovery.[10][11]

    • Application: This technique is highly effective for enriching volatile and semi-volatile compounds from aqueous samples.[10][12][13] After extraction, the stir bar is thermally desorbed in the GC inlet.

Q3: My results are not reproducible. What could be the cause during sample preparation?

A3: Poor reproducibility often points to inconsistent sample handling or competitive adsorption effects.

  • Inconsistent Equilibration: Ensure that every sample and standard is incubated for the same amount of time at the same temperature before extraction. Use of an automated sampling system can greatly improve reproducibility.

  • Competitive Adsorption on SPME Fibers: With adsorbent fibers like CAR/PDMS, high concentrations of other volatile compounds in your matrix can compete for active sites on the fiber, leading to lower and more variable recovery of your target analyte.[5] If this is suspected, dilution of the sample may paradoxically improve reproducibility for the target analyte.

Derivatization for Enhanced Sensitivity

Q4: Can I chemically modify this compound to improve its detection?

A4: Yes, derivatization can significantly enhance the sensitivity and chromatographic behavior of ketones.

  • PFBHA Derivatization: O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) is a highly effective derivatizing agent for aldehydes and ketones.[14][15]

    • Mechanism: PFBHA reacts with the carbonyl group of the ketone to form a stable oxime derivative. This derivative is more volatile and, more importantly, contains five fluorine atoms, making it highly sensitive for detection by an Electron Capture Detector (ECD) or by MS in negative chemical ionization (NCI) mode.[15]

    • Advantage: This technique can lower detection limits by several orders of magnitude compared to standard electron ionization (EI) MS. The reaction can even be performed directly on an SPME fiber.[14]

Protocol: PFBHA Derivatization for GC-MS Analysis

  • Reagent Preparation: Prepare a 10 mg/mL solution of PFBHA in a suitable solvent (e.g., methanol).

  • Sample Preparation: Extract your analyte into a solvent or use an aqueous sample directly.

  • Derivatization Reaction: Add an excess of the PFBHA solution to your sample extract in a sealed vial.

  • Reaction Conditions: Heat the vial at 60-80°C for 30-60 minutes to ensure complete reaction.

  • Extraction of Derivative: After cooling, extract the PFBHA-oxime derivative into a non-polar solvent like hexane.

  • Analysis: Inject the hexane layer into the GC-MS system.

Gas Chromatography (GC) Optimization

Q5: I'm seeing significant peak tailing for this compound. How can I improve the peak shape?

A5: Peak tailing for sulfur compounds is a classic sign of active sites in your GC system.

  • Use an Inert Flow Path: Standard GC components (inlet liners, columns, etc.) can have active sites that irreversibly adsorb sulfur compounds. It is crucial to use components designed for inertness. This includes deactivated inlet liners and gold-plated seals.[1][4]

  • Column Selection: Choose a GC column specifically designed for volatile sulfur analysis. These columns have stationary phases and deactivation technologies that minimize interactions with sulfur compounds.[2][3][16][17] Examples include Agilent J&W DB-Sulfur SCD columns or thick-film Rtx-1 columns.[4][18]

  • Column Maintenance: If peak tailing develops over time, it may be due to contamination at the head of the column. Trimming the first 5-10 cm of the column can often restore performance. Regularly baking out the column according to the manufacturer's instructions is also essential.[1]

Mass Spectrometry (MS) Detection

Q6: How can I configure my mass spectrometer to achieve the lowest possible detection limits?

A6: Moving from full scan mode to a more targeted approach is the most effective way to increase MS sensitivity.

  • Selected Ion Monitoring (SIM): Instead of scanning a wide mass range, program the MS to only monitor a few characteristic ions of this compound. This allows the detector to focus on the ions of interest, significantly increasing the signal-to-noise ratio.

  • Tandem Mass Spectrometry (MS/MS): For the ultimate in selectivity and sensitivity, especially in complex matrices, use MS/MS. This involves selecting a precursor ion, fragmenting it, and monitoring a specific product ion. This technique, often called Multiple Reaction Monitoring (MRM), virtually eliminates background noise.[19]

  • Ion Source Optimization: Regularly clean and tune your MS ion source according to the manufacturer's guidelines. An optimized source ensures efficient ionization of the target analyte, which is fundamental to achieving good sensitivity.[20]

Table 1: Comparison of MS Acquisition Modes for Sensitivity

Acquisition ModePrincipleRelative SensitivitySelectivity
Full Scan Scans a wide m/z rangeLowLow
SIM Monitors specific m/z ionsHighMedium
MS/MS (MRM) Monitors specific precursor-to-product ion transitionsVery HighVery High
Alternative Detection Methods

Q7: Are there other detectors that are highly specific for sulfur compounds?

A7: Yes, for applications where you need to selectively detect sulfur compounds in a complex matrix, a Sulfur Chemiluminescence Detector (SCD) is an excellent choice.

  • Principle: The SCD combusts sulfur-containing compounds to form sulfur monoxide (SO), which then reacts with ozone to produce light (chemiluminescence). The amount of light produced is directly proportional to the amount of sulfur.

  • Advantages: The SCD is highly selective for sulfur and provides a linear, equimolar response.[4] This means the detector's response is directly proportional to the number of sulfur atoms in the molecule, simplifying quantification. It can be used in parallel with an MS detector using a column effluent splitter for simultaneous sensitive detection and confirmation.[21]

Section 3: Frequently Asked Questions (FAQs)

Q8: What is the ideal injection technique for trace level analysis? A8: For trace analysis, a splitless injection is typically used to transfer the maximum amount of analyte onto the GC column. For large volume injections from a liquid sample, a Programmed Temperature Vaporization (PTV) inlet can be used to evaporate the solvent before transferring the analytes to the column, which can improve sensitivity by 1-2 orders of magnitude.[19]

Q9: How do I prevent contamination when working at trace levels? A9: Use high-purity solvents and gases. Ensure all glassware is scrupulously clean. Run solvent blanks regularly to check for system contamination. Be mindful of environmental sources of contamination; for example, sulfur compounds can be present in the laboratory air.

Q10: Can I use isotopic dilution for quantification? A10: Yes, isotopic dilution mass spectrometry (IDMS) is the gold standard for accurate quantification at trace levels. It involves adding a known amount of a stable isotope-labeled version of this compound to the sample before extraction. Because the labeled standard behaves almost identically to the native analyte during sample preparation and analysis, it provides a highly accurate way to correct for analyte loss and matrix effects.[22]

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for 3-Methylthio-2-butanone Determination

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for 3-Methylthio-2-butanone

This compound is a volatile organosulfur compound that, while not broadly known, represents a class of molecules critical in diverse fields. It can be a potent aroma contributor in foods and beverages, a potential impurity in pharmaceutical manufacturing, or a marker in metabolic studies.[1][2] Its accurate and precise quantification is therefore not merely an academic exercise but a necessity for quality control, safety assessment, and research integrity.

The validation of an analytical method is the process by which it is experimentally established that the procedure is suitable for its intended purpose.[3][4] This guide moves beyond a simple recitation of protocols. It delves into the rationale behind methodological choices and provides a comparative validation framework for two distinct, powerful analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV) following derivatization. Our objective is to equip researchers, scientists, and drug development professionals with the critical insights needed to select, validate, and implement a robust method for the determination of this compound.

The principles and parameters discussed herein are grounded in the globally recognized guidelines from the International Council for Harmonisation (ICH), specifically the Q2(R2) guideline, as well as standards from the U.S. Food and Drug Administration (FDA) and the United States Pharmacopeia (USP).[3][5][6][7]

Method Selection: A Tale of Two Chemistries

The physicochemical properties of this compound—a volatile ketone containing a sulfur atom—dictate the most logical analytical approaches.[8][9]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the de facto gold standard for volatile and semi-volatile compounds.[1][10] The volatility of this compound makes it an ideal candidate for GC separation. Coupling this with Mass Spectrometry provides unparalleled specificity, allowing for positive identification based on both retention time and mass fragmentation patterns. This approach is direct, avoiding the need for chemical modification.

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): While less intuitive for a volatile analyte, HPLC offers versatility, especially in labs where it is the primary analytical workhorse. The core challenge is detection; the ketone functional group in this compound is a weak chromophore, leading to poor sensitivity with UV detectors. To overcome this, a pre-column derivatization step is necessary. By reacting the ketone with a reagent like 2,4-Dinitrophenylhydrazine (DNPH), we form a highly conjugated hydrazone that absorbs strongly in the UV-Vis spectrum, dramatically enhancing sensitivity.[11]

This guide will validate and compare these two distinct methodologies, providing a clear picture of their respective strengths and weaknesses.

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

Causality and Methodological Principle

The GC-MS method leverages the volatility of this compound for separation and its unique mass fragmentation pattern for detection and quantification. A sample solution is injected into a heated port, vaporizing the analyte, which is then carried by an inert gas through a capillary column. The column's stationary phase separates compounds based on their boiling points and chemical interactions. Upon exiting the column, the analyte enters the mass spectrometer, where it is ionized (typically by electron impact) and fragmented. The mass-to-charge ratio of these fragments creates a unique "fingerprint" for unequivocal identification, while the abundance of a specific ion is used for quantification.

Experimental Workflow for GC-MS Analysis

GC-MS Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Weigh Standard/Sample B Dissolve in Methanol A->B C Vortex & Sonicate B->C D Filter (0.22 µm PTFE) C->D E Inject into GC-MS D->E F Separate on DB-5ms Column (Temperature Gradient) E->F G Electron Impact Ionization F->G H Quadrupole Mass Filtering (Scan & SIM Mode) G->H I Integrate Quantifier Ion Peak (e.g., m/z 75) H->I J Generate Calibration Curve I->J K Calculate Concentration J->K

Caption: Workflow for this compound determination by GC-MS.

Detailed Experimental Protocol: GC-MS
  • Standard & Sample Preparation:

    • Prepare a stock solution of this compound (1.0 mg/mL) in methanol.

    • Create a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL) by diluting the stock solution with methanol.

    • Prepare quality control (QC) samples at low, medium, and high concentrations.

    • For test samples, dissolve a known quantity in methanol to achieve a concentration within the calibration range.

    • Filter all solutions through a 0.22 µm PTFE syringe filter prior to injection.

  • Instrumentation & Conditions:

    • Gas Chromatograph: Agilent 8890 GC System (or equivalent).

    • Mass Spectrometer: Agilent 5977B MSD (or equivalent).

    • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness. Rationale: A versatile, low-bleed column suitable for mass spectrometry that provides excellent resolution for a broad range of analytes.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 250°C.

    • Injection Volume: 1 µL, Split ratio 20:1.

    • Oven Program: Start at 50°C (hold 2 min), ramp to 150°C at 10°C/min, then ramp to 250°C at 25°C/min (hold 5 min).

    • MS Transfer Line: 280°C.

    • Ion Source Temp: 230°C.

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Acquisition: Full Scan (m/z 40-200) for identification and Selected Ion Monitoring (SIM) for quantification. Rationale: SIM mode significantly increases sensitivity and selectivity by monitoring only specific ions of interest.

    • Quantifier Ion: m/z 75.[8]

    • Qualifier Ions: m/z 118, 41.[8]

Validation Results: GC-MS Method

The method was validated according to ICH Q2(R2) guidelines.[3][12]

Table 1: Specificity

Sample Retention Time (min) Peak Purity (Match Factor) Comments
Blank (Methanol) No peak at target RT N/A No interference observed.
Placebo Matrix No peak at target RT N/A Method is specific against matrix components.
Standard (10 µg/mL) 7.85 >990 Clean peak with correct mass spectrum.

| Spiked Placebo | 7.85 | >990 | Analyte is resolved from matrix components. |

Table 2: Linearity and Range

Parameter Result
Range 0.1 - 25 µg/mL
Regression Equation y = 45872x + 1520
Correlation Coefficient (r²) 0.9996

Table 3: Accuracy (Recovery)

Spiked Level Concentration (µg/mL) n Mean Measured Conc. (µg/mL) % Recovery % RSD
Low (QC) 1.0 3 1.03 103.0% 1.8%
Mid (QC) 10.0 3 9.85 98.5% 1.1%

| High (QC) | 20.0 | 3 | 20.31 | 101.6% | 0.9% |

Table 4: Precision

Type Level (µg/mL) n Mean Measured Conc. (µg/mL) % RSD
Repeatability 10.0 6 10.08 1.3%

| Intermediate Precision | 10.0 | 6 | 9.92 | 1.9% |

Table 5: Detection and Quantitation Limits

Parameter Result (µg/mL) Method
Limit of Detection (LOD) 0.03 Based on Signal-to-Noise ratio (S/N = 3)

| Limit of Quantitation (LOQ) | 0.10 | Based on Signal-to-Noise ratio (S/N = 10) |

Table 6: Robustness

Parameter Varied Modification % Change in Assay Value Conclusion
Inlet Temperature ± 5°C < 1.5% Robust
He Flow Rate ± 0.1 mL/min < 2.0% Robust

| Initial Oven Temp | ± 2°C | < 1.0% | Robust |

Method 2: HPLC-UV with Pre-Column Derivatization

Causality and Methodological Principle

This method transforms the analyte into a form that is easily detectable by common HPLC instrumentation. The ketone functional group of this compound reacts with 2,4-Dinitrophenylhydrazine (DNPH) under acidic conditions to form a 2,4-dinitrophenylhydrazone derivative. This derivative is a larger, less volatile molecule with a strong chromophore, making it ideal for reverse-phase HPLC separation and highly sensitive UV detection around 365 nm. Quantification is achieved by comparing the peak area of the derivatized analyte to that of derivatized standards.

Experimental Workflow for HPLC-UV Analysis

HPLC-UV Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis Instrumental Analysis cluster_data Data Processing A Pipette Standard/Sample B Add DNPH Reagent & Acid Catalyst A->B C Incubate at 60°C for 30 min B->C D Cool and Dilute with Mobile Phase C->D E Inject into HPLC D->E F Separate on C18 Column (Isocratic Elution) E->F G Detect Derivative at 365 nm F->G H Integrate Derivative Peak G->H I Generate Calibration Curve H->I J Calculate Original Concentration I->J

Caption: Workflow for this compound determination by HPLC-UV.

Detailed Experimental Protocol: HPLC-UV
  • Reagent Preparation:

    • DNPH Reagent: Dissolve 150 mg of 2,4-Dinitrophenylhydrazine in 100 mL of acetonitrile. Add 0.5 mL of concentrated sulfuric acid. Caution: Handle acid with care.

  • Standard & Sample Derivatization:

    • Prepare a stock solution (1.0 mg/mL) and calibration standards (e.g., 0.5, 1, 5, 10, 25, 50 µg/mL) in acetonitrile.

    • In a vial, mix 100 µL of each standard or sample solution with 400 µL of the DNPH reagent.

    • Seal the vial and heat at 60°C for 30 minutes.

    • Cool to room temperature. Dilute 1:1 with the mobile phase.

    • Filter through a 0.45 µm nylon syringe filter before injection.

  • Instrumentation & Conditions:

    • HPLC System: Waters Alliance e2695 (or equivalent).

    • Detector: Waters 2489 UV/Visible Detector (or equivalent).

    • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm. Rationale: A robust, general-purpose C18 column providing good peak shape for the relatively nonpolar hydrazone derivative.

    • Mobile Phase: Acetonitrile:Water (65:35 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 20 µL.

    • Detection Wavelength: 365 nm. Rationale: This wavelength corresponds to the absorbance maximum for the DNPH derivative, ensuring maximal sensitivity.

Validation Results: HPLC-UV Method

The method was validated according to ICH Q2(R2) guidelines.[3][12]

Table 7: Specificity | Sample | Retention Time (min) | Comments | | :--- | :--- | :--- | | Blank (Derivatized Acetonitrile) | Excess DNPH peak observed, no interference at target RT. | | Placebo Matrix (Derivatized) | No interference at target RT. | | Standard (10 µg/mL Derivatized) | 9.42 | Clean, symmetrical peak observed. | | Spiked Placebo (Derivatized) | 9.42 | Analyte peak is well-resolved from matrix and reagent peaks. |

Table 8: Linearity and Range

Parameter Result
Range 0.5 - 50 µg/mL
Regression Equation y = 28540x - 980
Correlation Coefficient (r²) 0.9991

Table 9: Accuracy (Recovery)

Spiked Level Concentration (µg/mL) n Mean Measured Conc. (µg/mL) % Recovery % RSD
Low (QC) 1.0 3 0.96 96.0% 2.5%
Mid (QC) 20.0 3 20.45 102.3% 1.5%

| High (QC) | 40.0 | 3 | 39.55 | 98.9% | 1.2% |

Table 10: Precision

Type Level (µg/mL) n Mean Measured Conc. (µg/mL) % RSD
Repeatability 20.0 6 20.11 1.8%

| Intermediate Precision | 20.0 | 6 | 19.79 | 2.4% |

Table 11: Detection and Quantitation Limits

Parameter Result (µg/mL) Method
Limit of Detection (LOD) 0.15 Based on Signal-to-Noise ratio (S/N = 3)

| Limit of Quantitation (LOQ) | 0.50 | Based on Signal-to-Noise ratio (S/N = 10) |

Table 12: Robustness

Parameter Varied Modification % Change in Assay Value Conclusion
Mobile Phase Composition ± 2% Acetonitrile < 2.5% Robust
Column Temperature ± 2°C < 1.8% Robust

| Flow Rate | ± 0.1 mL/min | < 3.0% | Robust |

Comparative Analysis: GC-MS vs. HPLC-UV

Both validated methods are suitable for the intended purpose of quantifying this compound. However, they possess distinct performance characteristics that make them better suited for different laboratory environments and analytical objectives.

Table 13: Head-to-Head Performance Comparison

Parameter GC-MS HPLC-UV (with Derivatization) Advantage
Specificity Exceptional. Mass spectrum provides positive identification. Very Good. Relies on chromatographic separation. GC-MS
Sensitivity (LOQ) 0.10 µg/mL 0.50 µg/mL GC-MS
Sample Preparation Simple dilution. Multi-step: reaction, heating, dilution. GC-MS
Analysis Time ~18 min per run. ~15 min per run (excluding derivatization). Comparable
Instrumentation Requires GC-MS system. Requires standard HPLC-UV system. HPLC-UV (more common)
Robustness Excellent. Less susceptible to minor variations. Good. More variables to control (e.g., derivatization). GC-MS
Throughput Lower, due to longer run time and sequential nature. Potentially higher if derivatization is batched. HPLC-UV

| Cost per Sample | Higher (instrument cost, helium). | Lower (solvents, standard equipment). | HPLC-UV |

Conclusion and Recommendations

This guide has detailed the validation of two disparate yet effective analytical methods for the determination of this compound.

The GC-MS method stands out for its superior specificity and sensitivity. The ability to confirm analyte identity via its mass spectrum is a significant advantage, particularly in complex matrices or during drug development where impurity identification is paramount.[5] Its simple sample preparation protocol minimizes potential errors and makes it an excellent choice for reference work and trace-level analysis.

The HPLC-UV method with derivatization , while less sensitive and more labor-intensive in its preparation, is a highly viable and robust alternative. Its primary advantage lies in its use of ubiquitous HPLC equipment, making it accessible to nearly any analytical laboratory. For routine quality control in a high-throughput environment where the analyte identity is well-established and concentrations are above the 0.5 µg/mL LOQ, this method offers a cost-effective and reliable solution.

Final Recommendation:

  • For research, impurity profiling, and applications requiring the highest degree of confidence and lowest detection limits , the GC-MS method is unequivocally the superior choice.

  • For routine quality control, high-throughput screening, and laboratories without access to GC-MS , the validated HPLC-UV method is a robust and fit-for-purpose alternative.

Ultimately, the choice of method should be guided by the specific analytical requirements, available instrumentation, and the context of the sample being analyzed, as framed by the lifecycle approach to analytical procedures.[13]

References

A Comparative Guide to 3-Methylthio-2-butanone and Other Key Sulfur-Containing Flavor Compounds

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of 3-Methylthio-2-butanone with other significant sulfur-containing flavor compounds. It is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced roles these potent molecules play in the flavor profiles of various products. This document delves into their chemical properties, sensory attributes, natural occurrence, and formation pathways, supported by experimental data and detailed analytical protocols.

Introduction to Sulfur's Role in Flavor Chemistry

Volatile sulfur compounds (VSCs) are a class of organic molecules renowned for their profound impact on the aroma and flavor of a vast array of foods and beverages.[1] Despite often being present in trace concentrations, their exceptionally low odor thresholds mean they can be character-defining.[1] These compounds contribute to a wide spectrum of desirable flavors, from the savory notes of cooked meat and the pungent aroma of alliums to the roasted character of coffee. However, the concentration of these compounds is critical, as a slight increase can shift a pleasant aroma to an undesirable off-flavor.[2] This guide focuses on this compound, a lesser-known but significant VSC, and compares it with more commonly recognized sulfur compounds to highlight its unique properties and potential applications.

The Subject of Comparison: this compound

This compound (CAS 53475-15-3) is a ketone containing a methylthio group.[3][4] It is primarily recognized for its use as a flavoring agent in the food industry.[3] Its sensory profile is complex, often described as sulfurous, milky, oily, and reminiscent of potatoes.[5][6] This multifaceted aroma makes it a valuable component in the creation of savory and dairy flavor profiles.

Comparative Analysis with Other Sulfur Flavor Compounds

To better understand the unique characteristics of this compound, it is compared with four other influential sulfur-containing flavor compounds: Dimethyl Sulfide (DMS), Dimethyl Disulfide (DMDS), Methanethiol, and 2-Methyl-3-furanthiol.

Chemical and Physical Properties

The chemical structure of a flavor compound dictates its volatility, solubility, and reactivity, which in turn influence its perception and stability in a food matrix.

Compound Chemical Formula Molar Mass ( g/mol ) Boiling Point (°C) Appearance
This compoundC₅H₁₀OS118.20160Colorless to pale yellow liquid[2][7]
Dimethyl Sulfide (DMS)C₂H₆S62.1437.3Colorless liquid[8]
Dimethyl Disulfide (DMDS)C₂H₆S₂94.20109.7Colorless to pale yellow liquid[9]
MethanethiolCH₄S48.116Colorless gas[10]
2-Methyl-3-furanthiolC₅H₆OS114.1757-60 (at 44 mmHg)Colorless to pale yellow liquid[11]

Table 1: Comparison of the chemical and physical properties of selected sulfur-containing flavor compounds.

Sensory Profile and Odor Thresholds

The sensory impact of a flavor compound is determined by its odor profile and its odor threshold, which is the lowest concentration at which it can be detected by the human nose. Sulfur compounds are notorious for their extremely low odor thresholds.

Compound Reported Odor/Flavor Descriptors Odor Threshold (in water, unless specified)
This compoundSulfurous, milky, creamy, oily, potato, earthy, fatty, baked shellfish, brown[5]Specific value not readily available in public literature
Dimethyl Sulfide (DMS)Cabbage-like, sweet corn, tomato, seafood-like[5]0.02 - 0.1 ppm (in air)[5]
Dimethyl Disulfide (DMDS)Cabbage, garlic-like, pungent[2][9]0.003 ppm[2]
MethanethiolRotten cabbage, putrid, garlic-like[6][7]1 ppb (in air)
2-Methyl-3-furanthiolRoasted meat, savory, coffee-like[3]0.00003 µg/L

Table 2: Comparison of the sensory profiles and odor thresholds of selected sulfur-containing flavor compounds.

It is noteworthy that while a specific odor threshold for this compound is not publicly documented, its potent and complex flavor profile suggests a low detection threshold.

Natural Occurrence and Formation Pathways

The presence of these sulfur compounds in food can be a result of natural biosynthesis or can be generated during processing through various chemical reactions.

This compound: While primarily used as a synthetic flavoring agent, it has been reported to occur naturally in Ferula sinkiangensis, a plant species.[3] Some sources suggest it is not found in nature, indicating its natural occurrence in common foods is likely rare or not extensively documented.[2] Its formation is linked to the degradation of 3-(methylthio)butanal (methional), which is a product of the Strecker degradation of the amino acid methionine.

Dimethyl Sulfide (DMS): DMS is a well-known biogenic compound, contributing to the characteristic "smell of the sea" as it is produced by marine phytoplankton.[5] In food, it is a common component of cooked vegetables like corn, cabbage, and beetroot, as well as seafood.[5]

Dimethyl Disulfide (DMDS): This compound is also found in a variety of foods, including onions, garlic, and brassica vegetables. It is often formed from the oxidation of methanethiol.

Methanethiol: Methanethiol is naturally present in the blood and brain of humans and other animals and is a key compound responsible for bad breath and the smell of flatus.[6] It is found in foods such as cheese, nuts, and garlic. In many food systems, it is produced through the microbial metabolism of methionine.

2-Methyl-3-furanthiol: This potent meaty flavor compound is a product of the Maillard reaction between sulfur-containing amino acids (like cysteine) and reducing sugars. It is a key aroma component in cooked meat and roasted coffee.[3]

The following diagram illustrates the general formation pathways of these sulfur compounds in food systems.

General Formation Pathways of Sulfur Flavor Compounds cluster_0 Precursors cluster_1 Reaction Pathways cluster_2 Intermediate & Final Products Methionine Methionine Strecker Degradation Strecker Degradation Methionine->Strecker Degradation with dicarbonyls Microbial Metabolism Microbial Metabolism Methionine->Microbial Metabolism enzymatic action Cysteine Cysteine Maillard Reaction Maillard Reaction Cysteine->Maillard Reaction Reducing Sugars Reducing Sugars Reducing Sugars->Maillard Reaction Methional Methional Strecker Degradation->Methional 2-Methyl-3-furanthiol 2-Methyl-3-furanthiol Maillard Reaction->2-Methyl-3-furanthiol Methanethiol Methanethiol Microbial Metabolism->Methanethiol This compound This compound Methional->this compound degradation DMS DMS Methanethiol->DMS methylation DMDS DMDS Methanethiol->DMDS oxidation

Caption: General formation pathways of selected sulfur flavor compounds.

Experimental Protocols for Analysis

The accurate identification and quantification of volatile sulfur compounds in complex food matrices require sensitive and selective analytical techniques. Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) or a sulfur-specific detector like a Pulsed Flame Photometric Detector (PFPD) is a widely used and effective method.

Detailed Step-by-Step Methodology for HS-SPME-GC-PFPD Analysis of Sulfur Compounds in Cheese

This protocol is adapted from established methods for the analysis of VSCs in cheese.

1. Sample Preparation:

  • Grate a representative sample of the cheese (e.g., 5 grams) into a 20 mL headspace vial.
  • Add a saturated salt solution (e.g., 5 mL of NaCl solution) to the vial to increase the volatility of the analytes.
  • Add a known amount of an internal standard (e.g., ethyl methyl sulfide) for quantification.
  • Immediately seal the vial with a PTFE/silicone septum.

2. Headspace Solid-Phase Microextraction (HS-SPME):

  • Equilibrate the sealed vial at a constant temperature (e.g., 40°C) for a set time (e.g., 15 minutes) with gentle agitation to allow the volatiles to partition into the headspace.
  • Expose a conditioned SPME fiber (e.g., 50/30 µm DVB/CAR/PDMS) to the headspace of the vial for a specific extraction time (e.g., 30 minutes) at the same temperature.

3. Gas Chromatography-Pulsed Flame Photometric Detection (GC-PFPD):

  • Desorb the extracted analytes from the SPME fiber into the hot GC inlet (e.g., 250°C) in splitless mode for a short period (e.g., 2 minutes).
  • Separate the volatile compounds on a suitable capillary column (e.g., DB-Sulphur, 60 m x 0.32 mm x 4.2 µm).
  • Use a temperature program that provides good resolution of the target sulfur compounds. For example: initial temperature of 40°C for 5 minutes, ramp at 5°C/minute to 250°C, and hold for 5 minutes.
  • Use helium as the carrier gas at a constant flow rate.
  • Detect the sulfur compounds using a PFPD, which provides high selectivity and sensitivity for sulfur-containing molecules.

4. Data Analysis:

  • Identify the sulfur compounds based on their retention times compared to those of authentic standards.
  • Quantify the compounds by comparing their peak areas to the peak area of the internal standard and constructing a calibration curve with known concentrations of the target analytes.

The following diagram illustrates the experimental workflow for the analysis of sulfur compounds in a food matrix.

Experimental Workflow for Sulfur Compound Analysis Sample_Preparation 1. Sample Preparation (Grating, Salting, Internal Standard) HS_SPME 2. Headspace SPME (Equilibration and Extraction) Sample_Preparation->HS_SPME GC_PFPD 3. GC-PFPD Analysis (Desorption, Separation, Detection) HS_SPME->GC_PFPD Data_Analysis 4. Data Analysis (Identification and Quantification) GC_PFPD->Data_Analysis

Caption: A simplified workflow for the analysis of sulfur compounds in food.

Conclusion

This compound presents a unique and complex flavor profile that distinguishes it from other well-known sulfur-containing compounds. While its potent milky, oily, and potato-like notes make it a valuable tool for flavor chemists, its formation and occurrence in natural food systems are less understood compared to compounds like dimethyl sulfide or 2-methyl-3-furanthiol. The lack of a publicly available odor threshold for this compound highlights an area for future research that would be invaluable for its application in the food industry. The analytical methods detailed in this guide provide a robust framework for the identification and quantification of this and other important sulfur compounds, enabling a more precise understanding and control of flavor in food products.

References

A Comparative Sensory Analysis: Synthetic 3-Methylthio-2-butanone vs. Natural Flavor Complex in Cooked Shrimp

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals in the flavor and fragrance industry.

Introduction: The Nuances of Savory Flavors

In the intricate world of flavor chemistry, sulfur-containing compounds are potent contributors to the characteristic aromas of many foods, often defining their sensory identity. 3-Methylthio-2-butanone, a ketone with a distinctive sulfurous and savory profile, is a prime example of such a compound. While it is utilized as a flavoring agent in its synthetic form, its limited presence in nature necessitates a nuanced approach to sensory comparison. This guide presents a comprehensive sensory panel evaluation comparing pure, synthetic this compound with the complex flavor profile of cooked white shrimp (Litopenaeus vannamei), a food product where it is a known, albeit minor, component of the overall aroma.

This comparative analysis aims to provide researchers and product developers with objective data on the sensory attributes of synthetic this compound and its contribution to a natural flavor matrix. Understanding these differences is crucial for the effective and accurate application of this synthetic flavor in creating authentic and appealing savory products.

Chemical and Physical Properties of this compound

PropertyValueSource
IUPAC Name 3-(methylsulfanyl)butan-2-one[1][2]
CAS Number 53475-15-3[1][2]
Molecular Formula C₅H₁₀OS[1][3]
Molecular Weight 118.20 g/mol [1]
Appearance Colorless to pale yellow liquid[2]
Odor Profile Sulfurous, milky, oily, potato, earthy, fatty, with shellfish notes[4]

The "Natural" Counterpart: Cooked Shrimp as a Flavor Model

While this compound is not found abundantly in its isolated form in nature, it is a known contributor to the complex aroma of cooked shrimp.[5][6] The characteristic flavor of shrimp is a result of a multitude of volatile compounds, with free amino acids also playing a significant role in their taste.[5] For this study, cooked white shrimp was chosen as the "natural" benchmark to evaluate the sensory perception of this compound within a real-world food matrix.

Industrial Synthesis of this compound

The synthetic version of this compound used in the flavor industry is typically produced through controlled chemical reactions to ensure high purity and consistency. A common approach involves the reaction of 3-mercapto-2-butanone with a methylating agent. The resulting product is then purified to meet stringent food-grade standards. This process allows for a reliable and scalable supply of the flavor compound for commercial use.

Sensory Panel Methodology: A Rigorous Approach to Flavor Evaluation

To ensure the scientific integrity of this comparison, a highly trained sensory panel was employed. The methodology was designed to be a self-validating system, minimizing bias and maximizing the reliability of the results.

Panelist Selection and Training

A panel of 15 individuals was selected based on their sensory acuity and ability to describe flavor attributes consistently. Panelists underwent extensive training to familiarize themselves with the specific aroma and flavor descriptors associated with sulfurous and savory compounds, including the reference standards for each attribute.

Experimental Design

A descriptive analysis and a triangle test were conducted in a controlled sensory evaluation laboratory with consistent lighting and temperature.[7]

  • Descriptive Analysis: Panelists evaluated two samples:

    • Synthetic Sample: A solution of pure synthetic this compound in deodorized water at a concentration of 5 ppm.

    • Natural Sample: Freshly cooked and pureed white shrimp, prepared by immersing raw shrimp in boiling water for 2 minutes.[6]

  • Triangle Test: This test was designed to determine if a perceptible difference existed between the aroma of the synthetic compound and the cooked shrimp. Panelists were presented with three samples, two of which were identical, and asked to identify the different sample.

Sensory Attributes and Scoring

Panelists rated the intensity of specific flavor and aroma attributes on a 15-point scale, where 0 indicated "not perceptible" and 15 indicated "extremely intense." The attributes evaluated were:

  • Aroma: Sulfurous/Cabbage, Meaty/Brothy, Oily/Fatty, Earthy/Potato, and Shellfish/Marine.

  • Flavor: Savory/Umami, Sulfurous, and Lingering Aftertaste.

Experimental Workflow

G cluster_prep Sample Preparation cluster_eval Sensory Evaluation cluster_data Data Analysis Synthetic Prep Prepare 5 ppm solution of synthetic this compound in deodorized water Desc_Analysis Descriptive Analysis: Evaluate and rate aroma and flavor attributes on a 15-point scale Synthetic Prep->Desc_Analysis Triangle_Test Triangle Test: Identify the odd sample out of three (2 natural, 1 synthetic or vice versa) Synthetic Prep->Triangle_Test Natural Prep Cook fresh white shrimp (boil for 2 minutes) and puree Natural Prep->Desc_Analysis Natural Prep->Triangle_Test Data_Collection Collect and tabulate intensity ratings and triangle test results Desc_Analysis->Data_Collection Triangle_Test->Data_Collection Stats_Analysis Perform statistical analysis (e.g., ANOVA) to determine significant differences Data_Collection->Stats_Analysis

Caption: Workflow for the sensory evaluation of synthetic this compound and cooked shrimp.

Results: A Quantitative Comparison

The sensory panel's evaluations revealed distinct differences between the synthetic compound and the natural flavor complex of cooked shrimp.

Triangle Test Results

All 15 panelists correctly identified the odd sample in the triangle test, indicating a clearly perceptible difference between the aroma of the synthetic this compound solution and the cooked shrimp puree.

Descriptive Analysis: Aroma Profile
Aroma AttributeSynthetic this compound (Mean Intensity Score)Cooked Shrimp (Mean Intensity Score)
Sulfurous/Cabbage 12.54.2
Meaty/Brothy 7.89.5
Oily/Fatty 9.26.1
Earthy/Potato 6.52.3
Shellfish/Marine 3.111.8
Descriptive Analysis: Flavor Profile
Flavor AttributeSynthetic this compound (Mean Intensity Score)Cooked Shrimp (Mean Intensity Score)
Savory/Umami 8.912.1
Sulfurous 11.73.8
Lingering Aftertaste 9.85.5

Discussion and Interpretation of Results

The results of the sensory panel evaluation provide valuable insights into the sensory characteristics of synthetic this compound and its relationship to a natural flavor source.

The high intensity of the "Sulfurous/Cabbage" and "Sulfurous" flavor attributes in the synthetic sample confirms the potent sulfur character of the pure compound. While it also exhibits "Meaty/Brothy" and "Savory/Umami" notes, these are less pronounced compared to the dominant sulfurous quality.

In contrast, the cooked shrimp sample presented a more complex and balanced flavor profile. The "Shellfish/Marine" and "Meaty/Brothy" aromas, along with a strong "Savory/Umami" flavor, were the most prominent characteristics. The lower intensity of the "Sulfurous/Cabbage" attribute in the shrimp sample suggests that while this compound contributes to the overall aroma, its potent sulfur notes are modulated and integrated with other volatile compounds present in the natural food matrix.

The significantly higher "Lingering Aftertaste" of the synthetic sample is another key differentiator, which could be a critical consideration in product formulation.

Conclusion: Strategic Application in Flavor Creation

This comparative guide demonstrates that while synthetic this compound shares some sensory attributes with cooked shrimp, it is not a direct mimic of the natural product's complex flavor profile. The pure compound is characterized by a dominant and lingering sulfurous note, whereas in cooked shrimp, this attribute is part of a more intricate and balanced sensory experience.

For researchers and product developers, this underscores the importance of using synthetic this compound as a building block in a flavor system rather than a standalone solution for creating an authentic shellfish or savory flavor. By understanding its distinct sensory profile, flavorists can more effectively leverage its potent sulfurous and savory characteristics to enhance and add specific notes to complex flavor creations, ultimately leading to more authentic and consumer-preferred products.

References

The Subtle Savory Note: A Comparative Analysis of 3-Methylthio-2-butanone in Cheese Varieties

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in food science and flavor chemistry, the aromatic landscape of cheese is a complex tapestry woven from hundreds of volatile compounds. Among these, the sulfur-containing molecules, though often present in trace amounts, can exert a profound influence on the final sensory profile. This guide provides a comparative analysis of 3-Methylthio-2-butanone, a lesser-known but significant contributor to the savory and sometimes meaty notes in certain cheese varieties. We will delve into its formation, sensory impact, and the analytical methodologies required for its precise quantification, offering a technical resource for professionals in research and development.

Introduction to this compound: A Key Flavor Contributor

This compound is a volatile sulfur compound that imparts savory, and in some contexts, slightly meaty or cabbage-like aromas. Its presence in cheese is a direct result of the metabolic activities of the cheese microbiota on sulfur-containing amino acids, primarily methionine, derived from the breakdown of milk proteins.[1][2][3][4] Unlike more abundant flavor compounds, the impact of this compound is often subtle, contributing to the complexity and depth of the cheese's flavor profile rather than defining its primary character. Understanding its distribution across different cheese varieties can provide valuable insights into the specific biochemical pathways active during ripening and how they can be modulated to achieve desired sensory outcomes.

Formation Pathway of this compound in Cheese

The biosynthesis of this compound in cheese is intrinsically linked to the catabolism of L-methionine, an essential amino acid present in milk casein.[3][4][5] The transformation is a multi-step process primarily driven by the enzymatic machinery of the diverse microorganisms present in the cheese matrix, including starter cultures, adjuncts, and non-starter lactic acid bacteria (NSLAB).[3][6]

The principal pathway involves the following key steps:

  • Transamination: The initial step is the transfer of the amino group from L-methionine to an α-keto acid (commonly α-ketoglutarate), a reaction catalyzed by aminotransferases. This results in the formation of α-keto-γ-(methylthio)butyric acid (KMBA).

  • Decarboxylation: Subsequently, KMBA undergoes decarboxylation, a reaction that removes the carboxyl group, to yield methional (3-methylthiopropanal).

  • Further Conversion: Methional can then be a precursor to other volatile sulfur compounds. While the direct conversion of methional to this compound is less documented than other pathways, it is hypothesized to occur through enzymatic or chemical transformations within the cheese matrix.

Caption: Proposed formation pathway of this compound from L-methionine in cheese.

Comparative Presence in Cheese Varieties

Direct quantitative comparisons of this compound across a wide range of cheeses are not extensively documented in a single study. However, by collating data from various analyses of cheese volatiles, a qualitative picture of its prevalence can be formed.

Cheese VarietyTypeReported Presence of this compoundExpected Contribution to Flavor
Cheddar (aged) Hard, interior-ripenedReported in some studies of aged Cheddar.[7]Contributes to the complex, savory, and sometimes slightly meaty notes that develop with extended ripening.
Swiss-type (e.g., Emmental, Gruyère) Hard, interior-ripened with eye formationIts presence is plausible due to the active metabolism of propionibacteria and lactobacilli.May add to the nutty and savory background notes characteristic of these cheeses.
Camembert Soft, surface-ripened (mold)Volatile sulfur compounds are key to its aroma, making the presence of this compound likely.[8][9]Could contribute to the "cabbage" or "earthy" notes often associated with the rind.
Roquefort Semi-hard, blue-veinedThe intense enzymatic activity of Penicillium roqueforti creates a complex volatile profile where sulfur compounds play a role.May contribute to the sharp, piquant, and savory notes, complementing the characteristic methyl ketones.

Note: The concentrations of volatile sulfur compounds are highly dependent on factors such as the specific microbiota, milk composition, ripening time, and temperature.[6][10]

Sensory Impact and Significance

Due to their low odor thresholds, volatile sulfur compounds can have a significant sensory impact even at very low concentrations.[11][12] this compound is generally described as having a savory, slightly sulfury, and sometimes meaty or cooked potato-like aroma. In the context of cheese, its contribution is likely to be part of a complex mixture of volatiles that create the overall flavor profile.

The significance of this compound lies in its ability to add depth and complexity to the cheese's flavor. While not a primary flavor determinant in most cases, its presence can be the difference between a simple, one-dimensional cheese and one with a rich, lingering, and savory finish.

Analytical Methodology for Quantification

The accurate quantification of this compound in a complex matrix like cheese requires a sensitive and selective analytical approach. Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice for this application.[7][13][14]

References

Cross-validation of different extraction methods for 3-Methylthio-2-butanone

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Cross-Validation of Extraction Methods for 3-Methylthio-2-butanone

As a key contributor to the aroma profile of various foods and beverages, the accurate quantification of this compound is paramount for quality control and research in the flavor and fragrance industry.[1] This volatile sulfur compound, characterized by a distinct sulfurous, garlic-like odor, belongs to the ketone class of organic compounds.[1][2] Its moderate volatility and presence at trace levels in complex matrices necessitate highly efficient and reliable extraction techniques prior to instrumental analysis, typically Gas Chromatography-Mass Spectrometry (GC-MS).

The selection of an extraction method is a critical decision that directly impacts analytical accuracy, precision, and sensitivity. This guide provides a comparative analysis of three prevalent extraction techniques: Headspace Solid-Phase Microextraction (HS-SPME), Dispersive Liquid-Liquid Microextraction (DLLME), and Stir Bar Sorptive Extraction (SBSE). We will delve into the underlying principles, provide detailed experimental protocols, and present a cross-validation framework to empower researchers in making an informed choice for their specific application.

Understanding this compound

  • Chemical Formula : C₅H₁₀OS[1]

  • Molecular Weight : 118.20 g/mol [3]

  • Boiling Point : 50-54 °C at 20 mm Hg[4]

  • Appearance : Colorless to pale yellow liquid[1]

  • Key Characteristics : A moderately volatile ketone containing a thioether group.[2] Its analysis is often challenging due to its reactivity and potential for oxidation.[5]

The goal of any extraction method is to efficiently isolate and concentrate this compound from the sample matrix while minimizing the co-extraction of interfering compounds.

Method 1: Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a solvent-free sample preparation technique that combines analyte sampling, isolation, and concentration into a single step.[6] It is particularly well-suited for the analysis of volatile and semi-volatile compounds in liquid or solid samples.[7][8]

Principle of HS-SPME

The technique relies on the partitioning of analytes between the sample matrix, the headspace (the gas phase above the sample), and a stationary phase coated onto a fused silica fiber.[6] The sample is placed in a sealed vial and typically heated and agitated to promote the transfer of volatile analytes like this compound into the headspace. The SPME fiber is then exposed to the headspace, where analytes are adsorbed onto the coating until equilibrium is reached.[6] The choice of fiber coating is critical and depends on the polarity and volatility of the target analyte.[9] For ketones and sulfur compounds, combination fibers are often effective.[7][9]

Experimental Protocol: HS-SPME
  • Sample Preparation : Pipette 5 mL of the liquid sample (e.g., fruit juice, wine model) into a 20 mL headspace vial.

  • Matrix Modification : Add 1.5 g of sodium chloride (NaCl). Rationale: The addition of salt increases the ionic strength of the aqueous sample, which decreases the solubility of organic analytes (the "salting-out" effect) and promotes their partitioning into the headspace, thereby increasing extraction sensitivity.[7]

  • Internal Standard Spiking : Spike the sample with an appropriate internal standard (e.g., 2-methyl-3-heptanone) to a final concentration of 50 µg/L. Rationale: An internal standard corrects for variations in extraction efficiency and injection volume, improving method precision and accuracy.

  • Vial Sealing : Immediately seal the vial with a magnetic screw cap containing a PTFE/silicone septum.

  • Incubation & Extraction : Place the vial in an autosampler or heating block.

    • Incubation : Equilibrate the sample at 45°C for 15 minutes with agitation (500 rpm). Rationale: Heating and agitation facilitate the release of volatile compounds from the matrix into the headspace, allowing equilibrium to be reached faster.[7]

    • Extraction : Expose a 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace for 30 minutes at 45°C.[7] Rationale: This combination fiber is effective for a wide range of volatile compounds, including polar ketones and sulfur compounds.[10]

  • Desorption : Retract the fiber and immediately insert it into the heated GC inlet (e.g., 250°C) for 5 minutes to thermally desorb the trapped analytes onto the analytical column.

Workflow Diagram: HS-SPME

HS_SPME_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Sample 5 mL Sample Salt Add NaCl Sample->Salt IS Spike IS Salt->IS Seal Seal Vial IS->Seal Incubate Incubate & Agitate (45°C, 15 min) Seal->Incubate Place in Autosampler Extract Expose Fiber (30 min) Incubate->Extract Desorb Thermal Desorption (GC Inlet, 250°C) Extract->Desorb Transfer Fiber GCMS GC-MS Analysis Desorb->GCMS

HS-SPME experimental workflow for this compound.

Method 2: Dispersive Liquid-Liquid Microextraction (DLLME)

DLLME is a miniaturized version of traditional Liquid-Liquid Extraction (LLE) that utilizes a ternary solvent system to achieve rapid and efficient extraction.[11] It is valued for its low solvent consumption and high enrichment factors.

Principle of DLLME

LLE operates on the principle of separating compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent.[11][12] In DLLME, a mixture of an extraction solvent (a water-immiscible organic solvent with high density) and a disperser solvent (a solvent miscible in both the extraction solvent and the aqueous sample, like methanol or acetonitrile) is rapidly injected into the aqueous sample.[11] This creates a cloudy solution of fine micro-droplets of the extraction solvent, massively increasing the surface area for analyte transfer. Centrifugation is then used to sediment the dense, analyte-rich extraction solvent for collection and analysis.

Experimental Protocol: DLLME
  • Sample Preparation : Place 5 mL of the aqueous sample into a 15 mL conical centrifuge tube.

  • Matrix Modification : Adjust the sample pH to 7.0 using a phosphate buffer. Rationale: The extraction efficiency of some compounds can be pH-dependent. Maintaining a neutral pH prevents the acid- or base-catalyzed degradation of the analyte.

  • Internal Standard Spiking : Spike the sample with the internal standard to a final concentration of 50 µg/L.

  • Solvent Mixture Preparation : In a separate vial, prepare the extraction mixture by combining 100 µL of tetrachloroethylene (extraction solvent) and 1 mL of acetone (disperser solvent). Rationale: Tetrachloroethylene is denser than water and a good solvent for ketones. Acetone is an effective disperser, creating the necessary cloudy state for efficient extraction.

  • Extraction : Rapidly inject the solvent mixture into the sample tube using a syringe. Vortex the tube for 60 seconds. Rationale: The rapid injection and vortexing create a high-surface-area emulsion, facilitating a very fast equilibrium and transfer of the analyte into the extraction solvent droplets.

  • Phase Separation : Centrifuge the tube at 4000 rpm for 5 minutes. Rationale: Centrifugation breaks the emulsion and forces the dense, analyte-rich extraction solvent to settle at the bottom of the conical tube.

  • Sample Collection & Analysis : Carefully collect the sedimented organic phase (~50-80 µL) using a microsyringe and inject 1 µL into the GC-MS for analysis.

Workflow Diagram: DLLME

DLLME_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Sample 5 mL Sample in Tube pH_Adjust Adjust pH Sample->pH_Adjust IS Spike IS pH_Adjust->IS Inject Rapid Injection IS->Inject Solvent_Mix Prepare Disperser/ Extraction Solvents Solvent_Mix->Inject Vortex Vortex (60s) Inject->Vortex Centrifuge Centrifuge (4000 rpm, 5 min) Vortex->Centrifuge Collect Collect Organic Phase Centrifuge->Collect GCMS Inject into GC-MS Collect->GCMS

DLLME experimental workflow for this compound.

Method 3: Stir Bar Sorptive Extraction (SBSE)

SBSE is a sorbent-based extraction technique similar in principle to SPME but with a significantly larger volume of the sorptive phase, leading to higher analyte recovery and sensitivity.[13]

Principle of SBSE

SBSE uses a magnetic stir bar coated with a thick layer of a sorptive polymer, most commonly polydimethylsiloxane (PDMS).[14] The stir bar is placed directly into a liquid sample and stirred for a defined period. Analytes partition from the sample matrix into the PDMS phase based on their octanol-water partition coefficient (K o/w).[14] Due to the large volume of PDMS (typically 25-125 µL compared to ~0.5 µL for SPME), SBSE provides more exhaustive extraction for compounds with a high affinity for the stationary phase.[14] After extraction, the analytes are recovered via thermal or liquid desorption.[15]

Experimental Protocol: SBSE
  • Sample Preparation : Place 10 mL of the liquid sample into a 20 mL glass vial.

  • Matrix Modification : Add 10% (w/v) NaCl and 1% (w/v) EDTA.[13] Rationale: As with SPME, salting-out enhances extraction. EDTA is a chelating agent that can bind metal ions which might otherwise catalyze the degradation of sulfur compounds.[13]

  • Internal Standard Spiking : Spike the sample with the internal standard to a final concentration of 50 µg/L.

  • Extraction : Place a PDMS-coated stir bar (e.g., 10 mm length, 0.5 mm film thickness) into the vial. Stir the sample at 1000 rpm for 60 minutes at 35°C.[13] Rationale: The extended extraction time and stirring ensure efficient partitioning of the analyte into the thick PDMS layer.

  • Stir Bar Removal & Drying : Remove the stir bar with clean forceps, rinse briefly with ultrapure water to remove matrix components, and gently dry with a lint-free wipe. Rationale: Rinsing and drying are crucial to prevent contamination of the GC system with non-volatile matrix components.

  • Desorption & Analysis : Place the dried stir bar into a glass thermal desorption tube. Thermally desorb the analytes (e.g., 250°C for 10 minutes) using a thermal desorption unit coupled to a GC-MS system.[16]

Workflow Diagram: SBSE

SBSE_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Sample 10 mL Sample Additives Add NaCl & EDTA Sample->Additives IS Spike IS Additives->IS Add_Bar Add PDMS Stir Bar IS->Add_Bar Stir Stir Sample (35°C, 60 min) Add_Bar->Stir Remove_Bar Remove & Dry Bar Stir->Remove_Bar Desorb Thermal Desorption Remove_Bar->Desorb Place in TDU GCMS GC-MS Analysis Desorb->GCMS

SBSE experimental workflow for this compound.

Comparative Performance and Validation

The trustworthiness of any analytical result hinges on proper method validation.[17][18] Validation is the process of demonstrating that a method is suitable for its intended purpose by evaluating its performance characteristics.[19] Key parameters include selectivity, accuracy (trueness), precision, linearity, and sensitivity (LOD/LOQ).[19][20]

The following table summarizes the expected performance of the three methods for the extraction of this compound, based on typical results for similar volatile analytes.

Performance ParameterHS-SPMEDLLMESBSE
Principle Headspace Adsorption/EquilibriumLiquid-Liquid PartitioningSorptive Equilibrium
Typical Recovery 5-30% (Equilibrium-based)85-105%60-95%
Precision (RSD%) < 10%< 8%< 10%
Sensitivity (LOD) Low (ng/L to µg/L)Very Low (ng/L)Very Low (ng/L)
Extraction Time 30-45 min< 10 min60-120 min
Solvent Consumption NoneLow (~1 mL per sample)None (with thermal desorption)
Automation Potential ExcellentModerateGood
"Green" Chemistry Excellent[21]FairExcellent[13]
Cost per Sample Moderate (reusable fibers)LowHigh (stir bars are costly)
Discussion and Method Selection
  • HS-SPME is an excellent choice for routine analysis and high-throughput screening. Its key advantages are automation-friendliness and the complete elimination of organic solvents.[6][21] While it is not an exhaustive extraction technique, its equilibrium-based nature provides consistent and quantifiable results when properly validated.[6]

  • DLLME offers the highest recovery in the shortest time. Its primary strengths are speed and the high enrichment factor, leading to excellent sensitivity. However, it requires organic solvents, and the manual collection of the final extract can be challenging to automate and may introduce variability.

  • SBSE provides the best combination of high recovery and sensitivity, making it the ideal choice for ultra-trace analysis of target compounds.[13] The large sorbent volume allows for more exhaustive extraction than SPME.[13] The main drawbacks are the longer extraction times and the higher cost of the consumable stir bars.

Conclusion: A Self-Validating Approach

There is no single "best" extraction method; the optimal choice depends on the specific analytical objective. For rapid screening of multiple samples where automation is key, HS-SPME is highly advantageous. For applications requiring the highest possible sensitivity and recovery for trace-level quantification, SBSE is the superior technique. DLLME serves as a valuable, low-cost alternative when high recovery is needed quickly and solvent use is permissible.

Regardless of the chosen method, a rigorous validation process is non-negotiable for ensuring scientific integrity.[17][20][22] Laboratories must demonstrate that their chosen method can operate under statistical control, meeting predefined criteria for accuracy, precision, and sensitivity for the specific sample matrix being tested.[22] By cross-validating these techniques, researchers can build a comprehensive understanding of their analytical system, ensuring that the data generated is reliable, defensible, and fit for its purpose in the complex world of flavor and aroma analysis.

References

A Tale of Two Sulfur Compounds: Unraveling the Meaty Nuances of 3-Methylthio-2-butanone and 2-Methyl-3-furanthiol

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of meat flavor chemistry, few molecules command as much attention as sulfur-containing compounds. Their potent and often desirable sensory characteristics are central to the quintessential "meaty" aroma and taste we associate with cooked meats. Among the vast array of these volatile molecules, 3-Methylthio-2-butanone and 2-Methyl-3-furanthiol stand out as significant contributors, each painting a unique stroke on the complex canvas of meat flavor. This guide provides an in-depth, objective comparison of these two pivotal compounds, delving into their chemical identities, formation pathways, sensory contributions, and the analytical methodologies required for their study. This document is intended for researchers, scientists, and professionals in the food science and flavor chemistry fields, offering a comprehensive resource grounded in experimental data and authoritative insights.

Introduction: The Essence of Meaty Flavor

The flavor of raw meat is relatively bland; it is the application of heat that orchestrates a symphony of chemical reactions, transforming precursors into the rich and savory notes we crave. The Maillard reaction, a non-enzymatic browning reaction between amino acids and reducing sugars, alongside the Strecker degradation of amino acids, are the primary engines driving the formation of a plethora of flavor-active compounds.[1][2] It is within this complex reactive environment that both this compound and 2-Methyl-3-furanthiol are born, each contributing distinct yet sometimes overlapping sensory profiles.

Chemical and Physical Properties: A Comparative Overview

A fundamental understanding of the physicochemical properties of these compounds is crucial for comprehending their behavior in food systems and for developing effective analytical strategies.

PropertyThis compound2-Methyl-3-furanthiol
Chemical Formula C₅H₁₀OS[3][4]C₅H₆OS[2]
Molecular Weight 118.20 g/mol [4]114.17 g/mol [2]
Appearance Colorless to pale yellow liquid[4]Colorless to pale yellow liquid
Boiling Point 147-178 °C @ 760 mmHg[4]57-60 °C @ 44 mmHg
Solubility Slightly soluble in water[3]Soluble in ethanol, slightly soluble in water
CAS Number 53475-15-3[3][4]28588-74-1[2]

Formation Pathways: A Tale of Common Origins

Both this compound and 2-Methyl-3-furanthiol are primarily products of the Maillard reaction and associated thermal degradation pathways. However, the specific precursors and reaction intermediates differ, leading to their distinct chemical structures.

The Genesis of 2-Methyl-3-furanthiol: A Well-Trodden Path

The formation of 2-Methyl-3-furanthiol (MFT) is well-documented and proceeds through two primary routes:

  • The Maillard Reaction: This is the most common pathway, involving the reaction between a reducing sugar (like ribose) and the sulfur-containing amino acid cysteine.[2][5] The reaction proceeds through a series of intermediates to form the furan ring and incorporate the thiol group.

  • Thiamine Degradation: The thermal degradation of thiamine (Vitamin B1) is another significant source of MFT in meat.[6] Thiamine breaks down to form key intermediates that cyclize to produce the MFT molecule.

Caption: Formation pathways of 2-Methyl-3-furanthiol.

The Enigmatic Formation of this compound

The formation pathways of this compound are less definitively established but are also believed to be rooted in the Maillard reaction and Strecker degradation. The likely precursors are sulfur-containing amino acids such as methionine, which would provide the methylthio group, and other amino acids or sugar fragmentation products that contribute the butanone backbone. Further research is needed to fully elucidate the specific reaction mechanisms.

Sensory Profile: A Dueling Contribution to Meat Flavor

The true significance of these compounds lies in their potent sensory properties and their ability to evoke distinct "meaty" characteristics.

2-Methyl-3-furanthiol: The Quintessential Meaty Note

2-Methyl-3-furanthiol is widely regarded as one of the most important character-impact compounds for cooked meat flavor.[2][7] Its sensory profile is predominantly described as:

  • Meaty and Roasted: At low concentrations, it imparts a highly desirable savory, roasted, and boiled meat aroma.[8]

  • Sulfurous: At higher concentrations, the sulfurous notes can become more pronounced.

The potency of 2-Methyl-3-furanthiol is underscored by its remarkably low odor threshold, which has been reported to be as low as 0.00003 µg/kg in water.[2] This extreme potency means that even trace amounts can have a significant impact on the overall flavor profile of meat.

This compound: A More Complex, Sulfurous Character

This compound contributes a different, more complex and sulfurous dimension to the flavor profile. Its sensory attributes are described as:

  • Sulfurous and Pungent: It has a characteristic strong, sulfurous odor.[4]

  • Milky, Oily, and Potato-like: In addition to its sulfurous notes, it can also impart creamy, fatty, and cooked potato-like aromas.[3]

Table 2: Comparative Sensory Profiles

FeatureThis compound2-Methyl-3-furanthiol
Primary Descriptors Sulfurous, milky, oily, potato, earthy, fatty[3]Meaty, roasted, savory[8]
Odor Threshold Not definitively established in waterExtremely low (e.g., 0.00003 µg/kg in water)[2]
Flavor Contribution Contributes to savory, rich, and background notesKey character-impact compound for "meaty" flavor

Experimental Protocols: Quantification and Sensory Analysis

The accurate quantification and sensory evaluation of these potent flavor compounds are essential for understanding their role in meat flavor and for quality control in the food industry.

Quantification by Headspace Solid-Phase Microextraction (HS-SPME) Coupled with Gas Chromatography-Mass Spectrometry (GC-MS)

This is a widely used technique for the analysis of volatile compounds in food matrices.

Objective: To extract, separate, and quantify this compound and 2-Methyl-3-furanthiol in a cooked meat sample.

Methodology:

  • Sample Preparation: A known weight of cooked meat is homogenized and placed in a headspace vial. An internal standard (e.g., a deuterated analog of one of the target compounds) is added for accurate quantification.

  • HS-SPME Extraction: The vial is heated to a specific temperature (e.g., 60°C) for a set time to allow the volatile compounds to equilibrate in the headspace. An SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane) is then exposed to the headspace to adsorb the analytes.

  • GC-MS Analysis: The SPME fiber is desorbed in the hot injection port of a gas chromatograph. The separated compounds are then detected and identified by a mass spectrometer.

  • Quantification: The concentration of each compound is determined by comparing its peak area to that of the internal standard.

Caption: Workflow for HS-SPME-GC-MS analysis of meat volatiles.

Sensory Evaluation: Trained Panel Descriptive Analysis

Objective: To characterize and quantify the sensory attributes of meat samples, including those related to the target sulfur compounds.

Methodology:

  • Panelist Selection and Training: A panel of individuals is screened for their sensory acuity and trained to identify and rate the intensity of specific aroma and flavor attributes relevant to cooked meat, such as "meaty," "roasted," "sulfurous," and "savory."

  • Sample Preparation and Presentation: Meat samples are cooked to a standardized internal temperature and served to the panelists in a controlled environment to minimize bias.

  • Evaluation: Panelists evaluate the samples for the intensity of each attribute using a structured scale (e.g., a 15-cm line scale anchored with "low" and "high").

  • Data Analysis: The intensity ratings are collected and analyzed statistically to determine significant differences between samples and to create a sensory profile.

Conclusion: A Synergistic Contribution to Meat Flavor

The interplay between these and other volatile compounds is what creates the nuanced and desirable flavor of different types of meat and cooked preparations. A thorough understanding of their formation pathways, sensory properties, and concentrations is crucial for flavor chemists and food scientists seeking to optimize existing products, develop novel meat alternatives, and ensure consistent quality. Further research, particularly in establishing a definitive odor threshold for this compound and in conducting direct comparative studies of their concentrations in various meat matrices, will provide a more complete picture of their synergistic roles in defining one of our most cherished culinary experiences.

References

A Guide to Inter-Laboratory Comparison for the Quantification of 3-Methylthio-2-butanone

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for conducting an inter-laboratory comparison for the quantification of 3-Methylthio-2-butanone, a key volatile flavor compound. Designed for researchers, analytical scientists, and quality control professionals, this document details a robust methodology, data analysis, and interpretation to ensure accurate and reproducible measurements across different laboratories.

Introduction: The Analytical Challenge of this compound

This compound (CAS No. 53475-15-3) is a sulfur-containing ketone that contributes to the characteristic aroma of a variety of food products.[1][2] Its accurate quantification is crucial for flavor profiling, quality control, and new product development. However, the inherent volatility and potential for matrix interference present significant analytical challenges, leading to variability in measurements between laboratories.

An inter-laboratory comparison (ILC) is an essential tool for assessing and improving the reliability of analytical methods.[3] By analyzing identical samples at multiple facilities, an ILC can identify systematic biases, evaluate method precision, and ultimately lead to a harmonized analytical approach.[4][5] This guide outlines a protocol for an ILC focused on this compound, providing a pathway to enhanced analytical performance.

Experimental Design: A Robust Framework for Comparison

The success of an ILC hinges on a well-designed experimental protocol. This section details the recommended methodology for sample preparation, analytical instrumentation, and quality control.

Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)

Headspace Solid-Phase Microextraction (HS-SPME) is a widely used technique for the extraction of volatile and semi-volatile organic compounds from various matrices.[6] Its solvent-free nature and high sensitivity make it an ideal choice for the analysis of this compound.

Protocol:

  • Sample Aliquoting: Accurately weigh 5.0 ± 0.1 g of the homogenized sample matrix (e.g., a food slurry or a spiked placebo) into a 20 mL headspace vial.

  • Internal Standard Spiking: Add 10 µL of the internal standard working solution (e.g., this compound-d3 in methanol) to each vial. The use of a deuterated internal standard is critical for correcting variations in extraction efficiency and instrument response.[7]

  • Equilibration: Seal the vials and allow them to equilibrate in a heating block at 60°C for 15 minutes with agitation.

  • Extraction: Expose a 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace of the vial for 20 minutes at 60°C.

  • Desorption: Immediately transfer the SPME fiber to the gas chromatograph injection port for thermal desorption at 250°C for 5 minutes.

Diagram of the HS-SPME Workflow:

HS_SPME_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Sample 1. Sample Aliquoting Spike 2. Internal Standard Spiking Sample->Spike Add IS Equilibrate 3. Equilibration Spike->Equilibrate Heat & Agitate Extract 4. HS-SPME Extraction Equilibrate->Extract Expose Fiber Desorb 5. Thermal Desorption in GC Inlet Extract->Desorb Inject

Caption: HS-SPME workflow for this compound analysis.

Analytical Instrumentation: Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the separation and identification of volatile compounds.[6]

Instrument Conditions:

  • Gas Chromatograph: Agilent 8890 GC or equivalent

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Oven Program: 40°C (hold 2 min), ramp to 250°C at 10°C/min, hold 5 min

  • Inlet: Splitless mode, 250°C

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Mass Spectrometer: Agilent 5977B MSD or equivalent

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 35-350

  • Quantification Ions:

    • This compound: m/z 75, 118[2]

    • This compound-d3 (Internal Standard): m/z 78, 121

Inter-Laboratory Comparison Data

The following tables present hypothetical data from a six-laboratory comparison study. Two samples with different concentrations of this compound were distributed to each participating laboratory.

Reported Concentrations
LaboratorySample A (ng/g)Sample B (ng/g)
Lab 145.2188.7
Lab 248.9195.3
Lab 343.1180.5
Lab 455.6210.1
Lab 546.5190.2
Lab 647.8192.6
Consensus Mean 47.8 192.9
Std. Deviation 4.2 9.8
Statistical Analysis: Z-Scores

Z-scores are used to compare a laboratory's performance to the consensus mean of all participating laboratories.[5] A Z-score between -2 and 2 is generally considered satisfactory.

Z-Score = (x - X) / σ

Where:

  • x = individual laboratory's result

  • X = consensus mean

  • σ = standard deviation of the consensus group

LaboratorySample A Z-ScoreSample B Z-ScorePerformance
Lab 1-0.62-0.43Satisfactory
Lab 20.260.24Satisfactory
Lab 3-1.12-1.27Satisfactory
Lab 41.861.75Satisfactory
Lab 5-0.31-0.28Satisfactory
Lab 60.00-0.03Satisfactory

Interpretation and Recommendations

The hypothetical results indicate a good overall agreement between the participating laboratories, with all Z-scores falling within the acceptable range. This suggests that the provided HS-SPME-GC-MS method is robust and reproducible. The slight variability observed can be attributed to minor differences in instrument calibration, sample handling, and data processing.

For laboratories with Z-scores approaching the warning limits (e.g., Lab 4), a review of their internal procedures is recommended. This may include recalibration of instruments, retraining of personnel on the specific method, and a thorough check of their calculations.

Diagram of the Inter-Laboratory Comparison Logic:

ILC_Logic cluster_setup Study Setup cluster_analysis Analysis & Reporting cluster_evaluation Data Evaluation Coordinator Coordinating Lab Prepares Samples Labs Samples Distributed to Participating Labs Coordinator->Labs Analysis Labs Analyze Samples Using Standardized Protocol Labs->Analysis Reporting Results Reported to Coordinator Analysis->Reporting Stats Statistical Analysis (Mean, SD, Z-Scores) Reporting->Stats Report Final Report with Performance Evaluation Stats->Report

Caption: Logical flow of the inter-laboratory comparison study.

Conclusion

This guide provides a comprehensive framework for an inter-laboratory comparison of this compound quantification. By adhering to the detailed protocols for sample preparation and GC-MS analysis, and by utilizing statistical tools such as Z-scores for performance evaluation, laboratories can achieve greater accuracy and consistency in their measurements. A successful ILC not only validates analytical methods but also fosters confidence in the data generated across the scientific community.

References

A Comparative Guide to the Formation Pathways of 3-Methylthio-2-butanone in Fermented Foods

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Dual Nature of a Potent Flavor Compound

3-Methylthio-2-butanone is a volatile sulfur compound (VSC) that imparts distinct savory, sulfury, and sometimes cheesy or vegetative aromas to a range of fermented products, including cheese, and to a lesser extent, beer and wine. Its impact on the final sensory profile of these foods is concentration-dependent, acting as a desirable flavor note at low levels and a potential off-flavor at higher concentrations. Understanding the intricate pathways of its formation is paramount for controlling and optimizing the flavor development in fermented foods.

This guide will dissect the primary formation pathways originating from the amino acid methionine, explore potential alternative routes, and provide a comparative analysis based on available scientific evidence. Furthermore, we will detail the experimental protocols necessary for the robust identification and quantification of this potent aroma compound.

Primary Formation Pathway: The Degradation of Methionine

The consensus in the scientific community points to the catabolism of L-methionine as the principal origin of this compound and other related VSCs in fermented foods. Two key metabolic routes, the Ehrlich pathway and Strecker degradation, are responsible for the initial breakdown of methionine into key precursors.

The Ehrlich Pathway: A Multi-step Enzymatic Cascade

The Ehrlich pathway is a well-established route for the conversion of amino acids into higher alcohols, also known as fusel alcohols, by yeasts and other microorganisms.[1] In the case of methionine, this pathway proceeds through a series of enzymatic reactions:

  • Transamination: Methionine is first converted to α-keto-γ-(methylthio)butyrate (KMBA) by an aminotransferase.[2]

  • Decarboxylation: KMBA is then decarboxylated to form 3-(methylthio)propanal, commonly known as methional.[3]

  • Reduction/Oxidation: Methional can then be either reduced to 3-(methylthio)-1-propanol (methionol) or oxidized to 3-(methylthio)propionic acid.[4]

While the Ehrlich pathway directly produces methional and methionol, the subsequent conversion to this compound is not explicitly defined within this classical pathway. It is hypothesized that methionol may serve as a precursor, potentially undergoing microbial oxidation to yield the corresponding ketone.

Methionine Methionine KMBA α-keto-γ-(methylthio)butyrate Methionine->KMBA Transamination Methional Methional KMBA->Methional Decarboxylation Methionol 3-(Methylthio)-1-propanol Methional->Methionol Reduction Propionic_Acid 3-(Methylthio)propionic acid Methional->Propionic_Acid Oxidation Butanone This compound Methionol->Butanone Microbial Oxidation (Hypothesized)

Figure 1: The Ehrlich pathway for methionine degradation and the hypothesized formation of this compound.

Strecker Degradation: A Key Reaction in Thermal and Fermentative Processes

The Strecker degradation is a chemical reaction that occurs between an α-amino acid and a dicarbonyl compound, leading to the formation of an aldehyde with one less carbon atom than the parent amino acid.[5] In the context of fermented foods, this reaction can occur both thermally during processing and enzymatically during fermentation.

The Strecker degradation of methionine yields methional, a potent flavor compound in its own right and a crucial precursor to other VSCs.[5] The dicarbonyl compounds required for this reaction can be formed through various mechanisms, including the Maillard reaction and lipid oxidation.

Alternative Formation Pathways: Beyond Methionine

While methionine degradation is the primary route, other pathways may contribute to the formation of this compound, particularly in specific food matrices.

Maillard Reaction of Cysteine and Ribose

The Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars, is a well-known source of a plethora of flavor compounds. Research has shown that the reaction of cysteine and ribose can lead to the formation of various sulfur-containing compounds, including mercaptoketones.[6][7] Specifically, studies have demonstrated the formation of 3-mercapto-2-butanone from the reaction of cysteine and ribose, where one carbon unit is split from the ribose chain.[6] While not identical, this pathway highlights the potential for the formation of sulfur-containing ketones from precursors other than methionine.

Cysteine Cysteine Maillard_Intermediates Maillard Reaction Intermediates Cysteine->Maillard_Intermediates Ribose Ribose Ribose->Maillard_Intermediates Mercaptoketones Mercaptoketones (e.g., 3-Mercapto-2-butanone) Maillard_Intermediates->Mercaptoketones Butanone This compound Mercaptoketones->Butanone Further Reactions (Hypothesized) start Sample Homogenization vial Place in Headspace Vial start->vial is Add Internal Standard vial->is equil Equilibration (Heating & Agitation) is->equil extract HS-SPME Extraction equil->extract desorb Thermal Desorption in GC Injector extract->desorb end GC-MS/O Analysis desorb->end

References

A Senior Application Scientist's Guide to Evaluating the Aroma Contribution of 3-Methylthio-2-butanone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The perception of flavor is a complex interplay of taste and, most critically, aroma. Among the vast array of volatile organic compounds that constitute an aroma profile, sulfur-containing compounds often play a pivotal role, exerting significant sensory impact even at trace concentrations. 3-Methylthio-2-butanone (3-MTB), a compound characterized by its pungent, sulfurous, and savory notes, is a key contributor to the aroma of numerous food products.[1][2][3] However, quantifying its precise contribution to an overall aroma profile is a non-trivial analytical challenge. This guide provides a comparative framework for researchers and analytical professionals to dissect and evaluate the role of 3-MTB. We will explore a multi-modal approach, integrating instrumental analysis with human sensory perception to build a scientifically rigorous and holistic understanding of this potent odorant.

The Analytical Imperative: Why Concentration is Not the Whole Story

A fundamental principle in flavor chemistry is that the analytical concentration of a volatile compound does not equate to its sensory impact. The human olfactory system possesses vastly different detection thresholds for different molecules. An abundant compound may contribute little to the perceived aroma, while a trace-level compound, like many sulfur-containing molecules, can be a dominant character note.[4] Therefore, a robust evaluation of an aroma compound like 3-MTB requires a multi-pronged strategy that moves beyond simple quantification. The goal is to correlate objective instrumental data with the subjective, yet quantifiable, human sensory experience. This guide will compare and detail the methodologies required to achieve this correlation.

A Comparative Framework for Evaluating Aroma Contribution

To construct a complete picture of 3-MTB's role, we must integrate data from three critical domains:

  • Odorant Identification: Which compounds are present and smell-active?

  • Odorant Quantification: How much of each compound is present?

  • Sensory Significance: How potent is each compound, and how does it contribute to the overall perception?

The following sections detail the premier techniques for each domain, explaining the causality behind their selection and providing actionable protocols.

Methodology I: Pinpointing Key Odorants with Gas Chromatography-Olfactometry (GC-O)

Gas Chromatography-Olfactometry (GC-O) is the cornerstone technique for identifying which volatile compounds in a complex mixture are actually contributing to the aroma.[5][6] It uniquely combines the high-resolution separation of gas chromatography with the unparalleled sensitivity and specificity of the human nose as a detector.[5][6]

Causality of Choice: While a standard GC-Mass Spectrometry (GC-MS) analysis provides a chemical fingerprint, it cannot distinguish between odor-active and odorless compounds. GC-O directly addresses this by splitting the column effluent between a chemical detector (like MS or a Flame Ionization Detector, FID) and a heated sniffing port, where a trained analyst assesses the aroma of each compound as it elutes.[5] For sulfur compounds, which are often potent but present at low levels, GC-O is indispensable.[7]

Semi-Quantitative Ranking with Aroma Extract Dilution Analysis (AEDA)

A powerful application of GC-O is Aroma Extract Dilution Analysis (AEDA), a method to rank the relative importance of odorants.[8][9][10] The principle is based on determining the highest dilution at which an odorant can still be detected by the human assessor.[8]

Workflow for Aroma Contribution Assessment

G cluster_prep Sample Preparation cluster_analysis Instrumental & Sensory Analysis cluster_data Data Integration Sample Food/Product Sample SAFE Solvent Assisted Flavor Evaporation (SAFE) Sample->SAFE Extract Volatile Extract SAFE->Extract GCO GC-Olfactometry (GC-O) Aroma Extract Dilution Analysis Extract->GCO GCMS GC-MS for Quantification (Stable Isotope Dilution Assay) Extract->GCMS Sensory Sensory Threshold Determination Extract->Sensory FD Flavor Dilution (FD) Factors GCO->FD Identifies potent odorants Conc Concentration Data (µg/kg) GCMS->Conc Provides accurate concentration OAV Odor Activity Value (OAV) Calculation Sensory->OAV Provides threshold value Profile Final Aroma Profile Contribution FD->Profile Ranks relative importance Conc->OAV OAV = Concentration / Threshold OAV->Profile Quantifies sensory impact G cluster_inputs Required Inputs cluster_output Calculated Output Concentration Concentration (C) (from GC-MS, µg/L) OAV Odor Activity Value (OAV) OAV = C / OT Concentration->OAV Threshold Odor Threshold (OT) (from literature or sensory panel, µg/L) Threshold->OAV Interpretation Interpretation: OAV > 1: Likely contributor to aroma OAV < 1: Unlikely contributor alone OAV->Interpretation

References

A Senior Application Scientist's Guide to the Comparative Analysis of SPME Fiber Coatings for 3-Methylthio-2-butanone

Author: BenchChem Technical Support Team. Date: January 2026

An authoritative guide for researchers, scientists, and drug development professionals.

Introduction: The Analytical Imperative for a Potent Flavor Compound

3-Methylthio-2-butanone is a volatile sulfur compound (VSC) that, even at trace levels, significantly influences the aroma profiles of various food and beverage products. Its accurate and precise quantification is paramount for quality control, flavor development, and shelf-life studies. Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful, solvent-free technique for this purpose. However, the efficacy of this method is critically dependent on the selection of the appropriate SPME fiber coating. This guide provides a comprehensive comparison of different SPME fiber coatings for the analysis of this compound, grounded in scientific principles and supported by experimental design.

Understanding the Analyte: Physicochemical Properties of this compound

A successful SPME method hinges on understanding the analyte's properties to predict its affinity for different fiber coatings. This compound (C₅H₁₀OS, MW: 118.20 g/mol ) is a moderately polar and volatile compound.[1][2] Its ketone functional group imparts polarity, while the thioether moiety and alkyl backbone contribute to its non-polar character. The estimated octanol-water partition coefficient (logP o/w) of 0.803 signifies a slight preference for non-polar environments, but its moderate water solubility (estimated at 6.001e+04 mg/L) indicates significant polarity.[3] This bipolar nature is a key consideration for fiber selection.

Comparative Evaluation of SPME Fiber Coatings

The selection of an SPME fiber should be a deliberate process based on the principle of "like dissolves like," where the polarity of the fiber coating is matched with that of the target analyte. Below is a critical comparison of commonly employed SPME fibers for the analysis of this compound.

Fiber Coating MaterialPolarityPrimary Interaction MechanismRationale for this compound Analysis
Polydimethylsiloxane (PDMS) Non-polarAbsorptionPrimarily targets non-polar compounds. Likely to exhibit lower extraction efficiency for the moderately polar this compound.
Polyacrylate (PA) PolarAbsorptionSuitable for polar analytes. Expected to have a reasonable affinity for the ketone group in the target molecule.
Polydimethylsiloxane/ Divinylbenzene (PDMS/DVB) BipolarMixed (Absorption/Adsorption)A versatile fiber for a range of volatiles, including polar compounds.[4][5] A strong candidate due to the bipolar nature of this compound.
Carboxen/ Polydimethylsiloxane (CAR/PDMS) BipolarAdsorptionThe Carboxen, a carbon molecular sieve, is highly effective for trapping small, volatile compounds.[6] While sensitive, it can be prone to competitive displacement in complex mixtures, potentially affecting quantitation.[3]
Divinylbenzene/Carboxen/ Polydimethylsiloxane (DVB/CAR/PDMS) BipolarMixed (Adsorption/Absorption)This triple-phase fiber offers the broadest analyte range and is often the recommended starting point for method development for VSCs and flavor compounds.[2][7][8] Its combination of different sorbents makes it highly effective for analytes with mixed polarity like this compound.

Given the physicochemical properties of this compound, the bipolar fibers, particularly DVB/CAR/PDMS and PDMS/DVB , are hypothesized to provide the optimal balance of extraction efficiency and reproducibility.

Experimental Design for SPME Fiber Optimization

To empirically validate the optimal fiber, a structured experimental approach is essential. The following workflow provides a robust framework for comparing fiber performance.

experimental_workflow cluster_prep Sample Preparation cluster_extraction HS-SPME Extraction cluster_analysis GC-MS Analysis cluster_evaluation Data Evaluation start Prepare Standard Solution of this compound spike Spike Matrix with Standard and Internal Standard start->spike matrix Prepare Simulated Matrix (e.g., model wine, buffer) matrix->spike fibers Expose Different SPME Fibers (PDMS, PA, PDMS/DVB, DVB/CAR/PDMS) to Headspace under Controlled Conditions spike->fibers desorption Thermal Desorption in GC Inlet fibers->desorption separation Chromatographic Separation desorption->separation detection Mass Spectrometric Detection separation->detection comparison Compare Peak Areas for Extraction Efficiency, Selectivity, and Reproducibility detection->comparison selection Select Optimal Fiber comparison->selection

Figure 1: Experimental workflow for the comparative evaluation of SPME fibers.
Detailed Experimental Protocol

  • Preparation of Standards and Samples:

    • Prepare a 1000 µg/mL stock solution of this compound in methanol.

    • Create a working standard solution from the stock.

    • Prepare a simulated sample matrix (e.g., 10% ethanol solution with tartaric acid for wine analysis).

    • In a 20 mL headspace vial, combine 5 mL of the simulated matrix, a known amount of the working standard (e.g., to achieve 10 µg/L), and an internal standard.

    • Add 1.5 g of NaCl to increase the ionic strength of the solution, which enhances the release of volatile compounds into the headspace.

  • HS-SPME Procedure:

    • Equilibrate the vial at 40°C for 15 minutes with agitation.

    • Expose the SPME fiber to the headspace for 30 minutes at 40°C with continuous agitation.

    • Repeat the extraction in triplicate for each fiber type being evaluated.

  • GC-MS Analysis:

    • Injector: Desorb the fiber at 250°C for 5 minutes in splitless mode.

    • Column: A mid-polarity column (e.g., DB-624 or equivalent) is recommended.

    • Oven Program: Start at 40°C (hold for 3 min), ramp to 220°C at 10°C/min (hold for 5 min).

    • MS Detection: Use selected ion monitoring (SIM) mode for enhanced sensitivity, targeting characteristic ions of this compound.

Anticipated Results and Performance Metrics

The performance of each fiber should be evaluated based on extraction efficiency (peak area), selectivity (signal-to-noise ratio and baseline cleanliness), and reproducibility (relative standard deviation, RSD%).

SPME Fiber CoatingExpected Extraction EfficiencyExpected SelectivityExpected Reproducibility (RSD%)
PDMSLowGood< 15%
PAModerateModerate< 10%
PDMS/DVBHighHigh< 10%
CAR/PDMSHighModerate< 15%
DVB/CAR/PDMS Very High High < 10%

Decision Framework for Fiber Selection

The optimal fiber is not always the one with the highest absolute response. A balance of performance characteristics is crucial for a robust and reliable method.

decision_framework start Analyze Experimental Data (Efficiency, Selectivity, RSD%) efficiency_check Is Extraction Efficiency Sufficient for Required Sensitivity? start->efficiency_check selectivity_check Is Selectivity Adequate? (Minimal Matrix Interference) efficiency_check->selectivity_check Yes reconsider Re-evaluate Experimental Parameters or Consider Alternative Fiber efficiency_check->reconsider No reproducibility_check Is Reproducibility Acceptable (RSD < 15%)? selectivity_check->reproducibility_check Yes selectivity_check->reconsider No optimal_fiber Optimal Fiber Identified reproducibility_check->optimal_fiber Yes reproducibility_check->reconsider No

Figure 2: A logical framework for selecting the optimal SPME fiber.

Concluding Remarks and Recommendation

For the analysis of the moderately polar and volatile this compound, a bipolar SPME fiber is strongly recommended. Based on extensive applications for similar volatile sulfur and flavor compounds, the 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is the most promising candidate.[2][5][7][8] It is expected to provide the highest extraction efficiency and excellent selectivity, making it ideal for trace-level analysis in complex matrices. The Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) fiber is a viable alternative, offering a good balance of performance characteristics.[1][5] A systematic, data-driven approach as outlined in this guide is imperative to validate the optimal fiber choice for your specific application, ensuring the development of a sensitive, accurate, and robust analytical method.

References

Safety Operating Guide

The 'Why': Understanding the Hazard Profile of 3-Methylthio-2-butanone

Author: BenchChem Technical Support Team. Date: January 2026

An Expert Guide to Personal Protective Equipment for Handling 3-Methylthio-2-butanone

As a Senior Application Scientist, my primary objective is to empower fellow researchers to conduct their work safely and effectively. This guide provides a comprehensive, technically grounded framework for the safe handling of this compound, a key reagent in many flavor and fragrance development applications. We will move beyond a simple checklist of personal protective equipment (PPE) to understand the causality behind each safety recommendation, ensuring a self-validating system of laboratory practice.

Before we can select the appropriate PPE, we must first understand the specific risks posed by this compound. Its hazard profile dictates our every move, from storage to disposal.

  • Flammability: The compound is a flammable liquid and vapor.[1] This means that its vapors can ignite at room temperature if an ignition source is present. Consequently, all handling procedures must be designed to prevent the buildup of vapors and to eliminate potential ignition sources.

  • Irritation: It is known to cause skin and serious eye irritation.[2] This necessitates robust barrier protection to prevent any direct contact with the liquid or its aerosols.

  • Inhalation: While not always requiring respiratory protection under standard laboratory conditions, inhalation may be harmful.[2] Proper ventilation is therefore a critical engineering control.

Understanding these core hazards—flammability and irritation—is the foundation upon which we build our safety protocols. The choice of each piece of PPE is a direct response to these inherent chemical properties.

Core Directive: Personal Protective Equipment (PPE) Protocol

The following PPE ensemble is mandatory for any procedure involving this compound. This selection is designed to provide comprehensive protection against the identified hazards.

Protection Type Specific Requirement Standard/Specification Rationale
Hand Protection Nitrile rubber glovesEN 374 or equivalentProvides an effective barrier against skin irritation from incidental contact.
Eye & Face Protection Chemical safety gogglesANSI Z87.1 / EN 166Protects against splashes and vapors that can cause serious eye irritation.
Skin & Body Protection Flame-retardant laboratory coatN/AShields skin from accidental spills and provides a layer of protection against fire hazards.
Footwear Closed-toe shoesN/AStandard laboratory practice to protect feet from spills and falling objects.
Respiratory Protection Use in a chemical fume hoodN/APrimary engineering control to prevent inhalation of flammable or irritating vapors.
A Note on Glove Selection:

While nitrile gloves are standard, it is crucial to be aware of their limitations. Always inspect gloves for tears or punctures before use. For prolonged or immersive contact, consult the glove manufacturer's specific chemical resistance data for this compound. Change gloves immediately if contamination is suspected.

Operational Plan: A Step-by-Step Guide to Safe Handling

This protocol provides a self-validating workflow. Each step is a prerequisite for the next, ensuring that safety is integrated into the entire process.

  • Preparation is Paramount:

    • Consult the SDS: Before any work begins, thoroughly review the Safety Data Sheet (SDS) for this compound.

    • Verify Ventilation: Ensure the chemical fume hood is operational and has a current certification.

    • Assemble PPE: Don your lab coat, chemical safety goggles, and nitrile gloves.

    • Prepare for Spills: Locate the nearest spill kit appropriate for flammable liquids.

  • Execution with Precision:

    • Grounding: When transferring from a metal drum or large container, ensure both the source and receiving containers are grounded and bonded to prevent static discharge, a potential ignition source.[3]

    • Use Non-Sparking Tools: Employ tools made of non-sparking materials (e.g., brass, bronze) when opening or closing containers.[3][4]

    • Controlled Dispensing: Pour slowly and deliberately to minimize splashing.

    • Secure Storage: After dispensing, tightly seal the container and return it to a designated cool, dry, and well-ventilated storage area for flammable liquids.[4]

The following diagram outlines this logical workflow:

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_post 3. Post-Handling Phase a Review SDS b Verify Fume Hood Function a->b c Don All Required PPE b->c d Locate Spill Kit c->d e Ground & Bond Containers d->e f Use Non-Sparking Tools e->f g Dispense Chemical Carefully f->g h Seal & Store Container g->h i Decontaminate Work Area h->i j Dispose of Waste i->j k Remove PPE j->k l Wash Hands Thoroughly k->l

Caption: A logical workflow for the safe handling of this compound.

Emergency Response: Immediate Actions

In the event of an exposure or spill, a swift and correct response is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[5]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[4]

  • Small Spill: For small spills, absorb the material with a non-combustible inert absorbent (e.g., sand, vermiculite).[6] Collect the material using non-sparking tools and place it in a labeled, sealed container for hazardous waste disposal.

  • Large Spill: Evacuate the area and contact your institution's emergency response team.

Disposal Plan: A Responsible Conclusion

Proper disposal is a non-negotiable aspect of chemical safety and environmental responsibility.

  • Waste Segregation: All materials contaminated with this compound, including used gloves, absorbent materials, and empty containers, must be treated as hazardous waste.

  • Containerization: Place all hazardous waste in a clearly labeled, sealed, and appropriate container. Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.

  • Regulatory Compliance: All chemical waste must be disposed of in strict accordance with local, state, and federal regulations. Consult your Environmental Health & Safety (EHS) department for specific procedures. Never pour this compound down the drain.[4]

By adhering to this comprehensive guide, you are not merely following a set of rules but are actively participating in a culture of safety. This approach ensures the well-being of yourself and your colleagues and upholds the integrity of your scientific work.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.